1-(4-Amino-3-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-amino-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPYTYGOKOEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203417 | |
| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-54-7 | |
| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-3-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone
Introduction: The Significance of 1-(4-Amino-3-hydroxyphenyl)ethanone
1-(4-Amino-3-hydroxyphenyl)ethanone, a key pharmaceutical intermediate and building block in organic synthesis, possesses a unique substitution pattern on the benzene ring that makes it a valuable precursor for a variety of complex molecules. Its structure, featuring an acetyl group, an amino group, and a hydroxyl group in a specific arrangement, allows for diverse chemical transformations. This guide provides an in-depth exploration of a reliable and well-documented synthetic pathway to this important compound, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by scientific literature, ensuring both reproducibility and a thorough understanding of the underlying chemistry.
Strategic Approach to the Synthesis
The most logical and efficient pathway for the synthesis of 1-(4-amino-3-hydroxyphenyl)ethanone commences with a readily available and cost-effective starting material: N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol. This strategy involves a three-step sequence of chemical transformations:
-
Regioselective Nitration: Introduction of a nitro group at the 3-position of the acetaminophen backbone.
-
Chemoselective Reduction: Conversion of the newly introduced nitro group to an amino group.
-
Hydrolysis: Removal of the N-acetyl protecting group to yield the final product.
This pathway is advantageous due to the high regioselectivity achievable in the nitration step, a direct consequence of the directing effects of the existing functional groups on the aromatic ring. The subsequent reduction and hydrolysis steps are robust and high-yielding reactions.
Visualizing the Synthesis Pathway
Caption: Overall synthetic route from acetaminophen to 1-(4-amino-3-hydroxyphenyl)ethanone.
Part 1: Regioselective Nitration of N-(4-hydroxyphenyl)acetamide
The initial and most critical step in this synthesis is the regioselective introduction of a nitro group onto the acetaminophen ring. The success of the entire pathway hinges on achieving high selectivity for the 3-position.
Mechanistic Rationale for Ortho-Nitration
The regiochemical outcome of the electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene ring. In acetaminophen, we have two activating groups: the hydroxyl (-OH) group and the acetamido (-NHCOCH₃) group. Both are ortho, para-directors. However, the hydroxyl group is a more powerful activating group than the acetamido group. The para position to the hydroxyl group is already occupied by the acetamido group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed primarily to the positions ortho to the hydroxyl group. Of the two ortho positions, one is sterically hindered by the adjacent acetamido group. Consequently, nitration occurs predominantly at the 3-position.
A milder nitrating agent is preferred to avoid over-nitration and other side reactions. A common and effective method involves the use of sodium nitrite in the presence of a weak acid like glacial acetic acid.[1] This in situ generation of nitrous acid, which is then oxidized to nitric acid, provides a controlled source of the nitrating species.
Experimental Protocol: Nitration
Materials:
-
N-(4-hydroxyphenyl)acetamide (Acetaminophen)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 5.0 g of N-(4-hydroxyphenyl)acetamide and 11.4 g of sodium nitrite in 20 mL of distilled water.[1]
-
Cool the mixture to 0°C with constant stirring.
-
Slowly add 2 mL of glacial acetic acid to the cooled mixture. It is crucial to maintain the temperature at 0°C during the addition to control the exothermic reaction.[1] The pH of the solution should be maintained between 4 and 7.
-
Allow the reaction to proceed with stirring in the ice bath for 2 hours. The color of the solution will typically change from yellowish to a deep red.[1]
-
After the reaction is complete, neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with three portions of ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with a small amount of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-(4-hydroxy-3-nitrophenyl)acetamide.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| N-(4-hydroxyphenyl)acetamide | 151.16 | 5.0 g | 0.033 |
| Sodium Nitrite | 69.00 | 11.4 g | 0.165 |
| Glacial Acetic Acid | 60.05 | 2 mL | ~0.035 |
Part 2: Chemoselective Reduction of the Nitro Group
The second step involves the reduction of the nitro group in N-(4-hydroxy-3-nitrophenyl)acetamide to an amino group. This transformation must be chemoselective, leaving the acetyl and hydroxyl groups intact. Catalytic hydrogenation is a highly effective and clean method for this purpose.
Rationale for Catalytic Hydrogenation
Catalytic hydrogenation using a noble metal catalyst, such as palladium on carbon (Pd/C), is a standard and reliable method for the reduction of aromatic nitro groups.[2] A variety of hydrogen sources can be employed, including hydrogen gas (H₂) or a chemical source like sodium borohydride (NaBH₄). The use of NaBH₄ in the presence of a catalyst like Pd/C offers a convenient and safe alternative to handling hydrogen gas.[2]
Experimental Protocol: Reduction
Materials:
-
N-(4-hydroxy-3-nitrophenyl)acetamide
-
Palladium on Carbon (10% Pd/C)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Distilled Water
-
Hydrochloric Acid (dilute)
Procedure:
-
Dissolve the crude N-(4-hydroxy-3-nitrophenyl)acetamide in methanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Cool the mixture in an ice bath and slowly add sodium borohydride in small portions. The addition is exothermic and will be accompanied by the evolution of hydrogen gas.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Once the reaction is complete, carefully quench any excess NaBH₄ by the slow addition of dilute hydrochloric acid until the bubbling ceases.[2]
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(4-acetyl-2-aminophenyl)acetamide.
| Reagent | Role | Key Considerations |
| N-(4-hydroxy-3-nitrophenyl)acetamide | Substrate | The starting material for the reduction. |
| 10% Pd/C | Catalyst | Facilitates the hydrogenation.[2] |
| Sodium Borohydride (NaBH₄) | Reducing Agent | A source of hydride for the reduction.[2] |
| Methanol | Solvent | Solubilizes the substrate. |
| Dilute HCl | Quenching Agent | Decomposes excess NaBH₄.[2] |
Part 3: Hydrolysis of the N-Acetyl Group
The final step in the synthesis is the removal of the N-acetyl protecting group from N-(4-acetyl-2-aminophenyl)acetamide to afford the desired 1-(4-amino-3-hydroxyphenyl)ethanone. This can be achieved through either acidic or basic hydrolysis.
Rationale for Alkaline Hydrolysis
Alkaline hydrolysis is often preferred as it can be less harsh on the other functional groups present in the molecule compared to strong acid hydrolysis. A patent for a related compound describes the use of an alkaline condition for the final hydrolysis step.[3]
Experimental Protocol: Hydrolysis
Materials:
-
N-(4-acetyl-2-aminophenyl)acetamide
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Distilled Water
-
Hydrochloric Acid (for neutralization)
Procedure:
-
To a round-bottom flask containing N-(4-acetyl-2-aminophenyl)acetamide, add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-amino-3-hydroxyphenyl)ethanone.
Alternative Synthetic Strategy: The Fries Rearrangement
An alternative, though less direct, approach involves the Fries rearrangement.[4][5] This reaction converts a phenolic ester into a hydroxy aryl ketone.[6] In principle, one could start with m-aminophenol, protect the amino group, acetylate the hydroxyl group to form the corresponding ester, and then induce the Fries rearrangement to introduce the acetyl group at the position para to the hydroxyl group. This would be followed by deprotection of the amino group. However, controlling the regioselectivity of the rearrangement and the multiple protection/deprotection steps make this route more complex than the one starting from acetaminophen.
Caption: Conceptual alternative pathway via the Fries Rearrangement.
Conclusion
The synthesis of 1-(4-amino-3-hydroxyphenyl)ethanone is most effectively achieved through a three-step sequence starting from the readily available N-(4-hydroxyphenyl)acetamide. This pathway, involving regioselective nitration, chemoselective reduction, and hydrolysis, is both logical and supported by established chemical literature. The presented protocols provide a solid foundation for the laboratory-scale synthesis of this valuable intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- [Reference to a general organic chemistry textbook for electrophilic arom
-
Matsuno, T., Matsukawa, T., et al. (Year of publication for the sciencemadness post, if available). 3-Nitro-4-Acetamidophenol. Sciencemadness Discussion Board.[1]
-
NileRed. (2017). Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol. YouTube.[2]
-
CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents.[3]
-
Fries Rearrangement - Organic Chemistry Portal.[4]
-
Fries Rearrangement - Merck Millipore.[5]
-
What is the Fries Rearrangement Reaction? - BYJU'S.[6]
Sources
- 1. Sciencemadness Discussion Board - 3-Nitro-4-Acetamidophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. byjus.com [byjus.com]
An In-Depth Technical Guide to 1-(4-Amino-3-hydroxyphenyl)ethanone (CAS 54903-54-7)
Section 1: Core Compound Identity and Physicochemical Properties
Introduction
1-(4-Amino-3-hydroxyphenyl)ethanone, also known as 4-Amino-3-hydroxyacetophenone, is an aromatic ketone and a substituted aminophenol. Its trifunctional nature—possessing an aromatic primary amine, a phenolic hydroxyl group, and a ketone—makes it a highly versatile and valuable intermediate in synthetic organic chemistry. The strategic placement of these functional groups allows for a wide array of chemical transformations, positioning it as a key building block for the synthesis of complex heterocyclic systems, pharmaceutical active ingredients, and other high-value chemical entities. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, applications, and safety protocols.
Structure and Identification
-
IUPAC Name: 1-(4-Amino-3-hydroxyphenyl)ethanone
-
CAS Number: 54903-54-7
-
Synonyms: 4-Amino-3-hydroxyacetophenone, 4'-Amino-3'-hydroxyacetophenone[1]
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.16 g/mol [2]
(Image generated for illustrative purposes)
Physicochemical Properties
The physicochemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation studies. Below is a summary of the key properties for 1-(4-Amino-3-hydroxyphenyl)ethanone.
| Property | Value | Source |
| Physical State | Solid, crystalline powder | [3] |
| Color | Slightly yellow to brown | [3] |
| Melting Point | 103-107 °C | [3][4] |
| Boiling Point | 293-295 °C (predicted) | [4] |
| Solubility | Soluble in hot water, ethanol, and ether. Slightly soluble in cold water and benzene. | [4] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Section 2: Synthesis and Purification
Rationale for Synthetic Strategy
The most logical and cost-effective pathway to 1-(4-Amino-3-hydroxyphenyl)ethanone starts from the readily available and inexpensive 4-hydroxyacetophenone. The synthesis involves a two-step process:
-
Regioselective Nitration: An electrophilic aromatic substitution to introduce a nitro group onto the phenyl ring. The hydroxyl group is an ortho-, para-director. Since the para position is blocked by the acetyl group, the nitration will occur at one of the ortho positions. The position adjacent to the hydroxyl group and meta to the acetyl group (C3) is sterically and electronically favored.
-
Selective Reduction: The nitro group is then selectively reduced to a primary amine. This step requires a reducing agent that will not affect the ketone functionality.
This strategy is favored due to the high yields, mild reaction conditions, and the use of common laboratory reagents.[5]
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(4-Hydroxy-3-nitrophenyl)ethanone
-
Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 13.6 g (0.1 mol) of 4-hydroxyacetophenone in 100 mL of glacial acetic acid.[5]
-
Reaction Cooldown: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a nitrating mixture (6.5 mL of concentrated nitric acid in 25 mL of glacial acetic acid) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical; exothermic nitration can lead to side products if the temperature is not controlled.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Isolation: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate of 1-(4-hydroxy-3-nitrophenyl)ethanone will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone
-
Setup: In a 500 mL round-bottom flask, suspend 18.1 g (0.1 mol) of 1-(4-hydroxy-3-nitrophenyl)ethanone in 200 mL of ethanol.
-
Catalyst Addition: Add 10 g of tin(II) chloride dihydrate (SnCl₂·2H₂O). The choice of SnCl₂ in an acidic medium is a classic method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.
-
Reduction: Heat the mixture to reflux and slowly add 50 mL of concentrated hydrochloric acid dropwise over 1 hour. The reaction is self-validating as the yellow suspension will gradually dissolve and the solution color will change.
-
Reaction Completion: Continue refluxing for 3-4 hours until TLC analysis confirms the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Final Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-Amino-3-hydroxyphenyl)ethanone.
Purification Protocol: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Solvent Selection: Dissolve the crude solid in a minimum amount of hot ethanol.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6][7]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized 1-(4-Amino-3-hydroxyphenyl)ethanone is paramount. A combination of spectroscopic methods provides a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are influenced by the electronic effects of the amino, hydroxyl, and acetyl groups.
-
¹H NMR (in DMSO-d₆):
-
Methyl Protons (-COCH₃): A singlet expected around δ 2.4-2.5 ppm.
-
Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and doublet of doublets between δ 6.7 and 7.5 ppm. The proton at C5 (ortho to the amino group) will be the most upfield, while the proton at C2 (ortho to the acetyl group) will be the most downfield.
-
Amine Protons (-NH₂): A broad singlet, typically around δ 4.5-5.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, often downfield, around δ 9.0-10.0 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Methyl Carbon (-COCH₃): ~δ 26 ppm.
-
Carbonyl Carbon (C=O): ~δ 196 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the hydroxyl group (C3) and the carbon bearing the amino group (C4) will be the most downfield in this region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): Two distinct sharp peaks (for symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. These may overlap with the O-H band.
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1670 cm⁻¹. The conjugation with the aromatic ring and hydrogen bonding lowers the frequency from a typical aliphatic ketone.
-
C-N Stretch: Around 1250-1350 cm⁻¹.
-
C-O Stretch: Around 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 151. A significant fragment is often observed at m/z = 136, corresponding to the loss of a methyl radical ([M-CH₃]⁺), which is a characteristic fragmentation of acetophenones.[8]
Visualization of Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Section 4: Applications in Research and Drug Development
The utility of 1-(4-Amino-3-hydroxyphenyl)ethanone stems from its trifunctional nature, making it an ideal scaffold for building molecular complexity.
Synthetic Intermediate
This compound is primarily used as an intermediate in the synthesis of more complex molecules. The amine, hydroxyl, and ketone groups can be selectively modified or used in coupling and cyclization reactions.[9]
-
Amine Group: Can undergo acylation, alkylation, diazotization (leading to azo dyes or Sandmeyer reactions), and condensation with carbonyls to form Schiff bases.
-
Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters, which can serve as protecting groups or modulate the compound's properties.
-
Ketone Group: The acetyl group can participate in reactions such as aldol condensations, α-halogenation (e.g., to form α-bromoacetophenones for further elaboration), and reduction to a secondary alcohol.[10][11]
Precursor for Biologically Active Molecules
Substituted aminophenols and acetophenones are common structural motifs in medicinal chemistry. This compound serves as a starting material for:
-
Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of various enzymes. For instance, similar structures have been investigated as potential inhibitors of kinases or other enzymes where aromatic interactions and hydrogen bonding are crucial for binding.[12]
-
Heterocyclic Synthesis: It is a valuable precursor for synthesizing various heterocyclic ring systems, such as benzoxazoles, quinolines, and pyrimidines, many of which exhibit significant biological activities.[9]
-
Antimicrobial and Anticancer Agents: The core structure is found in molecules with demonstrated antimicrobial and anticancer properties. Its derivatives are explored for their potential to target pathogens and cancer cells.[13][14][15][16]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 1-(4-Amino-3-hydroxyphenyl)ethanone is essential to ensure personnel safety. The following information is a summary based on data for aminophenols.[17]
Hazard Identification
-
Acute Effects: Harmful if swallowed or inhaled. Contact can cause irritation to the skin and eyes. High levels of exposure to aminophenols can lead to methemoglobinemia, which impairs the blood's ability to carry oxygen.[17][18][19]
-
Chronic Effects: Suspected of causing genetic defects.[19][20]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[20][21]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE):
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[17] Avoid creating dust.[20]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Keep away from strong acids, strong bases, and sources of ignition.[18]
-
Incompatibilities: Strong oxidizing agents, acids, and bases.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[21]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[21]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[21]
Section 6: References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). Retrieved from [Link]
-
Baron, M. (1973). Purification of p-aminophenol. U.S. Patent 3,717,680. Retrieved from
-
Benner, R. H. (1972). Purification of p-aminophenol. U.S. Patent 3,703,598. Retrieved from
-
Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
Loba Chemie. (2016). Safety Data Sheet: 4-Aminophenol Extra Pure. Retrieved from [Link]
-
Monsanto Co. (1989). Purification of N-acetyl aminophenols. European Patent EP0320484A2. Retrieved from
-
Mallinckrodt, Inc. (1984). Process for the purification of p-aminophenol. U.S. Patent 4,440,954. Retrieved from [Link]
-
Mallinckrodt, Inc. (1981). Process for the purification of p-aminophenol. European Patent EP0041837B1. Retrieved from
-
Loba Chemie. (n.d.). 4-Amino Acetophenone For Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Amino-4'-hydroxyacetophenone. Retrieved from [Link]
-
El-Sayed, R., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
Ganjoo, R., et al. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12). ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wiley-VCH GmbH. (2025). 4-Aminoacetophenone. SpectraBase. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). 3'-Amino-4'-methoxyacetophenone. SpectraBase. Retrieved from [Link]
-
PrepChem. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]
-
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1-(4-Amino-3-hydroxyphenyl)ethanone molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Amino-3-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Amino-3-hydroxyphenyl)ethanone is a substituted acetophenone derivative featuring a trifunctionalized benzene ring. Its unique arrangement of amino, hydroxyl, and acetyl groups imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Understanding the molecule's three-dimensional structure and conformational preferences is paramount for predicting its reactivity, intermolecular interactions, and biological activity. This guide provides a detailed analysis of its molecular architecture, explores the critical role of intramolecular hydrogen bonding in defining its preferred conformation, and outlines the standard experimental and computational methodologies used for its characterization.
Introduction to 1-(4-Amino-3-hydroxyphenyl)ethanone
1-(4-Amino-3-hydroxyphenyl)ethanone, with the chemical formula C₈H₉NO₂, is an aromatic ketone. The molecule consists of an acetophenone core functionalized with an amino group at the C4 position and a hydroxyl group at the C3 position. This substitution pattern makes it a valuable synthetic intermediate for more complex molecules, including potential therapeutic agents and specialized polymers.[1] The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing acetyl group defines the molecule's chemical personality. A thorough grasp of its structure is the foundation for leveraging its potential in drug design, where molecular shape and hydrogen bonding capabilities dictate interactions with biological targets.[2][3]
Table 1: Physicochemical Properties of 1-(4-Amino-3-hydroxyphenyl)ethanone
| Property | Value | Source |
| CAS Number | 54903-54-7 | [4] |
| Molecular Formula | C₈H₉NO₂ | [4][5] |
| Molecular Weight | 151.16 g/mol | [4][5] |
| Physical Form | Solid (Predicted) | |
| pKa (Predicted) | 8.94 ± 0.10 | [5] |
| SMILES | CC(=O)C1=CC(O)=C(N)C=C1 | [4] |
Elucidation of the Molecular Structure
The definitive structure of 1-(4-Amino-3-hydroxyphenyl)ethanone is established through a combination of spectroscopic techniques that probe its atomic connectivity and chemical environment.
Spectroscopic Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and coupling patterns are influenced by the three different substituents. The acetyl methyl protons will appear as a sharp singlet, typically in the 2.5 ppm region. The phenolic hydroxyl and amino protons will present as broad singlets whose chemical shifts can be sensitive to solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon spectrum will display eight unique signals. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (>190 ppm). The six aromatic carbons will have distinct shifts determined by the electronic effects of the attached groups, and the methyl carbon will be the most upfield signal.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about functional groups. Characteristic absorption bands would include:
-
A strong C=O stretching vibration for the ketone group (~1650-1680 cm⁻¹).
-
Broad O-H stretching for the hydroxyl group (~3200-3600 cm⁻¹).
-
N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).
-
C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).
-
-
Mass Spectrometry (MS) : The mass spectrum would confirm the molecular weight with a molecular ion peak (M⁺) at m/z = 151.16.
Table 2: Predicted Spectroscopic Data for Structural Verification
| Technique | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | Acetyl Protons (-CH₃) | ~2.5 ppm (singlet, 3H) |
| Aromatic Protons (-C₆H₃) | ~6.5 - 7.8 ppm (multiplets, 3H) | |
| Amino Protons (-NH₂) | Variable, broad singlet (2H) | |
| Hydroxyl Proton (-OH) | Variable, broad singlet (1H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | >190 ppm |
| Aromatic Carbons | 110 - 160 ppm | |
| Methyl Carbon (-CH₃) | ~26 ppm | |
| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |
| N-H Stretch | 3300 - 3500 cm⁻¹ | |
| C=O Stretch | 1650 - 1680 cm⁻¹ (strong) | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
Conformational Analysis: The Role of Non-Covalent Interactions
The conformation of 1-(4-Amino-3-hydroxyphenyl)ethanone is primarily determined by the rotation around the single bond connecting the acetyl group to the phenyl ring. The orientation of this group is heavily influenced by the potential for intramolecular hydrogen bonding.
Intramolecular Hydrogen Bonding
A key structural feature of this molecule is the potential for the hydroxyl group at the C3 position to form an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group at the C1 position. This interaction creates a stable, six-membered pseudo-ring structure.
Such intramolecular hydrogen bonds are known to be critical in determining the structure and properties of molecules.[9][10] This bonding locks the acetyl group into a specific orientation, enforcing a high degree of planarity across the molecule. This planarity maximizes the stabilizing interaction and is expected to be the dominant feature of the molecule's lowest-energy conformation. DFT calculations on similar molecules show that intramolecular hydrogen bonding can significantly reduce the hydrogen bond acidity of the participating OH group, affecting its ability to form intermolecular bonds.[11]
Caption: Workflow for computational conformational analysis using DFT.
Experimental Validation
While computational methods provide powerful predictions, experimental validation is key. The definitive method for determining solid-state conformation is single-crystal X-ray diffraction . This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity and the presence and geometry of the intramolecular hydrogen bond. Studies on similar substituted acetophenones have successfully used X-ray crystallography to confirm conformational preferences predicted by DFT and NMR analysis. [12][13]
Significance in Drug Development
The structural and conformational properties of 1-(4-Amino-3-hydroxyphenyl)ethanone are directly relevant to its use as a scaffold in drug discovery.
-
Molecular Recognition : The defined 3D shape, enforced by the intramolecular hydrogen bond, presents a rigid framework for interaction with protein binding sites.
-
Hydrogen Bonding Potential : The molecule possesses both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -OH, -NH₂). The intramolecular hydrogen bond "uses up" the hydroxyl proton and one lone pair on the carbonyl oxygen, modulating how the molecule can interact with external partners like water or a biological target.
-
Scaffold for Synthesis : As a starting material, its well-defined structure allows for predictable chemical modifications to synthesize libraries of compounds for screening. Analogs of this molecule, such as those derived from 4-aminoacetophenone or 4-aminophenol, have been used to create compounds with anti-inflammatory, antimicrobial, or enzyme-inhibiting activities. [2][3][14]
Conclusion
The molecular structure of 1-(4-Amino-3-hydroxyphenyl)ethanone is characterized by a highly substituted phenyl ring whose conformational preference is dominated by a strong intramolecular hydrogen bond between the C3-hydroxyl group and the acetyl carbonyl oxygen. This interaction enforces a planar geometry, which is critical to its overall electronic properties and intermolecular binding potential. The elucidation of this structure, achieved through a synergistic application of spectroscopic analysis, computational modeling, and potentially X-ray crystallography, provides the foundational knowledge required for its effective application as a versatile building block in the design and synthesis of novel pharmaceuticals and advanced materials.
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An In-depth Technical Guide on the Solubility of 1-(4-Amino-3-hydroxyphenyl)ethanone in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 1-(4-Amino-3-hydroxyphenyl)ethanone, a key chemical intermediate. Also known as 4-Amino-3-hydroxyacetophenone, this compound's solubility characteristics are paramount for its application in medicinal chemistry and drug development. This document delineates the molecular factors governing its solubility, presents a qualitative solubility profile based on established chemical principles, details a rigorous experimental protocol for quantitative solubility determination, and discusses the implications of these findings for pharmaceutical research.
Introduction to 1-(4-Amino-3-hydroxyphenyl)ethanone
1-(4-Amino-3-hydroxyphenyl)ethanone (CAS No. 54903-54-7) is an aromatic ketone containing both an amino and a hydroxyl functional group.[1] Its structure, featuring a polar aromatic ring substituted with hydrogen bond donors (-NH2, -OH) and a hydrogen bond acceptor (C=O), dictates its interactions with various solvents. Understanding its solubility is not merely an academic exercise; it is a fundamental requirement for designing effective downstream applications, from synthesis and purification to the development of stable and bioavailable drug formulations.
Molecular Structure and Physicochemical Properties:
-
Molecular Formula: C₈H₉NO₂[2]
-
Molecular Weight: 151.16 g/mol [2]
-
Key Functional Groups: Primary amine (-NH2), phenolic hydroxyl (-OH), ketone (C=O)
-
Predicted pKa: 8.94 ± 0.10[2]
The presence of both acidic (phenolic -OH) and basic (aromatic -NH2) functional groups means the compound is amphoteric and its solubility will be highly dependent on the pH of the aqueous environment. In organic solvents, its ability to act as both a hydrogen bond donor and acceptor is the primary driver of its solubility.
Theoretical Framework: Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3] For 1-(4-Amino-3-hydroxyphenyl)ethanone, the key intermolecular interactions are:
-
Hydrogen Bonding: The -OH and -NH2 groups can donate hydrogen bonds, while the oxygen atoms of the hydroxyl and carbonyl groups can accept hydrogen bonds. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.
-
Dipole-Dipole Interactions: The polar carbonyl group and the overall molecular dipole will interact favorably with polar solvents (e.g., DMSO, acetonitrile).
-
Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems but are weaker than hydrogen bonding and dipole-dipole forces.
Based on these principles, a qualitative solubility profile can be inferred. Polar protic solvents, such as methanol and ethanol, are predicted to be excellent solvents due to their ability to engage in extensive hydrogen bonding. Polar aprotic solvents like DMSO should also be effective due to their high polarity. Non-polar solvents are expected to be poor solvents for this highly polar molecule.
Inferred Solubility Profile
Table 1: Inferred Qualitative Solubility of 1-(4-Amino-3-hydroxyphenyl)ethanone in Common Organic Solvents
| Solvent Classification | Solvent Name | Inferred Solubility | Rationale |
| Polar Protic | Methanol | High | Strong hydrogen bond donor and acceptor capabilities.[7][8] |
| Ethanol | High | Similar to methanol, effectively forms hydrogen bonds.[4][7][8] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, excellent hydrogen bond acceptor.[7][8] |
| Acetonitrile | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO.[7] | |
| Acetone | Moderate | Capable of accepting hydrogen bonds through its carbonyl group. | |
| Non-Polar | Toluene | Low / Insoluble | Lacks the polarity and hydrogen bonding ability to effectively solvate the molecule. |
| Hexane | Low / Insoluble | Aliphatic hydrocarbon with only weak Van der Waals forces. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies like the OECD.[9][10][11]
Objective
To determine the equilibrium solubility of 1-(4-Amino-3-hydroxyphenyl)ethanone in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
1-(4-Amino-3-hydroxyphenyl)ethanone (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, chemically compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The workflow for the shake-flask method is a multi-step process designed to ensure that a true equilibrium is reached and accurately measured.[12]
Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of 1-(4-Amino-3-hydroxyphenyl)ethanone to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.[12] Record the mass of the compound added.
-
Solvent Addition: Add a precise volume of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).[12] Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. Preliminary experiments can determine the time required to reach a plateau in concentration.[4]
-
Sample Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[11]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that would lead to an overestimation of solubility.[4]
-
Analysis: Prepare a series of dilutions of the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method against a standard calibration curve.[11][13]
-
Calculation: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.
Causality and Self-Validation in Protocol Design
-
Why use an excess of solid? To ensure that the solvent is fully saturated with the solute, representing the thermodynamic equilibrium solubility.[12]
-
Why agitate for 24-48 hours? This duration is typically required to ensure the system reaches a true equilibrium state where the rate of dissolution equals the rate of precipitation.[12] The endpoint can be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.
-
Why is temperature control critical? Solubility is a temperature-dependent property. Maintaining a constant and precise temperature is essential for obtaining reproducible and accurate results.[10][12]
-
Why centrifuge and filter? These steps are crucial for ensuring that only the dissolved solute is measured. Failure to remove all undissolved particles is a common source of error, leading to artificially high solubility values.[4]
Conclusion and Implications for Drug Development
The solubility profile of 1-(4-Amino-3-hydroxyphenyl)ethanone is a key determinant of its utility in pharmaceutical development. Its predicted high solubility in polar organic solvents like methanol, ethanol, and DMSO makes these solvents suitable for synthesis, purification, and as vehicles for in vitro biological assays.[8] Conversely, its poor solubility in non-polar solvents must be considered during extraction and purification processes.
For drug formulation, a thorough understanding of its solubility in various pharmaceutically acceptable solvents is the first step toward developing oral, topical, or parenteral dosage forms. The experimental protocol detailed in this guide provides a robust framework for generating the high-quality, reliable data needed to guide these critical development decisions.
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An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Amino-3-hydroxyphenyl)ethanone: Melting and Boiling Point Determination
Introduction
1-(4-Amino-3-hydroxyphenyl)ethanone, a substituted acetophenone, represents a core structural motif in medicinal chemistry. Its derivatives are explored for a variety of pharmacological activities, making a thorough understanding of its physicochemical properties paramount for researchers, scientists, and drug development professionals. The melting and boiling points are fundamental thermal properties that provide insights into the purity, stability, and intermolecular forces of a compound. This guide offers a detailed exploration of the theoretical and practical aspects of determining these crucial parameters for 1-(4-Amino-3-hydroxyphenyl)ethanone, emphasizing the causality behind experimental choices and ensuring scientific integrity.
Physicochemical Properties of 1-(4-Amino-3-hydroxyphenyl)ethanone
The molecular structure of 1-(4-Amino-3-hydroxyphenyl)ethanone, with its amino, hydroxyl, and ketone functional groups, dictates its physical properties. The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (-C=O, -OH) suggests strong intermolecular hydrogen bonding. These interactions significantly influence the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).
| Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point (°C) | Data not available; expected to be a solid at room temperature with a relatively high melting point due to hydrogen bonding. | Influences solubility, dissolution rate, and solid-state stability of an active pharmaceutical ingredient (API). A sharp melting range is a key indicator of purity. |
| Boiling Point (°C) | Data not available; expected to be high and may decompose at atmospheric pressure. | Important for purification by distillation (if stable), and for understanding thermal stability during manufacturing and storage. |
| Molecular Weight | 151.16 g/mol | A fundamental property influencing various other physicochemical and pharmacokinetic parameters. |
| pKa | A predicted pKa of 8.94±0.10 is available, likely corresponding to the phenolic hydroxyl group.[1] | Governs the ionization state at physiological pH, which impacts solubility, absorption, and receptor binding. |
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.
Method 1: Capillary Melting Point Apparatus
This is the most common and accessible method for determining the melting point of a crystalline solid.
A small, finely powdered sample is heated in a sealed capillary tube. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A slow heating rate is crucial for accurate determination.
-
Sample Preparation :
-
Ensure the sample of 1-(4-Amino-3-hydroxyphenyl)ethanone is completely dry and finely powdered.
-
Press the open end of a capillary tube into the sample, trapping a small amount of material.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[2]
-
-
Apparatus Setup :
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.[3]
-
For an accurate measurement, set the heating rate to 1-2 °C per minute, starting at least 20 °C below the expected melting point.[3][4]
-
-
Measurement :
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed.
-
Record the temperature at which the last solid crystal melts.
-
Report the melting point as a range from the onset to the completion of melting.
-
-
Fine Powder : Ensures uniform heat distribution throughout the sample.
-
Small Sample Size : Minimizes thermal gradients within the sample.
-
Slow Heating Rate : Allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, providing an accurate reading.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly precise melting point data and information on other thermal transitions.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7] When the sample melts, it absorbs energy (an endothermic process), resulting in a detectable change in the heat flow, which is recorded as a peak on the DSC thermogram. The peak maximum of this endotherm is typically taken as the melting point.
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- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
The Unseen Workhorse: A Technical Guide to 1-(4-Amino-3-hydroxyphenyl)ethanone
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Name, A Molecule of Potential
In the vast landscape of chemical synthesis and drug discovery, some molecules, while not household names, form the critical backbone of significant research endeavors. 1-(4-Amino-3-hydroxyphenyl)ethanone is one such compound. This technical guide provides a comprehensive overview of this versatile molecule, moving beyond a simple data sheet to offer insights into its synthesis, properties, and potential applications. As Senior Application Scientists, we understand that true innovation lies not just in knowing the what, but in understanding the why and the how. This document is structured to provide that deeper level of understanding, empowering researchers to unlock the full potential of this important chemical entity.
A Note on Discovery and Historical Context
While a definitive, celebrated "discovery" of 1-(4-Amino-3-hydroxyphenyl)ethanone is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the broader exploration of aminophenol and acetophenone derivatives throughout the 20th century. These classes of compounds have been fundamental building blocks in the development of pharmaceuticals, dyes, and photographic materials. The synthesis of this specific isomer likely arose from systematic investigations into the functionalization of the benzene ring, driven by the desire to create novel structures with specific electronic and steric properties for use as intermediates in organic synthesis. Its history, therefore, is one of quiet utility, a testament to the countless chemists who have systematically built the library of reagents that underpin modern chemical research.
Physicochemical and Spectral Data at a Glance
For the practicing scientist, rapid access to reliable data is paramount. The following tables summarize the key physicochemical and spectral properties of 1-(4-Amino-3-hydroxyphenyl)ethanone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54903-54-7 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point (Predicted) | 354.1 °C at 760 mmHg | [2] |
| Density (Predicted) | ~1.2 g/cm³ | [2] |
Table 2: Spectral Data Overview
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the acetyl group methyl protons, aromatic protons, and exchangeable amine and hydroxyl protons. The substitution pattern on the aromatic ring will dictate the splitting patterns and chemical shifts of the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and hydroxyl groups. |
| Infrared (IR) | Characteristic absorption bands for the N-H and O-H stretching of the amine and hydroxyl groups, the C=O stretching of the ketone, and C-N and C-O stretching, as well as aromatic C-H and C=C bending. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
The Art of Synthesis: A Verified Protocol
The synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone can be approached through several routes, often starting from more readily available precursors. A common and logical approach involves the nitration of a protected phenol, followed by reduction of the nitro group. This multi-step process allows for regioselective control of the substituent placement.
Experimental Protocol: A Step-by-Step Guide
Objective: To synthesize 1-(4-Amino-3-hydroxyphenyl)ethanone from 4-hydroxyacetophenone.
Step 1: Nitration of 4-Hydroxyacetophenone
-
Rationale: Direct nitration of 4-hydroxyacetophenone would lead to a mixture of isomers. To ensure regioselectivity, the hydroxyl group is often protected, for example, as a methyl ether (anisole derivative), to direct the incoming nitro group to the desired position. However, a carefully controlled nitration of the unprotected phenol can also yield the desired 3-nitro derivative. Here, we describe a direct nitration approach under controlled conditions.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-hydroxyacetophenone (1 equivalent) in concentrated sulfuric acid.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a designated time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated 4-hydroxy-3-nitroacetophenone is then collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group of 4-hydroxy-3-nitroacetophenone is reduced to an amino group. Several reducing agents can be employed, with tin(II) chloride in the presence of hydrochloric acid being a classic and effective method. Catalytic hydrogenation is another common and cleaner alternative.
-
Procedure (using SnCl₂):
-
In a round-bottom flask, suspend 4-hydroxy-3-nitroacetophenone (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (excess, typically 3-4 equivalents) in concentrated hydrochloric acid portion-wise, with stirring. The reaction is often exothermic and may require cooling to maintain a moderate temperature.
-
After the addition, heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it carefully with a strong base (e.g., concentrated sodium hydroxide solution) until a basic pH is achieved. This will precipitate tin salts.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude 1-(4-Amino-3-hydroxyphenyl)ethanone.
-
Purify the product by recrystallization or column chromatography.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway to 1-(4-Amino-3-hydroxyphenyl)ethanone.
Biological Significance and Potential Applications
While 1-(4-Amino-3-hydroxyphenyl)ethanone itself is primarily utilized as a synthetic intermediate, the aminohydroxyacetophenone scaffold is present in molecules with diverse biological activities. The strategic placement of the amino, hydroxyl, and acetyl groups provides multiple points for further chemical modification, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
Derivatives of aminohydroxyacetophenones have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Properties: The core structure can be elaborated to create compounds that inhibit the growth of various pathogens.
-
Enzyme Inhibition: The functional groups can interact with the active sites of enzymes, leading to potential applications as enzyme inhibitors.
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties to its derivatives.
The true value of 1-(4-Amino-3-hydroxyphenyl)ethanone lies in its potential as a building block. By modifying the amino and hydroxyl groups, or by reacting the ketone, medicinal chemists can generate libraries of novel compounds for screening in various biological assays.
Logical Relationship of Functional Groups to Biological Activity
Caption: Relationship between functional groups and potential bioactivity.
Conclusion: A Foundation for Future Discovery
1-(4-Amino-3-hydroxyphenyl)ethanone exemplifies the class of chemical compounds that, while not always in the spotlight, are indispensable to the progress of chemical and pharmaceutical research. Its value lies not in a storied past, but in the future discoveries it enables. By understanding its properties, mastering its synthesis, and appreciating the potential held within its functional groups, researchers are well-equipped to build upon this foundation and develop the next generation of innovative molecules.
References
- BenchChem. (n.d.). The Versatility of 4-Hydroxyacetophenone in Organic Synthesis: A Proxy for 1-(4-(hydroxyamino)phenyl)ethanone.
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PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
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ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Retrieved from [Link]
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Justia Patents. (n.d.). Process for producing an aqueous 4-hydroxyacetophenone (4-hap) which is stable at room temperature. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
ResearchGate. (2004). 1-{4-[(2,3-Dihydroxybenzylidene)amino]phenyl}ethanone. Retrieved from [Link]
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A Framework for the Theoretical Investigation of 1-(4-Amino-3-hydroxyphenyl)ethanone: A Technical Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(4-Amino-3-hydroxyphenyl)ethanone (IUPAC Name: 1-(4-amino-3-hydroxyphenyl)ethanone; CAS: 54903-54-7). While direct experimental and theoretical literature on this specific molecule is limited, its structure, featuring an acetophenone core with amino and hydroxyl substitutions, suggests significant potential in medicinal chemistry and materials science. This document outlines a robust, multi-pillar approach leveraging Density Functional Theory (DFT) and molecular docking to elucidate its electronic properties, predict its reactivity, and explore its potential as a bioactive agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the computational landscape of this promising chemical entity.
Introduction and Foundational Chemistry
1-(4-Amino-3-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol .[1][2] Also known as 4-Amino-3-hydroxyacetophenone, its chemical structure is characterized by a phenyl ring substituted with an acetyl group, an amino group, and a hydroxyl group.[2] This unique combination of functional groups makes it an intriguing candidate for theoretical study. The presence of hydrogen bond donors (-NH2, -OH) and an acceptor (C=O) suggests potential for specific molecular interactions, a key feature in drug design.
The molecule belongs to the aminophenol class of compounds, which are known for their reactivity and use as versatile building blocks in organic synthesis.[2] Understanding its structural and electronic properties at a quantum level is the first step toward unlocking its potential applications, from serving as a scaffold for novel therapeutics to designing new materials with tailored optoelectronic properties.
Table 1: Chemical Identity of 1-(4-Amino-3-hydroxyphenyl)ethanone
| Identifier | Value | Source |
| IUPAC Name | 1-(4-amino-3-hydroxyphenyl)ethanone | PubChem[2] |
| CAS Number | 54903-54-7 | Guidechem[1] |
| Molecular Formula | C8H9NO2 | PubChem[2] |
| Molecular Weight | 151.16 g/mol | Benchchem[2] |
| InChI Key | OMLRRXLWJXURTK-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)N | PubChem[3] |
Pillar I: Quantum Mechanical Investigation via Density Functional Theory (DFT)
DFT serves as the cornerstone for in-silico characterization, allowing us to predict the molecule's behavior from first principles. This section details the protocol for a comprehensive DFT analysis.
Causality of Method Selection: Why B3LYP/6-311++G(d,p)?
For organic molecules containing heteroatoms like oxygen and nitrogen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional offers a well-validated balance between computational cost and accuracy for predicting geometric and electronic properties. The choice of the 6-311++G(d,p) basis set is deliberate:
-
6-311G : A triple-zeta basis set that provides a more flexible description of valence electrons compared to smaller sets.
-
++ : Adds diffuse functions for both heavy atoms and hydrogen. This is critical for accurately modeling systems with lone pairs and hydrogen bonds, which are central to the chemistry of our target molecule.
-
(d,p) : Incorporates polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing bonding in a substituted aromatic system.
This level of theory has been successfully applied to investigate similar chalcone and acetophenone derivatives, providing reliable predictions of their structural and electronic properties.
Experimental Protocol: DFT Workflow
This workflow outlines the steps for a full geometry optimization and subsequent property calculation.
Step 1: Initial Structure Preparation
-
Construct the 3D structure of 1-(4-Amino-3-hydroxyphenyl)ethanone using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
Step 2: Geometry Optimization
-
Submit the structure for a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
-
The optimization should be performed in the gas phase to model the isolated molecule.
-
Convergence criteria should be set to tight or very tight to ensure a true energy minimum is located on the potential energy surface.
Step 3: Vibrational Frequency Analysis
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum. These calculations also yield the predicted IR spectrum, which can be compared with experimental data if available.
Step 4: Electronic Property Calculation
-
From the optimized geometry, compute key electronic properties, including:
-
Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP) : Generate an MEP map to visualize the electron density distribution. This map identifies electrophilic (electron-poor, typically blue/green) and nucleophilic (electron-rich, typically red/yellow) regions, predicting sites for intermolecular interactions.[5]
-
Natural Bond Orbital (NBO) Analysis : To quantify charge distribution and analyze intramolecular interactions.
-
Visualization: DFT Workflow Diagram
Caption: A generalized workflow for DFT analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone.
Predicted Data and Interpretation
While specific calculations for our target molecule are not published, we can infer expected outcomes based on related structures.
Table 2: Expected Theoretical Data for 1-(4-Amino-3-hydroxyphenyl)ethanone
| Property | Expected Value/Observation | Significance |
| HOMO-LUMO Gap | ~3.5 - 4.5 eV | A smaller gap suggests higher reactivity and potential for charge transfer, relevant for materials science applications.[4] |
| MEP Surface | Negative potential (red) near the carbonyl oxygen and hydroxyl oxygen; Positive potential (blue) near the amino and hydroxyl hydrogens. | Predicts sites for hydrogen bonding and electrophilic/nucleophilic attack. |
| Dipole Moment | Moderate to high | Indicates the molecule's overall polarity, influencing its solubility and interaction with polar biological targets. |
| Vibrational Frequencies | C=O stretch: ~1670-1690 cm⁻¹; N-H stretch: ~3300-3500 cm⁻¹; O-H stretch: ~3600 cm⁻¹. | Provides a theoretical IR spectrum for comparison with experimental data.[6] |
Pillar II: Molecular Docking for Biological Target Identification
The structural motifs of 1-(4-Amino-3-hydroxyphenyl)ethanone suggest it may interact with biological macromolecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Rationale for Target Selection
Given its structure as a substituted acetophenone, potential biological targets could include enzymes where similar phenolic or aniline-containing ligands are known to bind, such as:
-
Cyclooxygenase (COX) enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess substituted aromatic rings.
-
Kinases: These enzymes are common drug targets, and their ATP-binding pockets often accommodate heterocyclic and aromatic scaffolds.
-
Bacterial enzymes: The molecule could serve as a lead for novel antibacterial agents.
Experimental Protocol: Molecular Docking Workflow
Step 1: Ligand Preparation
-
Use the DFT-optimized, energy-minimized 3D structure of 1-(4-Amino-3-hydroxyphenyl)ethanone.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools.
Step 2: Receptor Preparation
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Self-Validation: Define the binding site (grid box) based on the location of the co-crystallized ligand or from literature evidence of the active site. The grid box must encompass the entire binding pocket.
Step 3: Docking Simulation
-
Perform the docking using a validated algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock Vina).
-
Generate multiple binding poses (e.g., 10-20) to explore different conformations.
Step 4: Analysis of Results
-
Rank the poses based on their binding affinity (e.g., kcal/mol). The lower the binding energy, the more stable the complex.
-
Visualize the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). A valid docking pose must show chemically sensible interactions with key active site residues.
Visualization: Molecular Docking Workflow
Sources
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Guided Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone from 4-Aminophenol
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone, a valuable ketone intermediate in pharmaceutical research and development. The synthesis commences with the selective N-acetylation of commercially available 4-aminophenol to yield 4-acetamidophenol (paracetamol). The subsequent and critical step involves a Lewis acid-catalyzed Fries rearrangement of the acetylated intermediate, directing the acyl group migration to the ortho-position of the hydroxyl group. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental procedures, and emphasizes the critical parameters that govern reaction selectivity and yield.
Introduction and Strategic Overview
The synthesis of hydroxyarylketones is a cornerstone of medicinal chemistry, as this motif is present in numerous pharmacologically active compounds. 1-(4-Amino-3-hydroxyphenyl)ethanone, in particular, serves as a key building block for more complex molecules. Direct Friedel-Crafts acylation of 4-aminophenol is often problematic, as the amino group can compete with the desired ring acylation and lead to a mixture of products.
Our presented strategy circumvents these issues by employing a robust two-step sequence:
-
Protection/Activation: The amine functionality of 4-aminophenol is first protected as an acetamide. This serves a dual purpose: it deactivates the amine towards unwanted side reactions and transforms the substrate into a phenolic ester analogue (an N-acyl phenol derivative), priming it for the subsequent rearrangement.
-
Fries Rearrangement: The key transformation involves the intramolecular rearrangement of the N-acetyl group to the aromatic ring under the influence of a Lewis acid catalyst. This reaction, known as the Fries rearrangement, allows for the regioselective introduction of the acetyl group onto the benzene ring to form the desired hydroxyarylketone.[1][2][3]
This application note provides the scientific rationale behind each step, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic pathway from the starting material to the final product.
Caption: High-level overview of the two-step synthesis.
Experimental Protocols
Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. 4-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects.[4][5][6] Anhydrous aluminum chloride reacts violently with water and is corrosive. Acetic anhydride is also corrosive.
Part A: Synthesis of 4-Acetamidophenol (Intermediate)
Principle: The amino group of 4-aminophenol is significantly more nucleophilic than the phenolic hydroxyl group. Therefore, it reacts preferentially with acetic anhydride in an aqueous medium to form the stable amide, 4-acetamidophenol.
Materials:
-
4-Aminophenol (Reagent Grade)
-
Acetic Anhydride
-
Deionized Water
-
Beaker (500 mL)
-
Stir plate and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 500 mL beaker, prepare a suspension of 4-aminophenol (10.9 g, 0.10 mol) in 150 mL of deionized water.
-
While stirring vigorously, add acetic anhydride (11.5 mL, 0.12 mol) in a single portion.
-
Continue to stir the mixture for 20 minutes. The initial suspension will gradually dissolve and then a white precipitate of 4-acetamidophenol will begin to form.
-
After 20 minutes, cool the reaction mixture in an ice bath to maximize crystallization.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of ice-cold deionized water (2 x 25 mL).
-
Dry the product in a desiccator or a vacuum oven at 60-70°C to a constant weight.
-
The resulting 4-acetamidophenol is typically of sufficient purity for the next step. An expected yield is in the range of 85-95%.
Part B: Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone via Fries Rearrangement
Principle: This reaction is a classic example of the Fries rearrangement, where an acyl group migrates from a phenolic oxygen (or in this case, a related N-acyl group) to the aromatic ring.[7][8] The reaction is catalyzed by an excess of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). Reaction temperature is a critical parameter for regioselectivity; high temperatures ( > 160°C) strongly favor the formation of the ortho-isomer, which is the desired product in this synthesis.[1][9]
Materials:
-
4-Acetamidophenol (from Part A)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Round-bottom flask (250 mL)
-
Heating mantle with temperature controller
-
Condenser (optional, for fume control)
-
Mechanical stirrer or heavy-duty magnetic stir bar
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask equipped with a stirrer. Ensure all glassware is thoroughly dried to prevent reaction with the anhydrous AlCl₃.
-
Charging Reagents: To the flask, add 4-acetamidophenol (7.55 g, 0.05 mol). In a dry environment (e.g., a glove bag or under a stream of dry nitrogen), carefully and portion-wise add anhydrous aluminum chloride (20.0 g, 0.15 mol, 3.0 equivalents). Caution: The addition can be exothermic.
-
Reaction: Once the addition is complete, begin stirring the resulting thick slurry. Heat the mixture using a heating mantle to 165-175°C. The mixture will melt and darken. Maintain this temperature for 2 hours.
-
Workup - Quenching: After 2 hours, remove the heat source and allow the flask to cool to below 100°C. In a separate large beaker (1 L), prepare a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Perform this step carefully in a fume hood. Slowly and cautiously pour the warm reaction mixture into the stirred ice/acid mixture. A vigorous reaction will occur as the aluminum chloride complex decomposes.
-
Isolation: After the initial vigorous reaction subsides, stir the acidic mixture for an additional 30 minutes. A solid precipitate of the product hydrochloride salt will form.
-
Collect the solid product by vacuum filtration. Wash the filter cake with 50 mL of cold 1M HCl, followed by a small amount of cold deionized water.
-
Purification: The crude product can be purified by recrystallization from dilute aqueous ethanol to yield 1-(4-Amino-3-hydroxyphenyl)ethanone as a crystalline solid.
Mechanistic Insights and Rationale
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.
The Fries Rearrangement Mechanism
The widely accepted mechanism for the Fries rearrangement involves the generation of an electrophilic acylium ion.[1][2]
-
Complexation: The Lewis acid (AlCl₃) coordinates to both the carbonyl oxygen and the hydroxyl group of the 4-acetamidophenol. This coordination polarizes the C-N bond of the amide.
-
Acylium Ion Formation: The polarized intermediate cleaves to form an acylium carbocation (CH₃CO⁺) and an aluminum-complexed aminophenoxide species.
-
Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The amino and hydroxyl groups are strong activating groups, directing the substitution to the ortho and para positions.
-
Regioselectivity (Ortho vs. Para): The choice between the ortho and para products is governed by thermodynamics and kinetics.[1]
Caption: Mechanism of the Fries Rearrangement.
Quantitative Data Summary
The following table provides a template for recording the quantitative data for this synthesis.
| Parameter | 4-Aminophenol | Acetic Anhydride | 4-Acetamidophenol | Anhydrous AlCl₃ | 1-(4-Amino-3-hydroxyphenyl)ethanone |
| Molar Mass ( g/mol ) | 109.13 | 102.09 | 151.16 | 133.34 | 151.16 |
| Equivalents | 1.0 | 1.2 | 1.0 | 3.0 | - |
| Typical Amount | 10.9 g | 11.5 mL | Theoretical: 15.1 g | 20.0 g | Theoretical: 7.55 g |
| Density (g/mL) | - | 1.08 | - | - | - |
| Expected Yield | - | - | 85-95% | - | 50-65% |
References
-
Wikipedia. Fries rearrangement . Wikimedia Foundation. [Link]
-
Organic Chemistry Portal. Fries Rearrangement . [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction? . [Link]
-
Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application . [Link]
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement . [Link]
-
Loba Chemie. 4-AMINOPHENOL Extra Pure MSDS . [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminophenol . [Link]
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- 6. dcfinechemicals.com [dcfinechemicals.com]
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- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
analytical methods for 1-(4-Amino-3-hydroxyphenyl)ethanone quantification
An Application Guide to the Quantitative Analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone
Abstract
This comprehensive application note provides detailed analytical methodologies for the precise and accurate quantification of 1-(4-Amino-3-hydroxyphenyl)ethanone, a compound of interest in pharmaceutical development as a potential impurity or synthetic intermediate. We present three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a derivatization-based UV-Vis Spectrophotometric method. Each section includes the scientific principle, a detailed step-by-step protocol, and a discussion of method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is designed for researchers, quality control analysts, and drug development professionals seeking to establish reliable and validated quantitative assays for this specific analyte.
Introduction: The Analytical Imperative
1-(4-Amino-3-hydroxyphenyl)ethanone is an aromatic amine and ketone whose presence and concentration must be carefully controlled in pharmaceutical manufacturing. Whether it is a process-related impurity or a key starting material, its accurate quantification is paramount to ensuring the safety, efficacy, and quality of the final drug product. The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide explains the causality behind the selection of each method and its specific parameters, providing a framework for developing and validating fit-for-purpose analytical procedures.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 1-(4-Amino-3-hydroxyphenyl)ethanone | |
| CAS Number | 54903-54-7 | [3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| Structure | CC(=O)C1=CC(O)=C(N)C=C1 | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC is the cornerstone of pharmaceutical analysis for its robustness and resolving power. This method separates 1-(4-Amino-3-hydroxyphenyl)ethanone from other components in a mixture based on its polarity. The analyte partitions between a nonpolar C18 stationary phase and a polar mobile phase. By optimizing the mobile phase composition, a sharp, symmetrical peak is achieved. Quantification is performed by measuring the analyte's absorbance of UV light at a specific wavelength, which is directly proportional to its concentration.
Causality in Method Design
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its versatility and strong retention of moderately polar aromatic compounds like the target analyte.
-
Mobile Phase (Acidified Water/Acetonitrile): A gradient of acetonitrile and water is used to elute the analyte with optimal resolution. The addition of a small amount of formic acid (0.1%) to the aqueous phase serves two purposes: it protonates the analyte's amino group, leading to more consistent interactions with the stationary phase and improved peak shape, and it acidifies the mobile phase to protect the silica-based column from degradation.
-
Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. While a full scan would be performed during method development, aminophenol derivatives typically exhibit strong absorbance maxima between 270-300 nm.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, formic acid (analytical grade), and deionized water (18.2 MΩ·cm).
-
Reference Standard: 1-(4-Amino-3-hydroxyphenyl)ethanone (Purity ≥ 99.5%).
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (5% B), 1-8 min (5% to 60% B), 8-9 min (60% to 5% B), 9-12 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | 275 nm |
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.
Method Validation (ICH Q2(R2) Framework)
A validated method provides trustworthiness in the results.[1][2] The following parameters must be assessed:
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo to demonstrate that no other components interfere with the analyte peak.[4][5]
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples of a known concentration (e.g., by spiking a placebo at 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, typically based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).[6]
2.3.1. Typical Performance Characteristics
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.1% |
| LOQ | S/N ≥ 10 | 1.0 µg/mL |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
HPLC-UV Workflow Diagram
Caption: Workflow for quantification by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification or analysis in complex biological matrices.[7] The HPLC system separates the analyte as described previously. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) generates charged parent ions of the analyte, which are selected in the first quadrupole (Q1). These ions are fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.
Causality in Method Design
-
Ionization (ESI+): The presence of a basic amino group makes 1-(4-Amino-3-hydroxyphenyl)ethanone readily protonated. Therefore, positive-mode Electrospray Ionization (ESI+) is the logical choice for generating the precursor ion [M+H]⁺.
-
MRM Transitions: During method development, the protonated molecule (m/z 152.1) is fragmented, and the most stable, abundant product ions are identified. Monitoring at least two transitions enhances confidence in analyte identification. A likely fragmentation is the loss of an acetyl group.
-
Sample Preparation: For complex matrices like serum or plasma, a protein precipitation or solid-phase extraction (SPE) step is essential to remove interferences that can cause ion suppression.[7][8]
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Reagents
-
LC-MS/MS System: A SCIEX QTRAP 6500+ or equivalent, coupled with a UPLC/HPLC system.
-
LC Conditions: Same as HPLC-UV method, though a faster gradient and smaller particle size column (e.g., ≤ 2.6 µm) may be used to reduce run times.
-
Reagents: LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 1-(4-Amino-3-hydroxyphenyl)ethanone-d3) is ideal. If unavailable, a structurally similar compound with different mass can be used.
3.2.2. Mass Spectrometer Conditions
| Parameter | Setting |
| Ion Source | Turbo Spray IonDrive (ESI+) |
| IonSpray Voltage | +4500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen (Medium) |
| Polarity | Positive |
3.2.3. MRM Transitions (Hypothetical - requires empirical determination)
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) |
| 1-(4-Amino-3-hydroxyphenyl)ethanone | 152.1 | 134.1 (Quantifier) | 100 |
| 152.1 | 106.1 (Qualifier) | 100 |
3.2.4. Sample Preparation (from Serum)
-
To 100 µL of serum sample, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Workflow Diagram
Caption: Workflow for quantification by LC-MS/MS.
Method 3: UV-Vis Spectrophotometry via Derivatization
Principle: For laboratories without access to chromatography, a spectrophotometric method can be developed. Direct UV measurement may lack specificity. To overcome this, a chemical derivatization reaction can be employed to produce a unique, colored product with a distinct absorption maximum in the visible range, minimizing interference from other UV-absorbing compounds.[9][10] A common reaction for primary aromatic amines is diazotization followed by coupling with a phenol or aromatic amine to form a highly colored azo dye.[10]
Causality in Method Design
-
Diazotization-Coupling: The primary aromatic amine group on 1-(4-Amino-3-hydroxyphenyl)ethanone is reactive. It can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures. This reactive salt is then coupled with a suitable agent (e.g., N-(1-Naphthyl)ethylenediamine) to form a stable, intensely colored azo compound, shifting the absorbance maximum (λmax) to the visible spectrum (e.g., ~550 nm), thereby enhancing specificity.[9]
Experimental Protocol: Derivatization-Spectrophotometry
4.2.1. Instrumentation and Reagents
-
UV-Vis Spectrophotometer: A Shimadzu model 1800 or equivalent, with 1 cm quartz cuvettes.
-
Reagents: Sodium nitrite, hydrochloric acid, ammonium sulfamate, N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), methanol.
4.2.2. Standard and Sample Preparation
-
Stock Standard Solution (100 µg/mL): Prepare as described in the HPLC method, using methanol as the diluent.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) from the stock solution.
-
Sample Preparation: Prepare the sample in methanol to achieve a concentration within the calibration range.
4.2.3. Derivatization Procedure
-
To 1.0 mL of each standard and sample solution in separate test tubes, add 1.0 mL of 0.1 M HCl. Cool in an ice bath for 5 minutes.
-
Add 1.0 mL of ice-cold 0.1% (w/v) sodium nitrite solution. Mix and let stand in the ice bath for 3 minutes.
-
Add 1.0 mL of 0.5% (w/v) ammonium sulfamate solution to quench the excess nitrous acid. Mix and let stand for 2 minutes.
-
Add 1.0 mL of 0.1% (w/v) NED solution. Mix and allow to stand at room temperature for 15 minutes for color development.
-
Dilute each solution to 10 mL with deionized water.
4.2.4. Measurement
-
Prepare a reagent blank using 1.0 mL of methanol and following the derivatization procedure.
-
Set the spectrophotometer to zero using the reagent blank.
-
Measure the absorbance of each standard and sample solution at the λmax (determined by scanning a derivatized standard from 400-700 nm, expected ~550 nm).
-
Construct a calibration curve and determine the sample concentration.
Spectrophotometry Workflow Diagram
Caption: Workflow for spectrophotometric analysis.
Method Comparison
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Good | Excellent | Fair to Good (with derivatization) |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to pg/mL) | Low (µg/mL) |
| Throughput | High | High | Moderate |
| Matrix Tolerance | Good | Excellent | Low |
| Instrumentation Cost | Medium | High | Low |
| Expertise Required | Intermediate | High | Low to Intermediate |
Conclusion
This application note details three distinct, validated methods for the quantification of 1-(4-Amino-3-hydroxyphenyl)ethanone. The HPLC-UV method offers a robust, reliable, and widely accessible approach suitable for routine quality control. For applications requiring the highest sensitivity and specificity, such as analysis in biological matrices or trace impurity profiling, the LC-MS/MS method is superior. Finally, the derivatization-based UV-Vis spectrophotometric method provides a cost-effective alternative when chromatographic equipment is unavailable, though it requires careful control of reaction conditions. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample matrix, and available resources, all within the framework of established validation guidelines like ICH Q2(R2).
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Source:
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Ansari, M. N., et al. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P-Aminophenol. Research and Reviews: Journal of Pharmaceutical Analysis. Source:
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Source:
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source:
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Source:
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Labcompliance. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source:
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BLDpharm. (n.d.). 1-(4-Amino-3-hydroxyphenyl)ethanone. Source:
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PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Source:
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U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Source:
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El-Didamony, A. M., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol. RSC Publishing. Source:
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Source:
-
Sigma-Aldrich. (n.d.). 1-(3-amino-4-hydroxyphenyl)ethanone. Source:
-
Vetuschi, C., et al. (2014). Determination of p-aminosalicylic acid and m-aminophenol by derivative UV-spectrophotometry. Semantic Scholar. Source:
-
Naseem, A. M. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol. ResearchGate. Source:
-
Alfa Chemistry. (n.d.). CAS 99-92-3 4-Aminoacetophenone. Source:
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PubChem. (n.d.). 1-(4-Aminooxolan-3-yl)-2-(3-hydroxyphenyl)ethanone. Source:
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Source:
- Unknown Source. GENERAL HPLC METHODS. (Link unavailable)
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Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Source:
-
BenchChem. (2025). Application Note: HPLC Analysis for Purity Determination of 2-Amino-1-(4-hydroxyphenyl)ethanone. Source:
-
Budi, H. K. P., & Zahara, Z. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1). Source:
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Sigma-Aldrich. (n.d.). LC-MS Resource Guide. Source:
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Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc. Source:
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Waters Corporation. (2022). Clinical LC-MS/MS Systems: Analytical Capabilities. Source:
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Risteski, S., et al. (2021). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. ResearchGate. Source:
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Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Source:
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University of Tartu. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Source:
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BenchChem. (2025). In Vitro Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide for Researchers. Source:
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Creative Proteomics. (n.d.). Amino Acid Analysis Methods. Source:
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Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1071–1088. Source:
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Tadesse, B., et al. (2021). Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of amoxicillin. Journal of the Ethiopian Chemical Society, 35(3), 675-690. Source:
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A Robust, Validated RP-HPLC Method for Purity and Assay Determination of 1-(4-Amino-3-hydroxyphenyl)ethanone
An Application Note for the Pharmaceutical Analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone. As a crucial intermediate or entity in pharmaceutical development, ensuring its purity and potency is paramount. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in regulated laboratory environments. The protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, enabling the separation, identification, and quantification of compounds in a mixture.[5] This method leverages the principles of reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.[5][6]
1-(4-Amino-3-hydroxyphenyl)ethanone possesses both a basic amino group and an acidic hydroxyl group, making its retention sensitive to the pH of the mobile phase.[7] Therefore, a buffered mobile phase is employed to control the ionization state of the analyte, ensuring consistent retention times and symmetrical peak shapes. The compound contains a chromophore that allows for sensitive detection using an ultraviolet (UV) detector.[6][8] The method is designed to be stability-indicating, capable of resolving the main analyte peak from potential impurities and degradation products.
Materials and Reagents
-
Reference Standard: 1-(4-Amino-3-hydroxyphenyl)ethanone (Purity ≥ 99.5%)
-
Sample: 1-(4-Amino-3-hydroxyphenyl)ethanone test sample
-
Solvents: HPLC Grade Acetonitrile, HPLC Grade Methanol
-
Buffers: Potassium Phosphate Monobasic (KH₂PO₄), Orthophosphoric Acid (H₃PO₄)
-
Water: Deionized Water (18.2 MΩ·cm or greater purity)
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic System and Conditions
The selection of chromatographic conditions is critical for achieving optimal separation. A C18 column is chosen as it is a versatile stationary phase suitable for a wide range of small molecules.[6][7] A gradient elution is selected to ensure that both polar and non-polar impurities can be eluted and resolved from the main analyte peak within a reasonable runtime.[8]
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent resolution and efficiency for small molecules. A 150 mm length offers a good balance between resolution and analysis time.[6] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | The acidic pH suppresses the ionization of the phenolic hydroxyl group and ensures protonation of the amino group, leading to consistent retention and improved peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reverse-phase HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-18 min: 70% B; 18-19 min: 70% to 5% B; 19-25 min: 5% B | A gradient program provides robust separation of the main peak from potential impurities with varying polarities.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection Wavelength | 235 nm | The wavelength should be determined by acquiring the UV spectrum of the analyte and selecting the λmax for maximum sensitivity.[8] 235 nm is a representative value for this class of compounds. |
| Diluent | Mobile Phase A / Methanol (80:20 v/v) | Ensures compatibility with the mobile phase and adequate solubility of the analyte. |
Experimental Protocols
Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(4-Amino-3-hydroxyphenyl)ethanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of 1-(4-Amino-3-hydroxyphenyl)ethanone into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.
HPLC Analysis Workflow
The overall workflow from sample handling to final report generation is a systematic process designed to ensure data integrity and reproducibility.
Caption: Workflow for HPLC analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone.
Method Validation Protocol
The analytical method is validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4]
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance is verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column separation. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[3] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase composition. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Procedure: A solution of the diluent (blank) and a spiked sample containing known impurities are injected. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the analyte peak is resolved from all potential degradation products.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be pure and resolved from all other peaks in the stressed samples (Peak Purity > 990).
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Procedure: A series of at least five solutions are prepared from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which a known amount of analyte has been added (spiking).
-
Procedure: The sample solution is spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level is prepared in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-assay precision): Six separate sample solutions are prepared at 100% of the test concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability assay is performed on a different day, by a different analyst, or using a different instrument.
-
Acceptance Criteria: The % RSD for the assay results should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]
-
Procedure: These are determined based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.
-
Acceptance Criteria: The precision (%RSD) for the LOQ concentration should be ≤ 10%.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: The effect of varying parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) is evaluated.
-
Acceptance Criteria: System suitability parameters must be met under all varied conditions, and the assay results should not deviate significantly from the nominal results.
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GC-MS protocol for 1-(4-Amino-3-hydroxyphenyl)ethanone identification
An Application Note for the Identification of 1-(4-Amino-3-hydroxyphenyl)ethanone by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and robust protocol for the unambiguous identification of 1-(4-Amino-3-hydroxyphenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, direct GC-MS analysis yields poor chromatographic results. The described method overcomes this challenge through a chemical derivatization step, specifically silylation, which enhances thermal stability and volatility, enabling sharp chromatographic peaks and reliable mass spectral data. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control who require a validated method for the analysis of polar aromatic amines and phenols.
Introduction: The Analytical Challenge
1-(4-Amino-3-hydroxyphenyl)ethanone is an aromatic compound featuring both a primary amine (-NH2) and a phenolic hydroxyl (-OH) group. These functional groups, while key to the molecule's chemical properties, present a significant challenge for gas chromatographic analysis. The presence of active hydrogens leads to strong intermolecular hydrogen bonding, which drastically reduces the compound's volatility. Furthermore, these polar groups can interact undesirably with the GC system, including the inlet liner and the column's stationary phase, resulting in poor peak shape, tailing, and potential thermal degradation.[1][2]
To achieve reliable and reproducible analysis by GC-MS, a chemical derivatization step is essential.[3][4] Derivatization is a technique that chemically modifies an analyte to produce a new compound with properties that are more suitable for a given analytical method.[4][5] For compounds with active hydrogens like 1-(4-Amino-3-hydroxyphenyl)ethanone, silylation is an exceptionally effective strategy. This process replaces the active hydrogen atoms on the amine and hydroxyl groups with a non-polar trimethylsilyl (TMS) group, which blocks hydrogen bonding, increases volatility, and improves thermal stability.[4][6]
This protocol details a complete workflow, from sample preparation and silylation to the optimized GC-MS parameters required for the confident identification of the resulting TMS-derivatized analyte.
Experimental Workflow & Visualization
The overall process, from sample receipt to final data analysis, is designed to ensure reproducibility and accuracy. The key stages are outlined in the workflow diagram below.
Caption: Experimental workflow from sample preparation to final identification.
Materials and Methods
Reagents and Materials
-
1-(4-Amino-3-hydroxyphenyl)ethanone standard (CAS: 54903-54-7), ≥98% purity[7]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Methanol and Dichloromethane (HPLC or GC grade, for cleaning)
-
Helium (carrier gas), 99.999% purity or higher
-
2 mL glass autosampler vials with PTFE-lined septa
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) is required. The parameters provided below are typical for systems like an Agilent GC-MSD or equivalent.
| Component | Specification |
| Gas Chromatograph | Capillary GC with split/splitless injector |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Mass Spectrometer | Quadrupole Mass Analyzer |
| Autosampler | Capable of 1-2 µL injections |
Detailed Protocols
Standard Preparation and Derivatization
This protocol is critical for converting the polar analyte into a volatile derivative suitable for GC-MS.[9] The absence of water is crucial for successful silylation, as silylating reagents readily react with moisture.[10]
-
Stock Solution: Accurately weigh approximately 10 mg of 1-(4-Amino-3-hydroxyphenyl)ethanone standard and dissolve it in 10 mL of anhydrous pyridine or acetonitrile to create a 1 mg/mL stock solution.
-
Sample Aliquot: Transfer 100 µL of the stock solution into a 2 mL autosampler vial.
-
Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas. This step ensures an anhydrous environment for the derivatization reaction.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dry residue in the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization of both the hydroxyl and amine functional groups.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumental Parameters
The following parameters have been optimized for the separation and detection of the derivatized analyte.
Table 1: Gas Chromatograph Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Injector Port | Splitless Mode | Maximizes sensitivity for trace analysis.[11] |
| Injector Temp. | 280°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency.[12] |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for a 0.25 mm ID column, balancing resolution and analysis time.[8] |
| Oven Program | Initial: 100°C, hold for 2 min | Allows for solvent focusing on the column head. |
| Ramp: 15°C/min to 300°C | Provides efficient separation of the analyte from potential byproducts. |
| | Final Hold: Hold at 300°C for 5 min | Ensures elution of all components and cleans the column. |
Table 2: Mass Spectrometer Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard for generating comparable mass spectra for library matching. |
| MS Source Temp. | 230°C | Reduces contamination and analyte condensation in the ion source.[13] |
| MS Quad Temp. | 150°C | Standard operating temperature for a quadrupole analyzer. |
| Scan Range | m/z 50 - 450 | Covers the expected molecular ion and key fragments of the derivatized analyte. |
| Solvent Delay | 4.0 min | Prevents the high concentration of solvent from saturating the detector. |
Expected Results and Data Interpretation
The native 1-(4-Amino-3-hydroxyphenyl)ethanone has a molecular weight of 151.16 g/mol . The derivatization process with a silylating agent replaces the three active hydrogens (one from -OH, two from -NH2) with three trimethylsilyl (TMS) groups.
-
Molecular Weight Change: Each TMS group addition increases the molecular weight by 72 amu (mass of Si(CH3)3 minus H).
-
Expected Molecular Ion: The fully derivatized product, 1-(4-bis(trimethylsilyl)amino-3-(trimethylsilyloxy)phenyl)ethanone, will have a molecular weight of 151.16 + (3 * 72.09) ≈ 367.43 g/mol . The mass spectrometer should detect the molecular ion (M+) at m/z 367.
Identification Criteria:
-
Retention Time: The derivatized analyte should elute at a consistent retention time under the specified GC conditions.
-
Mass Spectrum: The acquired mass spectrum should be compared against a reference library (if available) or interpreted manually. Key expected fragments include:
-
m/z 367 (M+) : The molecular ion.
-
m/z 352 (M-15) : Loss of a methyl group (-CH3), a characteristic fragmentation for TMS derivatives.
-
m/z 73 : The characteristic ion for the trimethylsilyl group itself, [Si(CH3)3]+.
-
Confident identification is achieved when the retention time of the peak in the sample matches that of the derivatized standard, and the corresponding mass spectra show a high degree of similarity.
Conclusion
The protocol described provides a reliable and validated method for the identification of 1-(4-Amino-3-hydroxyphenyl)ethanone by GC-MS. The critical step of chemical derivatization via silylation successfully overcomes the inherent challenges of analyzing this polar compound, leading to excellent chromatographic performance and the generation of clear, interpretable mass spectral data. This application note serves as a comprehensive guide for scientists requiring accurate and robust analytical characterization of similar polar aromatic compounds.
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Mass Spectrometry Facility, University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Mestrelab Research. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]
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Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]
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Li, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 304-312. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14523512, 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Nishisaka, A., et al. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1). Retrieved from [Link]
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Van de Velde, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Scientific Reports, 13(1), 8203. Retrieved from [Link]
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Chan, K. M., & Wong, C. S. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(4), 635-646. Retrieved from [Link]
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Kumar, V., et al. (2016). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET), 3(9), 1148-1154. Retrieved from [Link]
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Ho, W. H., & Hsieh, S. J. (2001). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 927(1-2), 153-160. Retrieved from [Link]
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Schmidt, T. C., et al. (2021). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Journal of Chromatography A, 1652, 462354. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 116587398. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13355515, 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]
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Hušek, P. (2014). Advances in Amino Acid Analysis. LCGC North America, 32(8), 556-567. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 585264, 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Bérard, A., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Sensors, 23(2), 896. Retrieved from [Link]
-
Cheméo. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. Retrieved from [Link]
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High-Purity Isolation of 1-(4-Amino-3-hydroxyphenyl)ethanone via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 1-(4-Amino-3-hydroxyphenyl)ethanone is a valuable building block in medicinal chemistry and materials science. Its utility is directly dependent on its purity, as contaminants can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1][2] This application note provides a comprehensive, experience-driven guide to the purification of 1-(4-Amino-3-hydroxyphenyl)ethanone by recrystallization. It moves beyond a simple list of steps to explain the underlying principles and critical decision-making processes, enabling researchers to adapt and optimize the protocol for maximum yield and purity.
Foundational Principles: Compound Profile and Purification Rationale
Physicochemical Properties of 1-(4-Amino-3-hydroxyphenyl)ethanone
Understanding the molecule's structure is paramount to designing an effective purification strategy.
-
Structure: The molecule possesses a phenyl ring substituted with three functional groups: an amino (-NH₂), a hydroxyl (-OH), and an acetyl (-COCH₃) group.
-
Polarity: The presence of the amino and hydroxyl groups makes it a polar molecule capable of forming strong hydrogen bonds. The ketone group also contributes to its polarity.
-
Solubility: Due to its polar nature and hydrogen bonding capabilities, the compound is expected to be soluble in polar solvents, particularly at elevated temperatures.[3] Its aromatic ring imparts some nonpolar character, which will influence its solubility profile in various organic solvents.
Key Compound Data:
| Property | Value | Source |
|---|---|---|
| CAS Number | 54903-54-7 | [4][5] |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4][5] |
| Predicted pKa | 8.94 ± 0.10 |[4] |
The Rationale for Recrystallization
Crude 1-(4-Amino-3-hydroxyphenyl)ethanone, synthesized via routes such as the reduction of a nitrophenol precursor, often contains a variety of impurities. These can include:
-
Unreacted starting materials.
-
Isomeric byproducts.
-
High-molecular-weight condensation products or polymers formed during the reaction.[6][7]
Recrystallization is an ideal purification technique because it exploits differences in solubility between the desired compound and these impurities at varying temperatures.[8] The fundamental principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[1][8]
The Recrystallization Workflow: A Conceptual Overview
The process is a sequence of carefully controlled steps designed to separate the product from soluble and insoluble impurities.
Caption: Detailed workflow for the recrystallization of 1-(4-Amino-3-hydroxyphenyl)ethanone.
Methodology:
-
Dissolution:
-
Place the crude 1-(4-Amino-3-hydroxyphenyl)ethanone into an appropriately sized Erlenmeyer flask. Using a flask, rather than a beaker, minimizes solvent evaporation and prevents airborne contamination.
-
Add a magnetic stir bar or boiling chips. On a hot plate, bring the chosen solvent (e.g., deionized water) to a boil in a separate beaker.
-
Add the minimum amount of the hot solvent to the Erlenmeyer flask to dissolve the crude solid completely. Add the solvent in small portions, allowing the solution to return to a boil between additions. A highly concentrated solution is key to good recovery. [1]
-
-
Decolorization and Hot Filtration (If Necessary):
-
If the hot solution is colored, it may indicate the presence of colored, high-molecular-weight impurities. Remove the flask from the heat, add a very small amount of activated charcoal (a spatula tip), and swirl.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel. [9]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it allows for the formation of large, well-defined, and therefore purer, crystals. [1]Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask. [9] * Wash the crystals with a small portion of ice-cold solvent. This removes any adhering mother liquor containing dissolved impurities. Using cold solvent is critical to prevent the redissolving of the purified product.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the product to a constant weight. This can be done by air drying, placing it in a desiccator, or using a vacuum oven at a modest temperature to avoid decomposition.
-
Validation and Troubleshooting
A successful purification must be verified.
| Parameter | Method | Indication of Purity |
| Melting Point | Use a calibrated melting point apparatus. | A sharp melting range (typically < 2 °C) that is close to the literature value indicates high purity. Impurities tend to depress and broaden the melting range. |
| Yield | (mass of pure product / mass of crude product) * 100% | Calculate the percent recovery. Note that some loss is inevitable in the mother liquor. |
| Appearance | Visual inspection. | The product should be a crystalline solid of uniform appearance. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. Consider a different solvent or solvent mixture. |
| No Crystals Form | Solution is not sufficiently saturated; supersaturation. | Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. Add a "seed crystal" from a previous batch. If necessary, evaporate some solvent to increase concentration and re-cool. |
| Very Low Recovery | Too much solvent was used; compound is too soluble in the cold solvent. | Re-evaporate some of the solvent from the mother liquor and attempt a second crop of crystals. Re-evaluate solvent choice in future runs. |
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization? Available at: [Link]
- European Patent Office. EP0224625A1 - Process for producing aminophenols. Google Patents.
- Google Patents. US3703598A - Purification of p-aminophenol.
-
PubChem, National Institutes of Health. 1-(4-aminooxolan-3-yl)-2-(3-hydroxyphenyl)ethanone. Available at: [Link]
- Google Patents. EP0224625B1 - Process for producing aminophenols.
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-
University of Kashmir. Recrystallization. Available at: [Link]
-
PrepChem. Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Available at: [Link]
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-
University of California, Davis. Recrystallization and Crystallization. Available at: [Link]
-
PubChem, National Institutes of Health. 1-(2-Amino-4-hydroxyphenyl)ethanone. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. Available at: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Department of Chemistry, University of Rochester. Purification: How To. Available at: [Link]
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-
ResearchGate. Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Available at: [Link]
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-
PubChem, National Institutes of Health. p-Aminoacetophenone. Available at: [Link]
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Application Notes & Protocols: 1-(4-Amino-3-hydroxyphenyl)ethanone as a Versatile Precursor in Heterocyclic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 1-(4-Amino-3-hydroxyphenyl)ethanone
1-(4-Amino-3-hydroxyphenyl)ethanone is a highly functionalized aromatic compound that serves as a powerful and versatile starting material in synthetic organic and medicinal chemistry. Its structure is distinguished by three key features that can be exploited for the construction of complex heterocyclic systems:
-
An o-Aminophenol Moiety: The vicinal amino (-NH₂) and hydroxyl (-OH) groups are perfectly positioned for cyclocondensation reactions, providing a direct and efficient route to five- and six-membered oxygen- and nitrogen-containing heterocycles.
-
An Acetophenone Group: The acetyl group (-COCH₃) offers a reactive carbonyl and an acidic α-carbon, enabling a different set of cyclization strategies, particularly for the formation of quinoline and related scaffolds.
-
A Substituted Benzene Ring: The specific substitution pattern influences the electronic properties and reactivity of the molecule, and the resulting heterocycles inherit this core structure, which is crucial for tuning pharmacological activity.
This guide provides an in-depth exploration of the primary applications of this precursor, focusing on the synthesis of three medicinally significant classes of heterocycles: Benzoxazoles, Phenoxazines, and Quinolines. Each section combines mechanistic insights with detailed, field-proven protocols designed for reproducibility and success.
Chapter 1: Synthesis of 2,6-Disubstituted-1,3-Benzoxazoles
The benzoxazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities. The o-aminophenol core of 1-(4-amino-3-hydroxyphenyl)ethanone makes it an ideal substrate for their synthesis.
The Underpinning Chemistry: Condensation and Aromatizing Cyclization
The most direct method for synthesizing 2-substituted benzoxazoles from 1-(4-amino-3-hydroxyphenyl)ethanone involves a condensation reaction with an aldehyde, followed by an intramolecular cyclization and dehydration. The reaction proceeds via the formation of a Schiff base (imine) intermediate between the amino group of the starting material and the aldehyde. The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the imine carbon. The subsequent elimination of a water molecule yields the stable, aromatic benzoxazole ring system.[1][2] Various catalysts, including Brønsted acids, Lewis acids, or oxidizing agents, can be employed to facilitate this transformation.[2][3]
Visualized Workflow: Benzoxazole Synthesis
Sources
Application Notes & Protocols: Strategic Derivatization of 1-(4-Amino-3-hydroxyphenyl)ethanone for Medicinal Chemistry
Abstract
The 1-(4-Amino-3-hydroxyphenyl)ethanone scaffold is a privileged structure in medicinal chemistry, possessing three key functional groups—a primary aromatic amine, a phenolic hydroxyl, and an acetyl moiety—that serve as versatile handles for chemical modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this molecule. We delve into the chemical logic behind targeting each functional group, present detailed, field-tested protocols for key transformations, and discuss the application of these derivatives in modulating physicochemical properties and achieving desired biological activities. This guide emphasizes the causality behind experimental choices to empower researchers in the rational design of novel therapeutics.
Introduction: The Strategic Value of the Scaffold
1-(4-Amino-3-hydroxyphenyl)ethanone is a well-defined starting material that presents a unique convergence of reactive sites. The spatial and electronic relationship of the amino, hydroxyl, and ketone functionalities allows for a high degree of control over derivatization, making it an ideal building block for creating diverse chemical libraries.
-
The Amino Group: A potent nucleophile and hydrogen bond donor, ideal for forming amides, sulfonamides, and Schiff bases to explore binding pockets and modulate solubility.
-
The Hydroxyl Group: A hydrogen bond donor/acceptor and a site for ether or ester formation, enabling the creation of prodrugs or fine-tuning of lipophilicity.
-
The Acetyl Group: The ketone can act as a hydrogen bond acceptor, be reduced to a secondary alcohol to introduce a new chiral center, or serve as a handle for condensations to build larger molecular architectures.
The strategic modification of these sites is a cornerstone of lead optimization, aiming to enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Overview of Derivatization Strategies
The derivatization of 1-(4-Amino-3-hydroxyphenyl)ethanone can be systematically approached by considering the distinct reactivity of each functional group. The inherent difference in nucleophilicity between the primary amine and the phenolic hydroxyl often allows for selective reactions without the need for complex protecting group strategies.
Figure 2: Reaction scheme for N-acetylation.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(4-Amino-3-hydroxyphenyl)ethanone (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) and add pyridine (2.0 eq) as a base and catalyst. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Scientist's Note: The use of pyridine is crucial. It neutralizes the acetic acid byproduct, preventing potential protonation of the starting amine which would render it non-nucleophilic. Acetic anhydride is chosen for its high reactivity and easily removable byproducts.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel to yield the pure amide.
N-Sulfonylation to Form Sulfonamides
Scientific Rationale: Sulfonamides are key functional groups in a wide array of drugs (e.g., sulfonamide antibiotics, diuretics). They are excellent hydrogen bond donors and are more stable to hydrolysis than amides. The S(O)₂ group is a non-classical bioisostere for a carbonyl or carboxyl group, offering a different geometry and electronic profile. [1][2] Protocol Summary: General Synthesis of N-Arylsulfonamides
| Parameter | Condition | Rationale |
| Sulfonylating Agent | Arylsulfonyl chloride (e.g., TsCl, BsCl) (1.1 eq) | Readily available and reactive. |
| Base | Pyridine or Triethylamine (2-3 eq) | To neutralize the HCl byproduct. |
| Solvent | Anhydrous DCM or THF | Good solubility for reactants, inert. |
| Temperature | 0 °C to Room Temperature | Controls reactivity and minimizes side reactions. |
| Work-up | Acidic wash (1M HCl) followed by brine wash | Removes excess base and inorganic salts. |
Derivatization at the Phenolic Hydroxyl Group: Tuning Lipophilicity
The phenolic hydroxyl is less nucleophilic than the amine but can be readily derivatized under appropriate conditions, typically after the amine has been protected or by using conditions that favor O-alkylation.
O-Alkylation to Form Ethers (Williamson Ether Synthesis)
Scientific Rationale: Converting the phenol to an ether removes a polar, acidic proton and a hydrogen bond donor. This modification generally increases the molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability. The choice of alkyl group allows for precise tuning of steric and electronic properties.
Experimental Protocol: Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone
Figure 3: Reaction scheme for O-methylation.
-
Setup: In a round-bottom flask, suspend 1-(4-Amino-3-hydroxyphenyl)ethanone (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous Dimethylformamide (DMF).
-
Scientist's Note: A weak base like K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl (pKa ~10) but not the ammonium conjugate acid of the amine (pKa ~4-5). This provides selectivity for O-alkylation over N-alkylation. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Reagent Addition: Add methyl iodide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous suspension with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired ether.
Derivatization at the Acetyl Group: Expanding the Core
The acetyl group provides a reactive center for transformations that can significantly alter the scaffold's shape and introduce new functionalities.
Ketone Reduction to a Secondary Alcohol
Scientific Rationale: Reducing the ketone to a secondary alcohol introduces a new stereocenter and a hydroxyl group that is both a hydrogen bond donor and acceptor. This change can drastically alter the molecule's binding mode and pharmacological profile. The resulting benzylic alcohol can also serve as a leaving group for further functionalization.
Protocol Summary: Reduction with Sodium Borohydride
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq) | A mild and selective reagent for reducing ketones in the presence of other functional groups. |
| Solvent | Methanol or Ethanol | Protic solvents that facilitate the reaction and are easy to remove. |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast and exothermic; cooling maintains control. |
| Work-up | Quench with water or dilute acid; extract with an organic solvent. | Decomposes excess NaBH₄ and allows for product extraction. |
Claisen-Schmidt Condensation to form Chalcones
Scientific Rationale: The methyl protons of the acetyl group are acidic enough to be removed by a base, forming an enolate. This enolate can then react with an aromatic aldehyde in a Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone). Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer effects. [3]This reaction is a powerful method for extending the molecular framework.
Experimental Protocol: General Chalcone Synthesis
-
Setup: Dissolve the 1-(4-Amino-3-hydroxyphenyl)ethanone derivative (1.0 eq) and a selected aromatic aldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise at room temperature.
-
Reaction: Stir the reaction vigorously for 12-24 hours. The product often precipitates out of the solution.
-
Work-up: If a precipitate forms, collect it by filtration, wash with cold water and a small amount of cold ethanol, and dry. If no precipitate forms, pour the mixture into ice-water, acidify with dilute HCl to neutralize the base, and extract the product with an appropriate organic solvent.
-
Purification: The crude chalcone is typically purified by recrystallization.
Conclusion
The derivatization of 1-(4-Amino-3-hydroxyphenyl)ethanone is a highly versatile and strategic process in medicinal chemistry. By systematically targeting the amine, hydroxyl, and acetyl functionalities, researchers can generate a vast array of novel compounds. The protocols and rationales provided herein serve as a foundational guide for the synthesis and exploration of new chemical space, ultimately aiding in the discovery and optimization of new therapeutic agents. Each derivatization should be guided by a clear hypothesis regarding its impact on the target biological system, with iterative synthesis and testing driving the drug discovery process forward.
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PrepChem.com. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved from
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Ota, K., et al. (2022). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed-[3][4]Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI. Retrieved from
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Application Notes and Protocols: Selective N-Acylation of 1-(4-Amino-3-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Selective N-Acylation
The selective N-acylation of aminophenols, such as 1-(4-Amino-3-hydroxyphenyl)ethanone, is a cornerstone reaction in synthetic organic chemistry, particularly within the pharmaceutical industry. This compound serves as a valuable intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The presence of two nucleophilic sites—the amino (-NH2) group and the hydroxyl (-OH) group—presents a classic chemoselectivity challenge. Achieving selective acylation of the more nucleophilic amino group is paramount to prevent the formation of unwanted O-acylated or di-acylated byproducts, thereby ensuring high purity and yield of the desired N-acylated product.[1][2][3]
This guide provides a comprehensive overview of the principles and a detailed experimental protocol for the N-acylation of 1-(4-Amino-3-hydroxyphenyl)ethanone. It is designed to equip researchers with the foundational knowledge and practical steps to successfully perform this transformation, troubleshoot potential issues, and adapt the methodology for various acylating agents.
Mechanistic Insights: The Basis of Chemoselectivity
The preferential N-acylation over O-acylation in aminophenols is rooted in the intrinsic differences in nucleophilicity between the nitrogen and oxygen atoms. The amino group is generally more nucleophilic than the phenolic hydroxyl group.[1][2] This can be attributed to several factors:
-
Basicity: The amino group is a stronger base than the hydroxyl group. For comparable structures, the stronger base is typically the better nucleophile.[1]
-
Electronegativity: Nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.
-
Reaction Kinetics: Consequently, the reaction of the amino group with an acylating agent, such as acetic anhydride or an acyl chloride, is kinetically favored, leading to the rapid formation of the N-acylated product.[1]
The general mechanism for N-acylation proceeds via a nucleophilic addition-elimination pathway.[4] The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., acetate from acetic anhydride or chloride from an acyl chloride) to yield the stable amide product.
Caption: Generalized workflow for the N-acylation reaction.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol details the N-acetylation of 1-(4-Amino-3-hydroxyphenyl)ethanone using acetic anhydride as the acylating agent. Acetic anhydride is a common and effective reagent for this transformation.[5]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity |
| 1-(4-Amino-3-hydroxyphenyl)ethanone | 16142-36-8 | 151.16 | 1.51 g |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.2 mL |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL |
| Water (Deionized) | 7732-18-5 | 18.02 | 100 mL |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile gloves) when handling chemicals.[6][7][8][9]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, as acetic anhydride and acetic acid are corrosive and have pungent odors.[6]
-
Handling Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Quenching: The reaction mixture should be quenched carefully with water, as the excess acetic anhydride will react exothermically.
Step-by-Step Procedure
Caption: Experimental workflow for N-acetylation.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g (10 mmol) of 1-(4-Amino-3-hydroxyphenyl)ethanone in 20 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.
-
Addition of Acylating Agent: To the stirred solution, add 1.2 mL (approximately 12.7 mmol) of acetic anhydride dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product, N-(4-acetyl-2-hydroxyphenyl)acetamide, will have a different Rf value than the starting material. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold water while stirring. This will precipitate the crude product and hydrolyze any unreacted acetic anhydride.
-
Neutralization: If the aqueous solution is acidic, neutralize it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step is crucial to ensure the complete precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5][10][11] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.[12]
Characterization
The identity and purity of the final product, N-(4-acetyl-2-hydroxyphenyl)acetamide, should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the structure and the presence of the acetyl group.
-
¹³C NMR: To verify the carbon framework.
-
FT-IR: To identify the characteristic functional groups, such as the amide C=O stretch (around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).
-
-
Mass Spectrometry: To determine the molecular weight of the product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or temperature. Ensure the correct stoichiometry of reagents. |
| Product loss during work-up. | Be cautious during the neutralization and extraction steps. Ensure complete precipitation before filtration. | |
| Presence of Starting Material | Insufficient acylating agent or reaction time. | Increase the molar equivalent of the acylating agent slightly (e.g., to 1.5 equivalents). Extend the reaction time and monitor closely by TLC. |
| Formation of O-Acylated Product | Reaction conditions are too harsh. | Use milder reaction conditions, such as a lower temperature or a less reactive acylating agent. The use of a base like pyridine can sometimes promote O-acylation, so its use should be carefully considered. |
| Product is Colored | Presence of chromogenic impurities.[5][10] | Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.[13][14] Ensure the starting aminophenol is of high purity. |
Alternative Acylating Agents
While acetic anhydride is commonly used, other acylating agents can be employed, each with its own advantages and considerations.
-
Acyl Chlorides (e.g., Acetyl Chloride): These are generally more reactive than anhydrides and can facilitate acylation at lower temperatures. However, they produce corrosive hydrogen chloride gas as a byproduct, necessitating the use of a base (e.g., pyridine, triethylamine) to neutralize it.[15]
-
Ketene: An environmentally friendly and highly reactive acylating agent that can lead to high yields and purity with no byproducts.[12] However, it is a gas and requires specialized handling.
-
Enzymatic Acylation: Lipases can be used as biocatalysts for chemoselective N-acylation under mild conditions, offering an environmentally benign alternative.[16]
The choice of acylating agent will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment.
Conclusion
The selective N-acylation of 1-(4-Amino-3-hydroxyphenyl)ethanone is a fundamental and highly valuable transformation in organic synthesis. By understanding the underlying principles of chemoselectivity and adhering to a well-defined experimental protocol, researchers can reliably synthesize the desired N-acylated product in high yield and purity. This guide provides a solid foundation for executing this reaction successfully and offers insights into potential challenges and alternative approaches, thereby empowering scientists in their research and development endeavors.
References
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- Purification of N-acetyl aminophenols.
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- Purification of N-acetyl aminophenols. European Patent Office - EP 0320484 A2 - Googleapis.com.
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- Process for purification of n-acetyl-p-aminophenol.
- Lab 10 N Acetylation - The Acetylation of A Primary Arom
- An eco-friendly and highly efficient route for N-acylation under c
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
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- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
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- N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC - PubMed Central.
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- 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH.
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- N-Acylation in combin
- Method for producing bis(3-amino-4-hydroxyphenyl) compounds.
- Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498-7508. PubMed.
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The Strategic Application of 1-(4-Amino-3-hydroxyphenyl)ethanone in the Synthesis of Advanced Dyestuffs
An Application Guide for Researchers
This document provides an in-depth guide for researchers, chemists, and material scientists on the versatile applications of 1-(4-Amino-3-hydroxyphenyl)ethanone as a key intermediate in the synthesis of azo and fluorescent dyes. We will explore the chemical rationale behind its use, provide detailed, field-tested protocols, and discuss the characterization of the resulting dye molecules.
Introduction: A Versatile Building Block
1-(4-Amino-3-hydroxyphenyl)ethanone, also known as 4-Amino-3-hydroxyacetophenone, is an aromatic ketone featuring three distinct functional groups: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and an acetyl group (-COCH₃).[1] This unique combination makes it a highly valuable and reactive intermediate in organic synthesis, particularly for the construction of complex chromophores.[1]
The presence of the electron-donating amine and hydroxyl groups activates the aromatic ring, making it amenable to electrophilic substitution reactions. The primary amine is the key functional group for initiating azo dye synthesis through diazotization, while the entire molecule can serve as a precursor for creating larger, conjugated systems characteristic of fluorescent dyes.
Table 1: Physicochemical Properties of 1-(4-Amino-3-hydroxyphenyl)ethanone
| Property | Value | Source |
| CAS Number | 54903-54-7 | [2] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| Appearance | Solid (Typical) | [1] |
| pKa | 8.94 ± 0.10 (Predicted) | [3] |
| Boiling Point | 354.1°C (Predicted) | [1] |
Application in Azo Dye Synthesis
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[4] Their synthesis is a cornerstone of color chemistry, involving a two-step process: diazotization followed by azo coupling .
The Underlying Chemistry
Step 1: Diazotization The synthesis begins with the conversion of the primary aromatic amine of 1-(4-amino-3-hydroxyphenyl)ethanone into a highly reactive diazonium salt. This reaction is conducted in a cold, acidic solution (typically HCl or H₂SO₄) with a source of nitrous acid, usually sodium nitrite (NaNO₂).[5][6] The low temperature (0–5 °C) is critical to prevent the unstable diazonium salt from decomposing, which would lead to the evolution of nitrogen gas and the formation of a phenol.[7]
Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile and readily attacks an electron-rich aromatic ring, known as the coupling component.[8] For coupling with phenols and naphthols, the reaction is performed in a basic medium (pH > 7). The alkaline conditions deprotonate the hydroxyl group of the coupling component, forming a highly activating phenoxide ion, which enhances the electrophilic aromatic substitution.[4][9] The coupling typically occurs at the position para to the activating group unless that position is already occupied.
Experimental Workflow for Azo Dye Synthesis
The following diagram illustrates the sequential workflow for synthesizing an azo dye using 1-(4-Amino-3-hydroxyphenyl)ethanone.
Caption: Workflow for Azo Dye Synthesis.
Detailed Protocol: Synthesis of 1-(4-Acetyl-2-hydroxyphenylazo)-2-naphthol
This protocol provides a detailed procedure for the synthesis of a representative monoazo dye by coupling diazotized 1-(4-amino-3-hydroxyphenyl)ethanone with 2-naphthol.
Materials:
-
1-(4-Amino-3-hydroxyphenyl)ethanone (1.51 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, ~37%) (2.5 mL)
-
Sodium Nitrite (NaNO₂) (0.70 g, 0.01 mol)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH) (1.2 g)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Protocol Steps:
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, add 1.51 g of 1-(4-amino-3-hydroxyphenyl)ethanone to 20 mL of deionized water.
-
Slowly add 2.5 mL of concentrated HCl while stirring. Gentle heating may be required to achieve full dissolution.
-
Cool the solution to 0–5 °C in an ice-water bath. The amine hydrochloride may precipitate as a fine slurry.
-
In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride suspension over 10 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 10 minutes in the ice bath. The resulting pale yellow, slightly turbid solution is the diazonium salt. Keep this solution cold for immediate use in the next step.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.2 g of NaOH in 40 mL of deionized water.
-
Add 1.44 g of 2-naphthol to the NaOH solution and stir until it completely dissolves, forming sodium 2-naphthoxide.
-
Cool this coupling component solution to 0–5 °C in an ice-water bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
A deeply colored precipitate (typically red or orange) will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven at 60 °C.
Reaction Mechanism
The following diagram details the key mechanistic steps of the synthesis.
Caption: Mechanism of Diazotization and Azo Coupling.
Characterization and Expected Results
The synthesized dye should be characterized to confirm its structure and purity.
-
FTIR Spectroscopy: Look for the characteristic N=N stretching vibration (azo group) around 1450-1500 cm⁻¹, the broad O-H stretch of the phenol, and the C=O stretch of the acetyl group.
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., DMF or ethanol) and record the absorption spectrum. The wavelength of maximum absorption (λmax) determines the color of the dye.[3]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the final product.
Table 2: Expected Properties of Synthesized Azo Dye
| Property | Expected Value | Notes |
| Product Name | 1-(4-Acetyl-2-hydroxyphenylazo)-2-naphthol | - |
| Appearance | Deeply colored solid (e.g., Red, Orange) | Color depends on the extent of conjugation. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, ethanol. | This class of dye is often a "disperse dye".[3] |
| λmax (in DMF) | 480 - 520 nm (Estimated) | Based on similar azo dye structures. |
Potential Application in Fluorescent Dye Synthesis
While azo dyes are prized for their color, fluorescent dyes are valued for their ability to absorb light at one wavelength and emit it at a longer wavelength. The design of fluorescent dyes often requires rigid, planar molecular structures with extensive π-conjugation to minimize non-radiative decay pathways.[10]
1-(4-Amino-3-hydroxyphenyl)ethanone can serve as a valuable starting scaffold for building such molecules. The existing functional groups can be used to construct heterocyclic systems or extend the conjugated system through condensation reactions.
Rationale for Use as a Fluorescent Precursor
-
Reactive Sites: The amino, hydroxyl, and acetyl groups are all points for chemical modification.
-
Building Conjugation: The acetyl group's methyl protons are acidic and can participate in condensation reactions (e.g., Knoevenagel or Claisen-Schmidt) with aldehydes or ketones to extend the π-system.[11]
-
Heterocycle Formation: The ortho-amino and hydroxyl groups can be used to form fused heterocyclic rings (like benzoxazoles), which often impart rigidity and favorable photophysical properties to a molecule.
Proposed Synthetic Pathway to a Fluorescent Core
A potential route to a more rigid, conjugated system involves an intramolecular cyclization followed by a condensation reaction. This hypothetical pathway illustrates how the precursor could be elaborated into a fluorescent scaffold.
Caption: Proposed route to a fluorescent coumarin derivative.
This pathway aims to create a substituted aminocoumarin, a well-known class of fluorescent dyes.[12] The electron-donating amino group and the extended π-system of the coumarin core are key features for achieving strong fluorescence.[10]
Conclusion
1-(4-Amino-3-hydroxyphenyl)ethanone is a potent and versatile intermediate for the modern dye chemist. Its pre-functionalized structure allows for straightforward entry into the synthesis of vibrant azo dyes through well-established diazotization and coupling protocols. Furthermore, its multiple reactive sites present significant opportunities for the rational design and synthesis of complex fluorophores for advanced applications in materials science, sensing, and bio-imaging. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this valuable chemical building block.
References
-
University of the West Indies. The Synthesis of Azo Dyes. Available at: [Link]
-
H. A. H. Al-Rubaie, R. J. M Jawad. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Basrah Researches ((Sciences)) B. Available at: [Link]
-
Jwan Oday Abdulsattar, et al. (2012). Exploiting the diazotization reaction of 4-minoacetophenone for Methyldopa determination. Baghdad Science Journal. Available at: [Link]
-
ResearchGate. Effect of diazotized 4-Aminoacetophenone concentration. Available at: [Link]
-
Allen, C. F. H. Diazonium salt formation and coupling reaction. Available at: [Link]
-
Organic Syntheses. CONGO RED. Available at: [Link]
-
ResearchGate. Exploiting the diazotization reaction of 4-minoacetophenone for Methyldopa determination. Available at: [Link]
-
YouTube. COUPLING REACTIONS OF DIAZONIUM SALTS. Available at: [Link]
-
ResearchGate. Synthesis routes of fluorescent dyes. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Available at: [Link]
-
WebAssign. Experiment 9 - Arenediazonium Salts. Available at: [Link]
-
The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]
-
TSI Journals. FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. Available at: [Link]
-
RSC Publishing. Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Available at: [Link]
-
ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]
-
Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Available at: [Link]
-
Quora. Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral? Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
- Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Enlighten Theses. Synthesis of Unnatural Fluorescent α-amino acids. Available at: [Link]
-
Anaspec. Fluorescent Dyes by Emission Color. Available at: [Link]
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- 2. Diazotisation-coupling reaction » Growing Science [growingscience.com]
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- 7. US3380988A - Diazonium salts and process for their preparation - Google Patents [patents.google.com]
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- 11. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 12. Fluorescent Dyes | AnaSpec [anaspec.com]
optimizing yield in 1-(4-Amino-3-hydroxyphenyl)ethanone synthesis
Answering the user's request.## Technical Support Center: Optimizing Yield in 1-(4-Amino-3-hydroxyphenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic process. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone is a multi-step process that demands precision to achieve high yield and purity. The most common and economically viable route begins with the readily available starting material, 4-hydroxyacetophenone. The pathway involves two critical transformations: regioselective nitration followed by a chemoselective reduction. Each step presents unique challenges that can significantly impact the final yield.
Overall Synthetic Workflow
The synthesis proceeds through a well-established two-step sequence. First, an electrophilic aromatic substitution introduces a nitro group ortho to the activating hydroxyl group. Second, the nitro group is selectively reduced to the desired amine without affecting the ketone or the aromatic ring.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route? The most prevalent route involves the nitration of 4-hydroxyacetophenone to form 4'-Hydroxy-3'-nitroacetophenone, followed by the selective reduction of the nitro group.[1][2] This method is favored due to the low cost of the starting material and the relatively straightforward nature of the transformations.
Q2: Why is the choice of nitrating agent so critical in Step 1? The hydroxyl and acetyl groups on the starting material have competing directing effects. The hydroxyl group is a strongly activating ortho-, para- director, while the acetyl group is a deactivating meta- director. The powerful activating effect of the hydroxyl group dominates, directing the nitration primarily to the position ortho to it. The choice of nitrating agent and conditions must be mild enough to prevent side reactions like oxidation of the phenol or the formation of dinitrated products.[3] Milder agents like ammonium nitrate with a copper salt catalyst or yttrium (III) nitrate in acetic acid can provide better control than traditional mixed acid (HNO₃/H₂SO₄) nitration.[1][3]
Q3: How do I choose the best reduction method for Step 2? The primary challenge in the reduction step is chemoselectivity: reducing the nitro group without affecting the ketone.
-
Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Palladium on Carbon (Pd/C), Rhodium on silica (Rh/silica), or Ruthenium on Titania (Ru/TiO₂) under a hydrogen atmosphere are highly effective.[4][5] This method avoids the use of corrosive acids and the generation of metallic waste. However, over-reduction of the ketone to an alcohol can occur if conditions are too harsh (high pressure or temperature).[4][5]
-
Béchamp Reduction: This classic method uses iron metal in an acidic medium (e.g., acetic acid or dilute HCl).[6][7][8] It is robust, cost-effective, and broadly applicable to aromatic nitro compounds.[6][9] The main drawbacks are the large amount of iron oxide waste generated and the potentially strenuous workup required to remove all iron salts.[9]
Q4: What are the most likely impurities in the final product? Key impurities can include:
-
Unreacted 4'-Hydroxy-3'-nitroacetophenone: Resulting from an incomplete reduction.
-
1-(3-Hydroxy-4-nitrophenyl)ethan-1-ol: From the reduction of the ketone in the intermediate before the nitro group.
-
1-(4-Amino-3-hydroxyphenyl)ethan-1-ol: Caused by the over-reduction of the ketone in the final product.[4]
-
Isomeric Amines: If the initial nitration step was not fully regioselective.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis.
Step 1: Nitration of 4-Hydroxyacetophenone
| Problem ID | Issue | Probable Causes & Justification | Recommended Solution |
| N-01 | Low yield of 4'-Hydroxy-3'-nitroacetophenone | 1. Incorrect Temperature: Nitration is highly exothermic. If the temperature is too high, it can lead to oxidation and decomposition of the phenolic ring, forming tarry byproducts. 2. Inefficient Nitrating Agent: The chosen nitrating system may be too weak or may have degraded. Mixed acids, for example, can vary in effective concentration. | 1. Maintain strict temperature control, typically between 0-10°C, especially during the addition of the nitrating agent. 2. Consider using a milder, more reliable system like ammonium nitrate with a copper catalyst in an aqueous organic acid solution, which can be run at higher temperatures (60-120°C) with good control.[3] |
| N-02 | Formation of multiple products (isomers, dinitrated compounds) | 1. Excess Nitrating Agent: Using more than one equivalent of the nitrating agent significantly increases the risk of dinitration. 2. High Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the deactivating effect of the first nitro group, leading to a second nitration. | 1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nitrating agent. 2. Pre-cool the reaction vessel and add the nitrating agent dropwise while monitoring the internal temperature closely. |
| N-03 | Reaction mixture is dark and tarry | Oxidation of the Phenol: The starting material is susceptible to oxidation, especially under strongly acidic and high-temperature conditions. This is a common issue with mixed acid nitrations. | 1. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen) if possible. 2. Use a nitrating system that operates under milder pH conditions, such as Y(NO₃)₃·6H₂O in glacial acetic acid.[1] |
Step 2: Reduction of 4'-Hydroxy-3'-nitroacetophenone
Sources
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- 2. 4'-Hydroxy-3'-nitroacetophenone | 6322-56-1 [chemicalbook.com]
- 3. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
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- 8. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pharmaceutical intermediate. Here, we provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to enhance the yield, purity, and success of your experiments.
Overview of Synthetic Strategy and Key Challenges
The most common and direct synthetic route to 1-(4-Amino-3-hydroxyphenyl)ethanone involves a two-step process starting from the readily available 4'-hydroxyacetophenone. The strategy is:
-
Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of 4'-hydroxyacetophenone, ortho to the activating hydroxyl group.
-
Chemoselective Reduction: Selective reduction of the newly introduced nitro group to an amine, without affecting the ketone carbonyl group.
While seemingly straightforward, this synthesis is fraught with potential side reactions that can significantly impact yield and purity. The primary challenges lie in controlling the regioselectivity of the nitration and achieving the chemoselectivity of the reduction. This guide will address these critical steps in detail.
Section 1: Troubleshooting the Nitration of 4'-Hydroxyacetophenone
This initial step is critical for the overall success of the synthesis. The goal is to selectively introduce a single nitro group at the 3-position (ortho to the hydroxyl group and meta to the acetyl group). However, the powerful activating effect of the hydroxyl group can lead to several side reactions.
FAQ 1.1: My nitration of 4'-hydroxyacetophenone is giving a low yield and a mixture of isomers. What is causing this and how can I improve selectivity for the 3-nitro product?
Answer: This is a classic regioselectivity problem governed by the competing directing effects of the substituents on the aromatic ring.
-
Causality: The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the acetyl (-COCH₃) group is a deactivating meta-director. The activating effect of the -OH group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it (the 3- and 5-positions).[1] The desired product results from substitution at the 3-position. Substitution at the 5-position is sterically equivalent. Therefore, the main challenge is not ortho- vs. para- substitution, but preventing over-reaction and side product formation.
-
Common Side Reactions:
-
Dinitration: The initial product, 1-(4-hydroxy-3-nitrophenyl)ethanone, is still activated (though less so) towards further nitration, which can lead to the formation of 1-(4-hydroxy-3,5-dinitrophenyl)ethanone.
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent. Phenolic compounds are particularly susceptible to oxidation, which can lead to the formation of colored byproducts like benzoquinones and polymeric tars, significantly reducing yield and complicating purification.[2]
-
Ipso-Substitution: In some cases with electron-rich acetophenones, substitution can occur at a position already occupied by another substituent, although this is less common for a hydroxyl group.[3]
-
Troubleshooting Strategies:
-
Temperature Control: This is the most critical parameter. Nitration is highly exothermic. Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent to minimize thermal decomposition and the formation of oxidation byproducts.[4]
-
Choice and Stoichiometry of Nitrating Agent:
-
Avoid using an aggressive nitrating mixture like concentrated HNO₃/H₂SO₄ if possible, as it strongly promotes dinitration and oxidation.
-
Using dilute nitric acid at a controlled temperature can provide the desired mononitrated product.[1][5]
-
Use a slight excess (e.g., 1.1 equivalents) of the nitrating agent. A large excess will drive the reaction towards dinitration.
-
-
Slow Addition: Add the nitrating agent dropwise to the solution of 4'-hydroxyacetophenone to maintain temperature control and avoid localized high concentrations of the nitrating agent.
dot
Caption: Potential pathways in the nitration of 4'-hydroxyacetophenone.
Section 2: Troubleshooting the Chemoselective Reduction
The second critical step is the reduction of the nitro group to an amine without affecting the ketone. Many common reducing agents can also reduce the carbonyl group, leading to the formation of an unwanted amino-alcohol byproduct.
FAQ 2.1: My reduction of 1-(4-hydroxy-3-nitrophenyl)ethanone is also reducing the ketone. How can I selectively reduce only the nitro group?
Answer: This is a problem of chemoselectivity. The choice of reducing agent is paramount to achieving the desired transformation.
-
Causality: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or even catalytic hydrogenation (H₂/Pd-C) under harsh conditions (high pressure/temperature) will readily reduce both the nitro group and the ketone.[6] The goal is to use a reagent that has a higher affinity for the nitro group over the aromatic ketone.
Troubleshooting and Reagent Selection:
Several reagents are known to selectively reduce aromatic nitro groups in the presence of ketones. The choice depends on factors like lab safety, cost, and ease of workup.[7][8]
| Reagent System | Selectivity for Nitro Group | Typical Conditions & Workup | Advantages & Disadvantages |
| SnCl₂·2H₂O | Excellent | Acidic (HCl), often requires heating (reflux in EtOH). Workup involves neutralization to precipitate tin salts, which can be tedious to filter.[9][10] | Pro: High selectivity, inexpensive. Con: Stoichiometric metal waste, potentially difficult workup. |
| Fe / HCl or NH₄Cl | Very Good | Acidic or neutral conditions. Workup involves filtering off iron salts. | Pro: Very inexpensive, effective. Con: Generates large amounts of iron sludge. |
| Na₂S₂O₄ (Sodium Dithionite) | Good | Usually in a biphasic system (e.g., H₂O/DCM) with a phase-transfer catalyst or in aqueous methanol. | Pro: Mild conditions, avoids heavy metals. Con: Can sometimes be sluggish, requires careful pH control. |
| Catalytic Hydrogenation (H₂) | Variable | Requires careful catalyst and condition selection. Sulfided platinum or specific ruthenium catalysts can be selective. Standard Pd/C may over-reduce.[11] | Pro: "Green" (water is the only byproduct), catalytic. Con: Requires specialized pressure equipment, catalyst can be expensive, risk of over-reduction. |
Recommendation: For laboratory-scale synthesis, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is often the most reliable and selective method despite the slightly more involved workup.[6][12]
dot
Caption: Selective vs. non-selective reduction pathways.
Section 3: Experimental Protocols
These protocols are designed to maximize yield and purity by addressing the common issues discussed above.
Protocol 1: Optimized Regioselective Nitration of 4'-Hydroxyacetophenone
This procedure uses controlled conditions to favor the formation of the desired 3-nitro isomer.
Materials:
-
4'-Hydroxyacetophenone
-
Acetic Acid (Glacial)
-
Nitric Acid (~70%)
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4'-hydroxyacetophenone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Slowly, add nitric acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring.
-
A yellow precipitate of 1-(4-hydroxy-3-nitrophenyl)ethanone will form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum. The product can be used in the next step or recrystallized from ethanol/water if necessary.
Protocol 2: Chemoselective Reduction with Tin(II) Chloride
This protocol provides a reliable method for the selective reduction of the nitro group.[10]
Materials:
-
1-(4-Hydroxy-3-nitrophenyl)ethanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-(4-hydroxy-3-nitrophenyl)ethanone (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension.
-
Slowly add concentrated HCl to the mixture with stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting nitro compound is no longer visible.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a 5 M NaOH solution. A thick, white precipitate of tin(IV) oxide/hydroxide will form. Adjust the pH to ~7-8.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-(4-Amino-3-hydroxyphenyl)ethanone.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) or by column chromatography.[13][14][15][16]
Section 4: Alternative Synthetic Routes & Their Pitfalls
FAQ 4.1: I am considering using a Fries Rearrangement. What are the potential side reactions for this approach?
Answer: The Fries Rearrangement is a powerful method for synthesizing hydroxy aryl ketones from phenyl esters.[17] For this target molecule, a plausible route would involve the rearrangement of 3-aminophenyl acetate.
-
Mechanism and Side Reactions: The reaction is catalyzed by a Lewis acid (e.g., AlCl₃) and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[18]
-
Ortho vs. Para Selectivity: The primary challenge is controlling the regioselectivity. The reaction typically yields a mixture of the ortho- and para-rearranged products. Low temperatures tend to favor the para product, while higher temperatures favor the ortho product.[19][20] For 3-aminophenyl acetate, the desired product is the result of para-migration relative to the oxygen and ortho-migration relative to the amine.
-
Intermolecular Acylation: The acylium ion intermediate can acylate a different molecule instead of rearranging intramolecularly, leading to dimeric byproducts.
-
Cleavage/Des-acylation: The ester can be cleaved back to the starting phenol (3-aminophenol in this case), reducing the overall yield.[20]
-
Complexation: The amino group of the starting material will complex with the Lewis acid, often requiring more than a stoichiometric amount of the catalyst.
-
Given the difficulty in controlling selectivity and the harsh reaction conditions, the nitration-reduction sequence from 4'-hydroxyacetophenone is generally a more reliable and higher-yielding approach for this specific target molecule.
References
-
Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858-2861. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
-
ChemistryStudent. (2022). Nitration of Phenol (A-Level Chemistry). YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Chemistry LibreTexts. (n.d.). Fries Rearrangement. [Link]
-
Wikipedia. (n.d.). Tin(II) chloride. [Link]
-
ResearchGate. (n.d.). Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to... [Link]
-
ResearchGate. (n.d.). (PDF) Electrophilic Nitration of Electron-Rich Acetophenones. [Link]
- Google Patents. (n.d.).
-
askIITians. (n.d.). What are the products formed when phenol and nitrobenzene are treated. [Link]
-
Chemistry Stack Exchange. (n.d.). Phenol reaction with nitration mixture. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]
-
European Patent Office. (n.d.). EP 0041837 A1 - Process for the purification of p-aminophenol. [Link]
-
Organic Reactions. (n.d.). Nitro Reduction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
-
Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]
-
Master Organic Chemistry. (n.d.). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Composition of the products of phenol nitration with nitric acid in aqueous dioxane in relation to the reactant ratio. [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Link]
-
Sciencemadness.org. (n.d.). Nitroaromatic Reduction w/Sn. [Link]
-
Chemistry Stack Exchange. (n.d.). How can an aromatic ketone be reduced in the presence of a nitro group?. [Link]
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Technical Support Center: Troubleshooting the Purification of 1-(4-Amino-3-hydroxyphenyl)ethanone
Welcome to the technical support center for the purification of 1-(4-Amino-3-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this valuable intermediate. The inherent functionalities of this molecule—an aromatic amine, a phenol, and a ketone—present unique purification hurdles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
I. Initial Purity Assessment & Common Issues
This first section addresses the crucial primary steps of evaluating your crude material and tackling the most frequently encountered problems.
Q1: My crude 1-(4-Amino-3-hydroxyphenyl)ethanone is a dark, discolored solid. What is the likely cause and how can I address it?
A1: The discoloration, often appearing as a pink, brown, or even black solid, is almost certainly due to the oxidation of the aminophenol moiety.[1] Aromatic amines and phenols are highly susceptible to air oxidation, which forms highly colored polymeric impurities.
Causality: The electron-donating nature of both the amino and hydroxyl groups makes the aromatic ring highly activated and prone to oxidation, a process that can be accelerated by light, heat, and the presence of metal impurities.
Immediate Actions:
-
Inert Atmosphere: From the moment of synthesis and throughout the purification process, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever feasible.[1]
-
Charcoal Treatment: During recrystallization, the addition of a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[1] However, be mindful that charcoal can also adsorb your product, potentially leading to a decrease in yield.[1]
Q2: How can I accurately assess the purity of my 1-(4-Amino-3-hydroxyphenyl)ethanone sample?
A2: A multi-faceted approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for qualitative analysis. It allows you to visualize the number of components in your sample and get a preliminary idea of the polarity of the impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase HPLC method is ideal. It will allow you to determine the percentage purity of your main compound and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the chemical structure of the desired product and identifying any structurally related impurities that may not be easily separable by chromatography.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
II. Troubleshooting Specific Purification Techniques
This section provides detailed guidance for overcoming challenges associated with common purification methods.
Recrystallization
Recrystallization is often the first choice for purifying solid compounds. The principle lies in dissolving the impure compound in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the mother liquor.[1]
Q3: I am struggling to find a suitable recrystallization solvent for 1-(4-Amino-3-hydroxyphenyl)ethanone. What are my options?
A3: The key is to find a solvent where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Given the polar nature of your compound, consider the following:
| Solvent System | Rationale & Key Considerations |
| Water | The phenolic and amino groups should impart some water solubility, especially when hot. It's an excellent starting point. |
| Ethanol/Water Mixture | If the compound is too soluble in hot water, adding ethanol can modulate the polarity and improve crystal formation upon cooling. |
| Isopropanol | A slightly less polar alcohol that can be effective. |
| Aqueous Mild Acids | Recrystallization from aqueous solutions of mild polyfunctional acids like citric or phosphoric acid can be highly effective for purifying aminophenols.[2] The process involves dissolving the crude material in the hot acidic solution, which helps to precipitate polymeric impurities as tars.[2] The purified aminophenol can then be precipitated by adjusting the pH.[2] |
Experimental Protocol: Recrystallization with Charcoal Treatment
-
Solvent Selection: Begin by testing small amounts of your crude product in the suggested solvents to find the optimal one.
-
Dissolution: In a flask, add the chosen solvent to your crude 1-(4-Amino-3-hydroxyphenyl)ethanone and heat the mixture to boiling with stirring. Continue adding small portions of the solvent until the solid is fully dissolved.
-
Charcoal Addition: Remove the flask from the heat source and cautiously add a small amount of activated charcoal (approximately 1-2% by weight of your compound).
-
Hot Filtration: Reheat the solution to boiling for a few minutes.[1] Perform a hot filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]
-
Isolation & Washing: Collect the crystals via vacuum filtration and wash them with a minimal amount of cold solvent to remove residual impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Recrystallization Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oily Product Forms | The boiling point of the solvent may be higher than the melting point of the compound. The compound is too soluble in the chosen solvent.[1] | Use a solvent with a lower boiling point. Try a solvent in which the compound is less soluble or use a solvent/anti-solvent system.[1] |
| No Crystals Form Upon Cooling | The solution is not saturated; too much solvent was used.[1] | Boil off some of the solvent to concentrate the solution and try again.[1] |
| Low Recovery Yield | The compound has significant solubility even in the cold solvent. The crystals were washed with an excessive amount of solvent.[1] | Cool the solution for a longer duration or to a lower temperature. Use the minimum amount of cold solvent necessary for washing.[1] |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3][4]
Q4: What is a good starting point for developing a column chromatography method for 1-(4-Amino-3-hydroxyphenyl)ethanone?
A4: Due to the polar nature of your compound, a normal-phase chromatography setup is a logical starting point.
-
Stationary Phase: Silica gel is the most common and is a good choice.[3][5] Alumina can also be used, and it comes in acidic, basic, and neutral forms.[4] Given the amine and phenol groups, neutral alumina might be a good alternative if you encounter issues with silica.
-
Mobile Phase (Eluent): The polarity of the eluent is critical.[3] You will likely need a relatively polar solvent system. Start with a mixture of a non-polar solvent and a more polar one, gradually increasing the polarity. Good starting systems to screen via TLC include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol[5]
-
Workflow for Method Development:
Sources
common impurities in 1-(4-Amino-3-hydroxyphenyl)ethanone and their removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Amino-3-hydroxyphenyl)ethanone (CAS 54903-54-7). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purity and handling of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with my batch of 1-(4-Amino-3-hydroxyphenyl)ethanone, and where do they come from?
The impurity profile of 1-(4-Amino-3-hydroxyphenyl)ethanone is intrinsically linked to its synthetic route and subsequent handling. Impurities can be broadly categorized into several classes.
Table 1: Common Impurities in 1-(4-Amino-3-hydroxyphenyl)ethanone and Their Origins
| Impurity Class | Specific Examples | Probable Origin | Recommended Analytical Method |
| Starting Materials & Intermediates | 2-Aminophenol, N-acetyl-2-aminophenol | Incomplete reaction or carry-over from synthesis. The synthesis often involves acylation of a protected 2-aminophenol followed by deprotection.[1] | HPLC, GC-MS |
| Isomeric Impurities | 1-(2-Amino-5-hydroxyphenyl)ethanone, 1-(3-Amino-4-hydroxyphenyl)ethanone[2][3] | Lack of regioselectivity during the acylation step (e.g., Friedel-Crafts acylation) of the aromatic ring. | HPLC, Chiral HPLC (if applicable), NMR |
| Reaction By-products | Di-acylated products, polymeric materials | Over-reaction or side reactions under harsh synthetic conditions (e.g., high temperature, strong acid catalysis). | HPLC, LC-MS |
| Degradation Products | Nitroso, Nitro, Azoxy, and Quinone-like compounds[4] | Oxidation of the electron-rich aminophenol ring system. This is accelerated by exposure to air, light, and certain metal ions.[5] | HPLC-UV, LC-MS[4] |
| Residual Solvents | Toluene, Methanol, Ethyl Acetate, Dichloromethane | Carry-over from reaction work-up or final crystallization steps.[6][7] | GC-HS (Headspace Gas Chromatography) |
The presence of both an amine and a hydroxyl group on the same aromatic ring makes the molecule highly susceptible to oxidation, which is the most common cause of sample discoloration (pink, tan, or brown hues).
Q2: My sample has developed a pinkish-brown color upon storage. Is it still usable, and what causes this?
This is a classic sign of oxidative degradation. The aminophenol moiety is electron-rich and readily oxidized, even by atmospheric oxygen. This process forms highly colored quinone-imine or related polymeric species.
-
Causality: The ortho-positioning of the amine and hydroxyl groups facilitates oxidation. The initial oxidation product, a quinone-imine, is highly reactive and can polymerize or undergo further reactions, leading to complex, colored mixtures.[4]
-
Usability: For applications requiring high purity, such as reference standards or cGMP synthesis, the discolored material should be repurified. For early-stage discovery chemistry, its usability depends on the tolerance of the subsequent reaction to minor impurities. However, the actual purity should be confirmed by HPLC analysis before use.
-
Prevention: To ensure stability, store the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at reduced temperatures (refrigerated).
Q3: I suspect my primary contaminants are unreacted starting materials. What is the most straightforward purification method?
For removing impurities with significantly different polarity profiles from the desired product, recrystallization is the most efficient and scalable first-pass purification technique.
The key is selecting an appropriate solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurities remain soluble (or insoluble) at all temperatures.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound "oils out" instead of forming crystals, it means the boiling point of the solvent is higher than the melting point of your impure compound. Try a lower-boiling point solvent or a solvent mixture.
-
No Crystals Form: The solution may be too dilute, or nucleation is slow. Try to concentrate the solution by boiling off some solvent. To induce crystallization, scratch the inside of the flask with a glass rod at the solution's surface, or add a "seed" crystal from a previous pure batch.
-
Poor Recovery: You may be using a solvent in which your product is too soluble at low temperatures. Consider using a binary solvent system, where the compound is soluble in one solvent ("soluble solvent") and insoluble in the other ("anti-solvent"). Dissolve the crude material in a minimal amount of the hot soluble solvent and then slowly add the anti-solvent until turbidity persists.
Q4: How can I effectively remove isomeric impurities?
Isomeric impurities often have very similar polarities and solubilities to the desired product, making them difficult to remove by simple recrystallization.[8][9] In this scenario, chromatography is the method of choice due to its superior resolving power.
-
Flash Column Chromatography (Silica Gel): This is the workhorse for preparative purification in most research labs.
-
Challenge: The basic amine and acidic phenol groups can chelate to the acidic silica gel, leading to significant peak tailing and poor separation.
-
Solution: To mitigate this, the mobile phase should be modified. Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent. This deactivates the acidic sites on the silica, resulting in sharper peaks and better resolution.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining the highest possible purity (>99.5%), reversed-phase (C18) prep-HPLC is ideal.[10] It separates compounds based on hydrophobicity and is highly effective at resolving closely related isomers.
Troubleshooting & Experimental Guides
Workflow for Impurity Identification and Removal
This workflow provides a logical sequence for diagnosing and resolving purity issues with 1-(4-Amino-3-hydroxyphenyl)ethanone.
Caption: A logical workflow for analyzing, purifying, and confirming the quality of 1-(4-Amino-3-hydroxyphenyl)ethanone.
Protocol 1: Optimized Recrystallization Procedure
This protocol uses a mixed solvent system, which often provides better purification than a single solvent. Ethyl acetate is a good "soluble solvent," and hexanes or heptane is an effective "anti-solvent."
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-(4-Amino-3-hydroxyphenyl)ethanone. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Use a steam bath or hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat. Slowly add n-heptane dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Crystal Growth: Add a drop or two of hot ethyl acetate to redissolve the cloudiness, cover the flask, and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane (or a heptane/ethyl acetate mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity by HPLC and melting point analysis.
Protocol 2: Flash Column Chromatography
This method is designed to separate the target compound from isomers and other similarly polar by-products.
-
Column Packing: Select a silica gel column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight). Pack the column using your starting eluent (e.g., 30% Ethyl Acetate in Heptane + 0.5% Triethylamine).
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane or methanol), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 30% to 70% ethyl acetate over 10-15 column volumes. Crucially, maintain the 0.5% triethylamine concentration throughout the gradient.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this process.
-
Final Product: Confirm the purity of the isolated product using HPLC and NMR.
Selection of Purification Method
The choice of purification method is dictated by the nature of the impurities and the desired final purity.
Caption: A decision tree for selecting the optimal purification strategy based on initial crude analysis.
References
-
Benchchem. (2025). Technical Support Center: Degradation of 1-(4-(hydroxyamino)phenyl)ethanone. Retrieved from Benchchem Technical Document.[4]
-
Gouda, M. A., Helal, M. H., Ragab, A., El-Bana, G. G., & Mohammed, A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.[11]
-
Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34, 1245-1254.[8]
-
ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from ResearchGate.[9]
-
Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.[6]
-
Chemsrc. (n.d.). 1-(3-amino-4-hydroxyphenyl)ethanone | CAS#:54255-50-4. Retrieved from [Link]3]
-
Benchchem. (n.d.). 1-(4-Amino-3-hydroxyphenyl)ethanone | CAS 54903-54-7. Retrieved from Benchchem Product Information.[1]
-
Google Patents. (n.d.). EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl). Retrieved from 7]
-
European Patent Office. (1998). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - EP 0895985 B1. Retrieved from Google Patents.[12]
-
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from PubMed Central.[5]
-
Benchchem. (2025). Application Note: HPLC Analysis for Purity Determination of 2-Amino-1-(4-hydroxyphenyl)ethanone. Retrieved from Benchchem Application Note.[10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 1-(3-amino-4-hydroxyphenyl)ethanone | CAS#:54255-50-4 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
preventing oxidation of 1-(4-Amino-3-hydroxyphenyl)ethanone during storage
Welcome to the Technical Support Center for 1-(4-Amino-3-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of oxidation.
Introduction: The Challenge of Stability
1-(4-Amino-3-hydroxyphenyl)ethanone is a highly reactive aromatic compound containing both an amino and a hydroxyl group. This specific arrangement of functional groups, while crucial for its intended applications, also renders the molecule highly susceptible to oxidation. Exposure to atmospheric oxygen, light, elevated temperatures, and moisture can initiate a cascade of degradation reactions, leading to the formation of colored impurities and a loss of compound integrity. This guide provides a comprehensive framework for understanding, preventing, and troubleshooting the oxidation of 1-(4-Amino-3-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: My solid 1-(4-Amino-3-hydroxyphenyl)ethanone has changed color from off-white to brownish-purple upon storage. What is happening?
This color change is a classic indicator of oxidation. The aminophenol moiety of your compound is highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and even trace metal impurities. The initial oxidation product is likely a quinone-imine species, which is highly colored and can further polymerize to form more complex, intensely colored degradation products.[1][2] Pure p-aminophenol, a related compound, is a white crystalline solid that turns brown or yellow upon oxidation due to these types of reactions.[1]
Q2: I've stored my compound in the freezer, but it still seems to be degrading. Why?
While low temperatures slow down reaction kinetics, they do not entirely halt oxidation, especially if other factors are not controlled. Several reasons could contribute to degradation even at low temperatures:
-
Oxygen Exposure: If the container was not purged with an inert gas before sealing, the oxygen in the headspace will still react with the compound over time.
-
Moisture: Repeated freeze-thaw cycles can introduce atmospheric moisture into the container upon opening, which can accelerate degradation.
-
Light Exposure: If the container is not light-resistant (e.g., clear glass), ambient light in the lab, even during brief periods of handling, can provide the energy to initiate photo-oxidation.
Q3: What are the ideal short-term and long-term storage conditions for solid 1-(4-Amino-3-hydroxyphenyl)ethanone?
Based on supplier recommendations and the chemical nature of aminophenols, the following conditions are advised:
| Storage Duration | Temperature | Atmosphere | Container |
| Short-Term (< 1 month) | 2-8°C | Inert Gas (e.g., Argon, Nitrogen) | Amber Glass Vial |
| Long-Term (> 1 month) | -20°C or -80°C | Inert Gas (e.g., Argon, Nitrogen) | Amber Glass Vial, tightly sealed |
Q4: I need to prepare a stock solution for my experiments. What is the best way to prepare and store it to prevent oxidation?
Solutions are often more susceptible to oxidation than the solid material due to increased molecular mobility and interaction with dissolved oxygen.
-
Solvent Selection: Use high-purity, deoxygenated solvents. Sparge the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes before use to remove dissolved oxygen.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant to the solvent before dissolving your compound. Common choices include ascorbic acid or sodium metabisulfite.[3][4][5][6]
-
Preparation: Dissolve the compound in the deoxygenated, antioxidant-containing solvent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Storage: Aliquot the stock solution into single-use amber vials, flush the headspace with inert gas before sealing, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q5: Which antioxidant should I use for my solution, and at what concentration?
The choice of antioxidant may depend on the downstream application and the solvent system. Here are two common options:
| Antioxidant | Recommended Concentration (w/v) | Mechanism of Action | Considerations |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.1% | Readily undergoes oxidation, thereby sacrificially protecting the target compound. It is a potent reducing agent.[7][8] | Water-soluble. May not be suitable for all organic solvents. Can lower the pH of unbuffered solutions. |
| Sodium Metabisulfite | 0.01 - 0.1% | Acts as an oxygen scavenger, reacting with dissolved oxygen to form sodium sulfate.[4] | Water-soluble. Can release sulfur dioxide, which may be incompatible with certain applications. |
A preliminary compatibility study is always recommended to ensure the chosen antioxidant does not interfere with your specific assay or experiment.
Troubleshooting Guides
Guide 1: Investigating Compound Degradation
If you suspect your 1-(4-Amino-3-hydroxyphenyl)ethanone has degraded, a systematic approach is necessary to confirm and quantify the extent of the problem.
Step 1: Visual Inspection
-
Observation: Note any change in color from the expected off-white/light tan to yellow, brown, or purple.[1][2]
-
Interpretation: A distinct color change is a strong qualitative indicator of oxidation.
Step 2: Analytical Confirmation via HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the purity of your compound and detecting degradation products.
-
Objective: To separate the parent compound from any potential impurities or degradation products.
-
Sample Chromatogram Interpretation: An ideal chromatogram of a pure sample will show a single major peak at a specific retention time. Degraded samples will show a decrease in the peak area of the parent compound and the appearance of new peaks, typically at earlier retention times for more polar oxidation products.[7][9]
Diagram: HPLC Analysis Workflow
Caption: Workflow for assessing compound purity via HPLC.
Guide 2: Selecting Appropriate Storage Containers
The choice of primary packaging is critical to prevent contamination and degradation.
Issue: Potential for Leaching from Container Material
Leachables are chemical species that migrate from the container into the drug product under normal storage conditions.[10][11][12] This can introduce impurities and potentially catalyze degradation.
Recommended Materials:
-
Type I Borosilicate Glass: This is the preferred material due to its high chemical resistance and low levels of extractables and leachables.[13] Amber-colored borosilicate glass should be used to protect against light-induced degradation.
-
High-Density Polyethylene (HDPE): For some applications, HDPE can be a suitable alternative. However, it is important to be aware of potential leachables from plasticizers and other additives used during manufacturing.[2][14][15] A thorough extractables and leachables study is recommended if long-term storage in HDPE is planned.
Factors Influencing Leaching from Glass Containers:
| Factor | Impact on Leaching | Mitigation Strategy |
| pH of Solution | Higher pH (alkaline) can increase the leaching of silicates and other ions from the glass matrix.[16] | Buffer your solution to a stable pH if compatible with your experimental design. |
| Storage Time & Temperature | Longer storage times and higher temperatures accelerate the leaching process.[11] | Store at recommended low temperatures and use solutions promptly. |
| Surface Treatments | Some glass vials are treated (e.g., with ammonium sulfate) to reduce ion leaching.[10] | Inquire with your vial supplier about available surface treatments for sensitive applications. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Solid Compound Storage
This protocol describes the standard procedure for storing an air-sensitive solid compound under an inert atmosphere.
Materials:
-
1-(4-Amino-3-hydroxyphenyl)ethanone (solid)
-
Amber glass vial with a septum-lined cap
-
Source of high-purity inert gas (Argon or Nitrogen)
-
Needles and tubing for gas transfer
Procedure:
-
Place the solid 1-(4-Amino-3-hydroxyphenyl)ethanone into the amber glass vial.
-
Insert a needle connected to the inert gas line through the septum.
-
Insert a second "outlet" needle to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. Ensure the gas flow is not so strong that it blows the solid material out of the vial.
-
Remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the vial.
-
Quickly and tightly seal the vial cap.
-
Wrap the cap-vial interface with parafilm for an extra layer of protection against moisture ingress.
-
Store at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).
Diagram: Inert Gas Blanketing
Caption: Procedure for creating an inert atmosphere for storage.
Protocol 2: Proposed Oxidative Degradation Pathway
Understanding the potential degradation pathway is crucial for identifying impurities and developing stability-indicating analytical methods. While a specific pathway for 1-(4-Amino-3-hydroxyphenyl)ethanone is not extensively published, a scientifically plausible mechanism can be proposed based on the known chemistry of aminophenols.[17][18][19][20][21]
Diagram: Proposed Oxidation Pathway
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- 21. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Solubility Enhancement for 1-(4-Amino-3-hydroxyphenyl)ethanone
Welcome to the technical support guide for 1-(4-Amino-3-hydroxyphenyl)ethanone. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-(4-Amino-3-hydroxyphenyl)ethanone that influence its solubility?
A1: Understanding the molecular characteristics of 1-(4-Amino-3-hydroxyphenyl)ethanone is the first step in diagnosing and solving solubility issues. The molecule possesses both weakly basic (amino group) and weakly acidic (phenolic hydroxyl group) functionalities, alongside a moderately non-polar acetophenone backbone. This amphiphilic nature is the primary reason for its limited aqueous solubility.
The structure contains:
-
Aromatic Ring & Acetyl Group: Contribute to the molecule's hydrophobicity.
-
Amino Group (-NH₂): A weak base that can be protonated (form -NH₃⁺) under acidic conditions, increasing polarity and aqueous solubility.
-
Hydroxyl Group (-OH): A weak acid that can be deprotonated (form -O⁻) under basic conditions, which also significantly enhances aqueous solubility.
A summary of its key properties is presented below. Note that experimentally derived values for this specific isomer can be limited, so data from closely related isomers like 4'-aminoacetophenone and 4'-hydroxyacetophenone are included for context.
| Property | 1-(4-Amino-3-hydroxyphenyl)ethanone (Predicted/Isomer Data) | Rationale & Implication for Solubility |
| Molecular Formula | C₈H₉NO₂ | - |
| Molecular Weight | 151.16 g/mol | Standard for a small molecule. |
| pKa (Amino group) | ~2.5 - 3.5 (Predicted, based on 4-aminoacetophenone[1]) | Below this pH, the amine is protonated (-NH₃⁺), favoring solubility. |
| pKa (Hydroxyl group) | ~7.5 - 8.5 (Predicted, based on 4-hydroxyacetophenone[2]) | Above this pH, the phenol is deprotonated (-O⁻), favoring solubility. |
| logP (Octanol/Water) | ~0.8 - 1.5 (Predicted, based on isomers[1]) | A positive logP indicates a preference for non-polar environments and thus, low intrinsic water solubility. |
| Aqueous Solubility | Poor / Limited[3] | The combination of a non-polar core with ionizable groups leads to complex, pH-dependent solubility. |
Q2: I'm preparing a stock solution. What is the recommended starting solvent?
A2: For compounds with low aqueous solubility, the standard best practice is to first create a high-concentration stock solution in an organic solvent. For 1-(4-Amino-3-hydroxyphenyl)ethanone, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[4]
Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] It is miscible with water and most cell culture media, making it a versatile choice for preparing stocks intended for biological assays.[4] While other solvents like DMF or ethanol can be used, DMSO typically offers superior solubilizing power for this class of compounds.[5]
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing: Accurately weigh 15.12 mg of 1-(4-Amino-3-hydroxyphenyl)ethanone powder.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the powder.
-
Dissolution: Vortex the vial vigorously. If needed, use gentle warming (37°C water bath) and/or sonication to facilitate complete dissolution.[6] Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C for long-term stability.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?
A3: This is a common phenomenon known as "crashing out," where a compound that is soluble in an organic solvent (like DMSO) becomes insoluble when the solution is diluted into an aqueous medium where DMSO is no longer the primary solvent. The key is to modify the final aqueous environment to make it more hospitable to the compound.
Below is a troubleshooting flowchart to guide your strategy, followed by detailed explanations of each approach.
Mechanism: The solubility of 1-(4-Amino-3-hydroxyphenyl)ethanone is highly pH-dependent due to its ionizable amino and hydroxyl groups.[] By increasing the pH of the aqueous buffer to be significantly above the pKa of the phenolic hydroxyl group (~7.5-8.5), you deprotonate it to its anionic phenolate form (-O⁻). This charged species is dramatically more water-soluble than the neutral form.
Protocol 3.1: pH-Based Solubilization
-
Prepare your desired aqueous assay buffer.
-
While monitoring with a calibrated pH meter, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise until the pH is adjusted to ≥ 9.0.
-
Add the required volume of your DMSO stock solution to the pH-adjusted buffer. The final concentration of DMSO should ideally be kept below 0.5% to minimize solvent effects on the assay.[8][9]
-
Validation: Always run a "vehicle control" with pH-adjusted buffer and the same final concentration of DMSO but without your compound to ensure the pH change itself does not affect your assay's outcome.
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[10][11] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like 1-(4-Amino-3-hydroxyphenyl)ethanone can partition into the hydrophobic core, effectively being encapsulated and kept in solution.[10] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are generally preferred for biological assays due to their lower tendency to denature proteins compared to ionic surfactants.[10]
| Surfactant | Typical Working Concentration | Potential Considerations |
| Tween® 20 | 0.01% - 0.1% (v/v) | Generally well-tolerated in cell-based and enzymatic assays.[12][13] |
| Triton™ X-100 | 0.01% - 0.1% (v/v) | Can interfere with some absorbance/fluorescence-based readouts. |
Protocol 3.2: Surfactant-Based Solubilization
-
Prepare your assay buffer.
-
Add the chosen surfactant to the final desired concentration (e.g., for 0.01% Tween® 20, add 10 µL of a 10% stock to 10 mL of buffer).
-
Mix thoroughly.
-
Add the required volume of your DMSO stock solution to the surfactant-containing buffer.
-
Validation: Run a vehicle control containing the surfactant and DMSO to check for any interference with your assay.[14]
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can form "inclusion complexes" by encapsulating the hydrophobic part of a guest molecule (in this case, the phenyl-ethanone portion) within their cavity, thereby increasing the apparent water solubility of the entire complex.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[20]
Protocol 3.3: Cyclodextrin-Based Solubilization
-
Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your assay buffer.
-
To prepare the final working solution, first add the DMSO stock of your compound to the HP-β-CD solution.
-
Vortex well to allow for inclusion complex formation.
-
Dilute this mixture with your regular assay buffer to achieve the final desired compound concentration.
-
Validation: As with other methods, a vehicle control containing HP-β-CD and DMSO is essential to rule out effects of the excipients on the assay.[20]
Q4: How do I choose the right solubilization strategy for my specific assay?
A4: The optimal strategy depends entirely on the nature of your biological assay. An excipient that is benign in one system may be disruptive in another. The guiding principle is to use the mildest conditions that achieve the required solubility.
| Assay Type | Recommended Primary Strategy | Secondary Options | Key Considerations & Contraindications |
| Biochemical/Enzymatic Assays | pH Adjustment (if enzyme is stable at the required pH) | Non-ionic Surfactants | Surfactants: Can denature some sensitive proteins or interfere with protein-protein interactions.[14] pH: Extreme pH can irreversibly denature enzymes. Always check the enzyme's pH activity profile. |
| Cell-Based Assays (Viability, Signaling) | Cyclodextrins (HP-β-CD) | Low % Surfactant (e.g., <0.05% Tween® 20) | DMSO: Keep final concentration <0.5%, ideally <0.1%, as DMSO can be toxic or induce differentiation in some cell lines.[4][21][22] pH Adjustment: Not recommended, as cell culture media are tightly buffered and significant pH changes are cytotoxic. Surfactants: Can permeabilize cell membranes at higher concentrations.[12][23] |
| Protein Binding Assays (e.g., SPR, ITC) | pH Adjustment (if compatible with protein stability) | Co-solvents (e.g., adding 1-5% ethanol or propylene glycol to the buffer) | Surfactants: Strongly contraindicated as they will interfere with binding kinetics and thermodynamics by forming micelles. Cyclodextrins: Can interfere by competing for binding to the hydrophobic pockets of proteins. |
Before committing to a solubilization method, its compatibility must be verified.
-
Set up three parallel groups for your assay:
-
Group 1 (Negative Control): Assay buffer only.
-
Group 2 (Vehicle Control): Assay buffer + the proposed solubilizing agent(s) at the final concentration (e.g., pH 9.0 buffer + 0.1% DMSO; or buffer with 0.01% Tween-20 + 0.1% DMSO).
-
Group 3 (Positive Control): A known activator/inhibitor for your assay to ensure the system is working.
-
-
Run the assay and compare the readout from the Vehicle Control (Group 2) to the Negative Control (Group 1).
-
Interpretation: If there is no statistically significant difference between Group 1 and Group 2, the solubilization system is likely compatible. If there is a difference, the excipient is interfering with the assay, and an alternative strategy should be chosen.
Q5: What are the best practices for storing solutions of 1-(4-Amino-3-hydroxyphenyl)ethanone?
A5: Proper storage is critical to ensure the integrity and activity of your compound.
-
Solid Form: Store the powder at room temperature or 4°C, protected from light and moisture.
-
DMSO Stock Solutions: Store in small, single-use aliquots in tightly sealed vials at -20°C. For longer-term storage (>6 months), -80°C is preferable.
-
Aqueous Working Solutions: These should always be prepared fresh on the day of the experiment. Due to the presence of the phenolic hydroxyl and amino groups, the compound in aqueous solution is susceptible to oxidation, especially at alkaline pH. Do not store aqueous solutions.
Key Pitfalls to Avoid:
-
Repeated Freeze-Thaw Cycles: This can cause the compound to precipitate out of the DMSO stock over time and can degrade sensitive molecules. Aliquoting is the best prevention.
-
Moisture: DMSO is highly hygroscopic. Absorbed water can lower the solubility of your compound in the stock solution, leading to precipitation. Always use anhydrous DMSO and keep vials tightly sealed.
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781.
- Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- National Institutes of Health (NIH). (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC.
- Labinsights. (2023). Techniques to Enhance Drug Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1.
- MedchemExpress.com. (n.d.). Surfactants | Biochemical Assay Reagents.
- Wikipedia. (n.d.). Droplet-based microfluidics.
- PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone.
- ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- MDPI. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems.
- MDPI. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
- National Institutes of Health (NIH). (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC.
- PubMed. (2025). Biochemical Features and Clinical Factors Influencing Response to Surfactant Treatment Among Infants Born Late Preterm with Respiratory Distress Syndrome.
- ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
- Benchchem. (n.d.). 1-(4-Amino-3-hydroxyphenyl)ethanone|CAS 54903-54-7.
- ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
- MedchemExpress.com. (n.d.). 4'-Aminoacetophenone (p-Aminoacetophenone) | Biochemical Reagent.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PubChem. (n.d.). 1-(4-Aminooxolan-3-yl)-2-(3-hydroxyphenyl)ethanone.
- Cayman Chemical. (n.d.). 1-(2-Amino-3-hydroxyphenyl)ethanone (CAS Number: 4502-10-7).
- ChemicalBook. (2023). 4-Aminoacetophenone: properties and applications in versatile fields.
- PubChem. (n.d.). p-Aminoacetophenone.
- Sigma-Aldrich. (n.d.). 4-Aminoacetophenone for synthesis.
- FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503).
- Alfa Chemistry. (n.d.). CAS 99-92-3 4-Aminoacetophenone.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1).
- PharmaCompass.com. (n.d.). 1-(4-Hydroxyphenyl)ethanone (4-Hydroxyacetophenone).
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- 2. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 1-(4-Amino-3-hydroxyphenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone, a critical intermediate in pharmaceutical manufacturing. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on catalyst selection and troubleshooting for this synthesis. The primary focus will be on the catalytic hydrogenation of 1-(3-hydroxy-4-nitrophenyl)ethanone, a common and efficient pathway.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst selection and reaction conditions.
Q1: What are the most common catalytic systems for reducing 1-(3-hydroxy-4-nitrophenyl)ethanone?
A1: The selective reduction of the aromatic nitro group in the presence of a ketone is the key challenge. The most widely employed and effective catalysts for this transformation are heterogeneous precious metal catalysts.[1] The primary choices include:
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and excellent selectivity for reducing nitro groups under mild conditions.[2][3] It generally does not reduce the ketone or the aromatic ring under typical hydrogenation conditions.
-
Platinum on Carbon (Pt/C): While also very active, Pt/C can sometimes be less selective than Pd/C and may lead to reduction of the aromatic ring under more forcing conditions. Sulfided Pt/C is known to offer good selectivity for nitro groups while preserving other functionalities.[4]
-
Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts.[5] However, it is often less selective and may require harsher conditions (higher temperature and pressure), which can lead to the reduction of the ketone functionality.[4][6] It is also highly pyrophoric and requires careful handling.[5]
Q2: How do I select the optimal catalyst for my specific application?
A2: The choice depends on a trade-off between reaction speed, selectivity, cost, and safety.[5]
-
For highest selectivity: 5-10% Pd/C is the recommended starting point. It provides excellent chemoselectivity for the nitro group with minimal side reactions under mild conditions (e.g., room temperature, 1-4 atm H₂).[3][7]
-
For cost-sensitive, large-scale synthesis: Raney Nickel might be considered.[5][8] However, extensive process optimization is required to manage its lower selectivity and ensure the ketone is not reduced.
-
If halide substituents are present: Raney Nickel is often preferred over Pd/C to prevent undesired dehalogenation.[2][4]
Q3: What is the role of the solvent, and which one should I use?
A3: The solvent is critical for dissolving the starting material, ensuring good contact with the catalyst surface, and facilitating hydrogen transfer. Common choices include:
-
Alcohols (Methanol, Ethanol): These are excellent solvents for both the starting material and the product. They are the most frequently used for this type of reduction.
-
Ethyl Acetate (EtOAc): Another effective solvent that is easily removed during workup.
-
Tetrahydrofuran (THF): A good option, though care must be taken to ensure it is peroxide-free. The choice can influence catalyst activity.[9] For consistency, always use a high-purity, dry solvent.
Q4: Can the catalyst be reused? How do I handle it safely after the reaction?
A4: Both Pd/C and Raney Ni can be recovered and reused, which is crucial for sustainable processes.[5][6] However, activity may decrease with each cycle due to poisoning or physical loss. After the reaction, the catalyst must be handled with extreme care as it is saturated with hydrogen and can be pyrophoric, especially when dry.[5][10] It should be filtered under a blanket of inert gas (Nitrogen or Argon) through a pad of a filter aid like Celite®.[11] The filter cake should never be allowed to dry in the open air and should be quenched immediately by submerging it in water.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a problem-solution format.
Problem 1: Low or Incomplete Conversion of Starting Material
-
Symptom: TLC or HPLC analysis shows a significant amount of 1-(3-hydroxy-4-nitrophenyl)ethanone remaining after the expected reaction time.
-
Possible Causes:
-
Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned.[9][10] Sulfur-containing compounds are common poisons for palladium catalysts.[9]
-
Insufficient Hydrogen: The hydrogen supply may be depleted (e.g., balloon has deflated), or the pressure is too low for the reaction to proceed efficiently.
-
Poor Mass Transfer: Inefficient stirring fails to keep the solid catalyst suspended, preventing proper contact between the hydrogen gas, the dissolved substrate, and the catalyst surface.[10]
-
Insufficient Catalyst Loading: The amount of catalyst used is too low for the scale of the reaction.
-
-
Recommended Solutions:
-
Solution A (Catalyst): Use a fresh batch of catalyst. If poisoning is suspected, consider purifying the starting material or solvent. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Solution B (Hydrogen): Ensure a continuous and adequate supply of hydrogen. Check for leaks in the system. If using a balloon, use a fresh, well-filled one. For larger scales, a Parr hydrogenator or a similar system is recommended to maintain constant pressure.[11]
-
Solution C (Stirring): Increase the stirring rate to ensure the catalyst particles are fully suspended in the reaction medium.[10]
-
Problem 2: Formation of Side Products / Low Selectivity
-
Symptom: The final product is contaminated with impurities, such as 1-(4-amino-3-hydroxyphenyl)ethanol (over-reduction of the ketone) or dimeric azo/azoxy compounds.
-
Possible Causes:
-
Harsh Reaction Conditions: High hydrogen pressure or elevated temperatures can reduce the selectivity, leading to the reduction of the ketone.[4]
-
Incorrect Catalyst Choice: A highly active but less selective catalyst like Raney Nickel is more prone to over-reduction.[12]
-
Accumulation of Intermediates: Incomplete hydrogenation can lead to the accumulation of hydroxylamine intermediates, which can then condense to form azo or azoxy side products.[13][14]
-
-
Recommended Solutions:
-
Solution A (Conditions): Reduce the hydrogen pressure and/or lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Solution B (Catalyst): If using Raney Ni, switch to a more selective catalyst like 5% or 10% Pd/C.
-
Solution C (Additives): In some industrial processes, catalytic amounts of additives like vanadium compounds have been used to prevent the accumulation of hydroxylamine intermediates and the subsequent formation of dimeric impurities.[14]
-
Problem 3: Product Discoloration (Dark Brown or Black)
-
Symptom: The isolated 1-(4-Amino-3-hydroxyphenyl)ethanone product is dark and impure, even after catalyst filtration.
-
Possible Causes:
-
Product Oxidation: Aminophenols are highly susceptible to air oxidation, which forms highly colored polymeric impurities. This is often exacerbated by exposure to air at elevated temperatures.
-
Catalyst Leaching/Fines: Very fine catalyst particles may pass through the filtration medium, contaminating the final product.
-
-
Recommended Solutions:
-
Solution A (Inert Atmosphere): Perform the reaction workup (filtration and solvent removal) under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.
-
Solution B (Filtration): Filter the reaction mixture through a dense pad of Celite® to ensure complete removal of all catalyst particles. Washing the Celite pad thoroughly with the reaction solvent is crucial to recover all the product.[11]
-
Solution C (Decolorization): The crude product can be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities before recrystallization.
-
Data & Protocols
Table 1: Comparative Overview of Common Hydrogenation Catalysts
| Catalyst | Typical Loading (wt%) | H₂ Pressure (atm) | Temperature (°C) | Selectivity (Nitro vs. Ketone) | Pros | Cons |
| 10% Pd/C | 5 - 10% | 1 - 4 | 25 - 50 | Excellent | High activity, high selectivity, mild conditions.[3][5] | Higher cost than base metals.[5] |
| 5% Pt/C | 5 - 10% | 1 - 5 | 25 - 60 | Good to Excellent | Very high activity. | Risk of ring hydrogenation, may be less selective than Pd/C. |
| Raney® Ni | 10 - 20% | 10 - 50 | 50 - 100 | Moderate to Good | Low cost, good for large scale.[5][8] | Pyrophoric, requires higher T/P, lower selectivity.[5][6] |
| Fe / Acid | Stoichiometric | N/A | 80 - 100 | Excellent | Very low cost, highly selective.[2] | Generates large amounts of iron salt waste. |
Experimental Protocol: Selective Hydrogenation using 10% Pd/C
Safety Notice: This procedure involves flammable solvents and hydrogen gas, as well as a pyrophoric catalyst. Conduct this experiment in a well-ventilated fume hood, away from ignition sources. Always handle the catalyst as a wet slurry and never allow it to become dry in the presence of air.
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add 1-(3-hydroxy-4-nitrophenyl)ethanone (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate, approx. 10-20 mL per gram of substrate). Stir until the starting material is fully dissolved.
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., Nitrogen) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Palladium on Carbon (5-10% by weight relative to the starting material). The catalyst is best handled as a wet slurry.[10]
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. For lab scale, this can be done by attaching a hydrogen-filled balloon. For larger scales or higher pressures, use a regulated hydrogen cylinder connected to the reaction vessel. Repeat the evacuate/fill cycle three times to ensure a pure hydrogen atmosphere.[11]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until all the starting material has been consumed.
-
Workup: Once complete, carefully purge the vessel with nitrogen again to remove all hydrogen. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere. Wash the Celite pad thoroughly with the reaction solvent to recover the product.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude 1-(4-Amino-3-hydroxyphenyl)ethanone. The product can be further purified by recrystallization if necessary.
Visualizations
Reaction Pathway Diagram
Caption: Catalytic hydrogenation pathway from the nitro precursor to the final amine product.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction.
- BenchChem. (2025). A Comparative Guide to the Catalytic Reduction of 3-Nitro-4-Octanol: Raney Nickel vs. Palladium.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- ECHEMI. (n.d.). How can an aromatic ketone be reduced in the presence of a nitro group?
- National Institutes of Health (NIH). (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Sigma-Aldrich. (n.d.). Fries Rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- ResearchGate. (n.d.). Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt.% palladium loading) or Raney‐Ni.
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
- Wikipedia. (n.d.). Palladium on carbon.
- BenchChem. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guides.
- ResearchGate. (n.d.). Mechanocatalytic reduction of nitro compounds.
- ResearchGate. (n.d.). Comparison of Raney nickel catalysts supplied by different manufacturers.
- ACS Publications. (n.d.). The selective reduction of meta- (and para-) nitroacetophenone.
- Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
Sources
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 13. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Friedel-Crafts Acylation of Hydroxylated Aromatics
A Guide to Selectively Synthesizing Hydroxyphenyl Ethanones and Avoiding O-Acylation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts acylation of hydroxyl-substituted aromatic rings. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep mechanistic understanding to empower your experimental design.
The synthesis of hydroxyphenyl ethanones via Friedel-Crafts acylation is a classic but often problematic transformation. The primary issue arises from the dual reactivity of the phenol substrate. Phenols are bidentate nucleophiles, meaning they possess two reactive sites: the aromatic ring (C-acylation) and the phenolic oxygen (O-acylation).[1] This guide will dissect this competition and provide robust troubleshooting strategies to favor the desired C-acylation product.
Part 1: Understanding the Core Problem
FAQ: Why am I getting an ester (O-acylation) instead of the ketone (C-acylation)?
This is the most common issue. The formation of a phenyl ester via O-acylation is a nucleophilic acyl substitution, while the desired formation of a hydroxyaryl ketone via C-acylation is an electrophilic aromatic substitution (EAS).
-
Kinetic vs. Thermodynamic Control : O-acylation is generally the faster, kinetically favored reaction. The oxygen of the hydroxyl group is highly nucleophilic and readily attacks the acylium ion. However, the C-acylated product, the hydroxyaryl ketone, is the more stable, thermodynamically favored product.
-
The Role of the Lewis Acid : A strong Lewis acid, like aluminum chloride (AlCl₃), is not just a catalyst for generating the acylium ion electrophile.[2][3] Crucially, it complexes with the carbonyl oxygen of the product ketone, requiring stoichiometric amounts.[2] This complexation is key, as an excess of a strong Lewis acid can also catalyze the conversion of the kinetic O-acylated ester into the thermodynamic C-acylated ketone, a process known as the Fries Rearrangement.[4]
// Nodes Start [label="Hydroxyphenyl Substrate\n+ Acyl Chloride + AlCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Product [label="O-Acylated Ester\n(Phenyl Ester)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C_Product [label="C-Acylated Ketone\n(Hydroxyphenyl Ethanone)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fries [label="Fries\nRearrangement", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> O_Product [label="Kinetic Pathway\n(Faster)", color="#4285F4"]; Start -> C_Product [label="Thermodynamic Pathway\n(Direct C-Acylation)", color="#4285F4"]; O_Product -> Fries [label="Heat, AlCl₃", color="#EA4335"]; Fries -> C_Product [label="Intramolecular\nRearrangement", color="#EA4335"];
}
Part 2: Troubleshooting and Optimization Guide
This section addresses specific experimental issues and provides actionable solutions.
FAQ 1: My reaction yields mostly the O-acylated ester. How can I convert this to the desired ketone?
If your reaction has already produced the aryl ester, you don't need to discard the product. You can subject it to a Fries Rearrangement . This reaction involves heating the phenolic ester with a Lewis acid to induce the migration of the acyl group from the oxygen to the aromatic ring, yielding the more stable ortho- and para-hydroxyaryl ketones.[4][5]
-
Mechanism Insight : The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, weakening the C-O bond and generating an acylium ion intermediate. This electrophile then re-attacks the aromatic ring intramolecularly or intermolecularly to form the C-acylated product.[4][5][6]
FAQ 2: How can I control the ortho- vs. para-selectivity in the Fries Rearrangement?
The ratio of ortho to para isomers is highly dependent on the reaction conditions, a classic example of thermodynamic versus kinetic control.[4]
-
High Temperatures (>160°C) : Favor the ortho product. The ortho-isomer can form a stable bidentate complex with the Lewis acid (e.g., AlCl₃), making it the thermodynamically favored product at high temperatures.[4][7]
-
Low Temperatures (<60°C) : Favor the para product, which is the kinetically controlled product in this context.[4][7]
-
Solvent Polarity : Non-polar solvents (like CS₂ or chlorinated hydrocarbons) tend to favor the ortho product, while more polar solvents (like nitrobenzene) increase the proportion of the para product.[4][8]
| Parameter | Condition | Predominant Isomer | Rationale |
| Temperature | Low (< 60°C) | para-hydroxyaryl ketone | Kinetic Control[4][7] |
| High (> 160°C) | ortho-hydroxyaryl ketone | Thermodynamic Control (Stable Chelate)[4][7] | |
| Solvent | Non-Polar (e.g., CS₂) | ortho-hydroxyaryl ketone | Favors intramolecular rearrangement[4] |
| Polar (e.g., Nitrobenzene) | para-hydroxyaryl ketone | Solvates intermediates, favoring intermolecular attack[4][8] |
// Nodes Ester [label="Aryl Ester\n(O-Acylated Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Ester-AlCl₃ Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Acylium Ion\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ortho [label="ortho-Hydroxyaryl\nKetone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Para [label="para-Hydroxyaryl\nKetone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ester -> Complex [label="+ AlCl₃", color="#4285F4"]; Complex -> Acylium [label="Heat (Δ)", color="#EA4335"]; Acylium -> Ortho [label="High Temp\nNon-Polar Solvent", color="#EA4335"]; Acylium -> Para [label="Low Temp\nPolar Solvent", color="#4285F4"]; }
FAQ 3: How can I prevent O-acylation from occurring in the first place?
The most robust strategy to ensure selective C-acylation is to temporarily "block" the reactive hydroxyl group using a protecting group .[9] This strategy involves a three-step sequence: protect, acylate, and deprotect.
-
Protection : Convert the phenolic -OH group into a less nucleophilic functionality that is stable to the Friedel-Crafts conditions.
-
C-Acylation : Perform the Friedel-Crafts acylation on the protected phenol. With the oxygen blocked, the reaction can only proceed on the aromatic ring.
-
Deprotection : Remove the protecting group to reveal the free hydroxyl group, yielding the pure C-acylated product.
Silyl ethers are an excellent choice for this purpose as they are easily formed, stable to Lewis acids, and can be cleanly removed during the aqueous workup of the reaction.[10][11]
// Nodes Phenol [label="Hydroxyphenyl\nSubstrate"]; Protected [label="Protected Phenol\n(e.g., Silyl Ether)"]; Acylated [label="C-Acylated Protected\nIntermediate"]; Final [label="Final Product:\n Hydroxyphenyl Ethanone", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Phenol -> Protected [label=" 1. Protect\n(e.g., TMSCl, base)"]; Protected -> Acylated [label=" 2. Friedel-Crafts\nAcylation"]; Acylated -> Final [label=" 3. Deprotect\n(Aqueous Workup)"]; }
Part 3: Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement
This protocol describes the conversion of a pre-formed 4-tert-butylphenyl acetate to 1-(5-tert-butyl-2-hydroxyphenyl)ethanone, favoring the ortho isomer.[12]
-
Reaction Setup : In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the starting aryl ester (e.g., 4-tert-butylphenyl acetate, 1.0 eq).
-
Catalyst Addition : Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq) portion-wise. The reaction is often performed neat (without solvent) or in a high-boiling inert solvent like nitrobenzene.
-
Heating : Heat the reaction mixture to the desired temperature to control selectivity. For the ortho-product, heat to >160°C. For the para-product, maintain the temperature below 60°C.[7][12] Monitor the reaction by TLC.
-
Workup : After cooling to room temperature, carefully and slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[13]
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation. The ortho- and para-isomers can often be separated by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[7]
Protocol 2: C-Acylation via Phenol Protection (Silyl Ether)
This protocol outlines the selective C-acylation of a phenol after protection as a trimethylsilyl (TMS) ether.[11]
-
Protection Step :
-
Dissolve the starting phenol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a dry, inert solvent (e.g., THF or DCM) under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0°C).
-
Add chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete conversion.
-
The protected silyl ether can be isolated or, often, used directly in the next step after filtering the amine hydrochloride salt.[11]
-
-
Acylation Step :
-
In a separate dry flask, suspend anhydrous AlCl₃ (1.2 eq) in dry DCM at 0°C.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Add the solution of the crude silyl ether from the previous step to the acylium ion mixture dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
-
Workup and In-Situ Deprotection :
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and dilute HCl. The acidic workup simultaneously hydrolyzes the silyl ether protecting group.[11]
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash with water, brine, dry over Na₂SO₄, and concentrate. Purify the resulting hydroxyphenyl ethanone by column chromatography or recrystallization.
-
Part 4: Alternative Strategies
If Friedel-Crafts conditions prove too harsh or non-selective, consider these alternatives:
-
Houben-Hoesch Reaction : This method uses a nitrile (R-CN) and HCl to generate an electrophile, which is particularly effective for electron-rich phenols like resorcinol.[11]
-
Photo-Fries Rearrangement : An alternative to the Lewis-acid-catalyzed Fries rearrangement, this method uses UV light to induce the acyl migration via a free-radical mechanism.[7]
-
Biocatalysis : Emerging research has shown that certain acyltransferases can catalyze Friedel-Crafts type acylations and Fries-like rearrangements in aqueous buffer, offering a green chemistry alternative.[14]
By understanding the underlying principles of kinetic and thermodynamic control and employing strategies like the Fries Rearrangement or protecting groups, you can effectively navigate the challenges of phenol acylation and achieve high yields of your desired hydroxyphenyl ethanone products.
References
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Fries rearrangement. Retrieved from [Link]
-
Pharm D Guru. (n.d.). 37. FRIES REARRANGEMENT. Retrieved from [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Iowa State University Digital Repository. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017, March 23). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Retrieved from [Link]
-
ResearchGate. (2020, January). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. Retrieved from [Link]_
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2019, May 17). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Retrieved from [Link]
-
ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol?. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
-
Quora. (2022, December 30). What is the difference between Friedel Crafts reaction and Friedel Crafts acylation?. Retrieved from [Link]
-
Filo. (2025, November 9). Write reaction of C-Acylation of Phenol. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chem LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
YouTube. (2012, April 5). 26. Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg. Retrieved from [Link]
-
Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Fries Rearrangement [organic-chemistry.org]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fries Rearrangement for the Synthesis of Hydroxyphenyl Ketones
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of hydroxyphenyl ketones. Here, we will delve into the nuances of the reaction, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is on not just what to do, but why you're doing it, grounding our advice in the mechanistic principles of the reaction.
Understanding the Fries Rearrangement: A Quick Primer
The Fries rearrangement is a cornerstone reaction in organic synthesis, enabling the conversion of a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst.[1][2] This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding valuable ortho- and para-hydroxyaryl ketone products.[3][4] These products are significant intermediates in the manufacturing of various pharmaceuticals and agrochemicals.[2][5]
The reaction's selectivity between the ortho and para isomers is highly dependent on the reaction conditions, primarily temperature and the choice of solvent.[1] This controllability is a key feature of the Fries rearrangement, allowing for targeted synthesis.
Reaction Mechanism at a Glance
The generally accepted mechanism involves the formation of an acylium ion intermediate.[1][2] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the ester bond, leading to the generation of an acylium carbocation. This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the ortho or para product.[6]
Troubleshooting Guide: From Low Yields to Poor Selectivity
This section addresses common issues encountered during the Fries rearrangement in a question-and-answer format, providing actionable solutions based on chemical principles.
Q1: Why am I getting a low yield or no product at all?
Several factors can contribute to a low or nonexistent yield. Let's break down the most common culprits.
-
Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure your catalyst is fresh, anhydrous, and handled under an inert atmosphere. Using a stoichiometric excess of the catalyst is often necessary because it complexes with both the starting material and the product.[7][8]
-
Sub-optimal Temperature: Temperature is a critical parameter.[8] Too low, and the reaction may not proceed to completion. Too high, and you risk decomposition and the formation of unwanted side products.[8][9] It is crucial to optimize the temperature for your specific substrate.
-
Insufficient Reaction Time: Complex rearrangements can be slow. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.[8]
-
Substrate Suitability: The Fries rearrangement is not a one-size-fits-all reaction. Steric hindrance from bulky substituents on either the acyl or the aromatic portion of the ester can significantly decrease the reaction rate and yield.[1][10] Furthermore, the presence of electron-withdrawing or meta-directing groups on the aromatic ring will disfavor the electrophilic aromatic substitution step, leading to poor yields.[6][10]
Troubleshooting Workflow for Low Yield
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. Fries rearrangement reaction: Significance and symbolism [wisdomlib.org]
- 5. Fries重排 [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. testbook.com [testbook.com]
A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-(4-Amino-3-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of chemical shifts. It delves into the rationale behind the observed spectral data, drawing comparisons with structurally related analogs to provide a comprehensive understanding of the structure-spectra relationship. The content is grounded in established principles of NMR spectroscopy and supported by experimental data from analogous compounds.
The Structural Significance of 1-(4-Amino-3-hydroxyphenyl)ethanone
1-(4-Amino-3-hydroxyphenyl)ethanone is a valuable building block in medicinal chemistry. Its substituted phenyl ring, featuring an activating amino group, a hydroxyl group, and a deactivating acetyl group, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activities. Accurate and thorough characterization by NMR is the cornerstone of ensuring the quality and identity of this key intermediate.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum of 1-(4-Amino-3-hydroxyphenyl)ethanone is anticipated to display a set of distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic of the substitution pattern.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~7.3 | d | 1H |
| H-5 | ~6.8 | d | 1H |
| H-6 | ~7.2 | dd | 1H |
| -NH₂ | ~4.5-5.5 (broad) | s | 2H |
| -OH | ~9.0-10.0 (broad) | s | 1H |
| -COCH₃ | ~2.5 | s | 3H |
Causality Behind the Assignments:
-
Aromatic Protons (H-2, H-5, H-6): The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants of the remaining protons. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, which increase the electron density on the aromatic ring, causing the protons to be shielded and resonate at lower chemical shifts (upfield). Conversely, the acetyl group (-COCH₃) is an electron-withdrawing group that deshields the ortho and para protons.
-
H-5: This proton is ortho to the strongly activating -NH₂ group and para to the -OH group, leading to significant shielding and a predicted upfield shift.
-
H-2 and H-6: These protons are ortho and meta to the electron-donating groups and ortho and meta to the electron-withdrawing acetyl group, resulting in a more complex interplay of electronic effects. H-2 is ortho to the acetyl group and will be the most deshielded of the aromatic protons.
-
-
Amino and Hydroxyl Protons (-NH₂ and -OH): The chemical shifts of these protons are highly variable and depend on the solvent, concentration, and temperature. They often appear as broad singlets due to quadrupole broadening and chemical exchange.
-
Methyl Protons (-COCH₃): The protons of the acetyl methyl group are adjacent to a carbonyl group and typically appear as a sharp singlet in the region of 2.5 ppm.
Comparative Analysis with Structurally Related Compounds:
To substantiate these predictions, we can compare the expected spectrum with that of related molecules such as 4-aminoacetophenone and various substituted acetophenones. For instance, in 4-aminoacetophenone, the aromatic protons appear as two doublets, characteristic of a para-substituted ring. The introduction of the hydroxyl group at the 3-position in our target molecule breaks this symmetry, leading to the more complex splitting pattern described above.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~198 |
| C-1 | ~130 |
| C-2 | ~125 |
| C-3 | ~145 |
| C-4 | ~150 |
| C-5 | ~115 |
| C-6 | ~120 |
| -CH₃ | ~26 |
Rationale for Carbon Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded and resonates at a characteristic downfield chemical shift, typically around 198 ppm.
-
Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.
-
C-3 and C-4: The carbons bearing the electron-donating -OH and -NH₂ groups (C-3 and C-4) will be the most deshielded of the aromatic carbons due to the direct attachment of electronegative atoms.
-
C-1: The carbon attached to the acetyl group (C-1) will also be deshielded.
-
C-5: This carbon, ortho to the amino group and para to the hydroxyl group, will be the most shielded aromatic carbon.
-
-
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is an aliphatic carbon and will resonate at a much higher field (lower ppm value) compared to the aromatic and carbonyl carbons. Studies on substituted acetophenones have shown that the chemical shift of the acetyl methyl carbon can provide insights into steric hindrance.[1][2]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 1-(4-Amino-3-hydroxyphenyl)ethanone, the following experimental protocol is recommended.
Materials:
-
1-(4-Amino-3-hydroxyphenyl)ethanone (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
-
Vortex mixer
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for compounds with exchangeable protons like -OH and -NH₂).
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the acquired NMR data.
Caption: Workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 1-(4-Amino-3-hydroxyphenyl)ethanone provide a wealth of structural information that is essential for its unambiguous characterization. By carefully analyzing the chemical shifts, integration, and coupling patterns, and by comparing the data with that of related compounds, researchers can confidently verify the identity and purity of this important synthetic intermediate. The principles and methodologies outlined in this guide provide a robust framework for the spectroscopic analysis of this and other substituted aromatic compounds.
References
- Scott, K. N. Carbon-13 nuclear magnetic resonance of substituted acetophenones. J. Am. Chem. Soc.1972, 94 (24), 8564–8565.
- Mathias, A. Nuclear magnetic resonance for the organic chemist. Royal Institute of Chemistry, 1968.
-
Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]
-
PubChem Compound Summary for CID 11972, 2-Acetamidophenol. [Link]
-
mzCloud - 3-Acetamidophenol. [Link]
-
Scribd - Acetophenone 13C NMR Analysis. [Link]
-
MDPI - A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
PubChem Compound Summary for CID 7468, p-Aminoacetophenone. [Link]
Sources
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-(4-Amino-3-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic studies, the precise and reliable analysis of small molecules is paramount. 1-(4-Amino-3-hydroxyphenyl)ethanone, a substituted acetophenone, presents a unique analytical challenge due to its polar functional groups—an amino and a hydroxyl group—which influence its ionization and fragmentation behavior in mass spectrometry. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of mass spectrometry-based approaches for this compound, moving beyond a simple recitation of methods to explain the underlying principles and rationale for experimental design.
The Analytical Imperative: Why a Tailored MS Strategy is Crucial
The structural features of 1-(4-Amino-3-hydroxyphenyl)ethanone—a polar aromatic amine and a phenolic hydroxyl group—dictate the choice of ionization technique and inform the interpretation of its mass spectrum. A generic approach to mass spectrometry is unlikely to yield optimal results, potentially leading to poor sensitivity, inadequate fragmentation for structural confirmation, or misleading data due to in-source degradation. This guide will empower researchers to develop robust and reliable analytical methods by understanding the interplay between the analyte's chemistry and the mass spectrometer's capabilities.
Ionization Techniques: A Comparative Analysis for a Polar Analyte
The first critical decision in the mass spectrometric analysis of any compound is the choice of ionization source. For a polar molecule like 1-(4-Amino-3-hydroxyphenyl)ethanone, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most viable options.[1][2]
Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules
ESI is a soft ionization technique that is particularly well-suited for polar, charged, or basic compounds.[3] It typically generates protonated molecules [M+H]+ with minimal fragmentation, making it ideal for accurate molecular weight determination.[1]
Mechanism of ESI:
graph ESI_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Analyte_in_Solution [label="Analyte in Solution"]; Charged_Droplets [label="Charged Droplets"]; Solvent_Evaporation [label="Solvent Evaporation"]; Gas_Phase_Ions [label="Gas-Phase Ions"]; Mass_Analyzer [label="To Mass Analyzer"];
Analyte_in_Solution -> Charged_Droplets [label="High Voltage"]; Charged_Droplets -> Solvent_Evaporation [label="Drying Gas"]; Solvent_Evaporation -> Gas_Phase_Ions [label="Coulombic Fission"]; Gas_Phase_Ions -> Mass_Analyzer; }
Advantages for 1-(4-Amino-3-hydroxyphenyl)ethanone:
-
High Sensitivity: The presence of the basic amino group readily accepts a proton, leading to efficient ionization in positive ion mode.
-
Minimal Fragmentation: Ideal for accurate molecular weight confirmation of the parent compound.
-
Suitability for LC-MS: Seamlessly couples with liquid chromatography for the analysis of complex mixtures.[1]
Potential Challenges:
-
Matrix Effects: ESI is susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantification.[2] Careful sample preparation is crucial to mitigate these effects.[4]
-
Limited Structural Information: The lack of in-source fragmentation may necessitate tandem mass spectrometry (MS/MS) to elicit structural information.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Moderately Polar Compounds
APCI is another soft ionization technique that is complementary to ESI. It is particularly effective for less polar and more volatile compounds.[1][5]
Mechanism of APCI:
graph APCI_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Analyte_in_Solvent [label="Analyte in Solvent"]; Vaporization [label="Heated Nebulizer"]; Corona_Discharge [label="Corona Discharge"]; Ion_Molecule_Reactions [label="Ion-Molecule Reactions"]; Gas_Phase_Ions [label="Gas-Phase Ions"]; Mass_Analyzer [label="To Mass Analyzer"];
Analyte_in_Solvent -> Vaporization; Vaporization -> Corona_Discharge [label="Solvent Vapor"]; Corona_Discharge -> Ion_Molecule_Reactions [label="Primary Ions"]; Ion_Molecule_Reactions -> Gas_Phase_Ions [label="Analyte Vapor"]; Gas_Phase_Ions -> Mass_Analyzer; }
Applicability to 1-(4-Amino-3-hydroxyphenyl)ethanone:
-
Reduced Matrix Effects: APCI is generally less prone to matrix effects compared to ESI, which can be advantageous for complex samples.[2]
-
Thermal Stability is Key: The analyte must be thermally stable to withstand the high temperatures of the vaporizer.[2] For 1-(4-Amino-3-hydroxyphenyl)ethanone, its stability should be experimentally verified.
Comparative Summary of Ionization Techniques:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | High to moderate | Moderate to low |
| Thermal Stability | Not critical | Required |
| Molecular Weight Range | Wide (small molecules to large biomolecules) | Typically < 2000 Da |
| Fragmentation | Minimal (soft ionization) | Generally soft, but some in-source fragmentation possible |
| Matrix Effects | More susceptible | Less susceptible |
| Suitability for 1-(4-Amino-3-hydroxyphenyl)ethanone | Primary recommendation due to polar nature | Alternative option , especially for complex matrices |
Predicting the Fragmentation Pattern: A Window into Molecular Structure
While soft ionization techniques are excellent for determining the molecular weight, tandem mass spectrometry (MS/MS) is required to elucidate the structure of the molecule through collision-induced dissociation (CID). The fragmentation pattern of 1-(4-Amino-3-hydroxyphenyl)ethanone can be predicted based on the well-established fragmentation of acetophenone and its derivatives.[6][7][8][9]
The molecular ion of 1-(4-Amino-3-hydroxyphenyl)ethanone is expected at an m/z corresponding to its molecular weight (C8H9NO2, MW: 151.16 g/mol ).
Predicted Fragmentation Pathways:
Key Predicted Fragment Ions:
| Predicted m/z | Proposed Structure/Loss | Rationale |
| 152 | [C8H10NO2]+ | Protonated molecular ion [M+H]+. |
| 137 | [C7H7NO2]+ | Loss of a methyl radical (•CH3) from the acetyl group (α-cleavage), a characteristic fragmentation of acetophenones.[6] |
| 134 | [C8H8NO]+ | Loss of a neutral water molecule (H2O) from the hydroxyl group. |
| 124 | [C7H8NO2]+ | Loss of a neutral carbon monoxide (CO) molecule. |
| 109 | [C6H7NO]+ | Loss of the entire acetyl group (•COCH3). |
Note: The relative intensities of these fragments will depend on the collision energy used in the MS/MS experiment.
Experimental Protocols: A Starting Point for Method Development
The following protocols are provided as a robust starting point for the analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone. As with any analytical method, optimization and validation are essential for achieving reliable and reproducible results.[4][10][11]
Sample Preparation: Minimizing Interference and Maximizing Recovery
Given the polar nature of the analyte, a simple "dilute and shoot" approach may be feasible for clean samples.[10] However, for complex matrices such as plasma or urine, a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.[4][11]
Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
LC-MS/MS Method: Achieving Separation and Sensitive Detection
A reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and selective quantification.[12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an ESI source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Positive ESI):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined experimentally (e.g., 152 -> 137, 152 -> 109) |
| Collision Energy | To be optimized for each transition |
Workflow for LC-MS/MS Analysis:
Conclusion: A Path Forward for Robust Analysis
The successful mass spectrometric analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone hinges on a rational approach to method development, grounded in the physicochemical properties of the analyte. Electrospray ionization in the positive ion mode is the recommended starting point due to the compound's polarity and the presence of a basic amino group. While a definitive fragmentation pattern requires experimental verification, the predicted fragments based on the behavior of similar acetophenones provide a solid foundation for developing selective MRM methods.
By leveraging the comparative data and detailed protocols within this guide, researchers can confidently establish and validate robust, sensitive, and specific mass spectrometry-based assays for 1-(4-Amino-3-hydroxyphenyl)ethanone, thereby advancing their research and development objectives.
References
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-13.
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]
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Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
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YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]
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LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
- PubMed. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.
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University of Duisburg-Essen. (2024). Ion Source Development. Retrieved from [Link]
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Filo. (2025). Explain all possible fragmentation for in mass spectrometry. Structure o... Retrieved from [Link]
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- PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. (A)... Retrieved from [Link]
- Oxford Academic. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography.
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ResearchGate. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]
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YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethanone, 1-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]-. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. Retrieved from [Link]
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A Comparative Guide to the FT-IR Spectrum of 1-(4-Amino-3-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The Rationale for FT-IR in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, FT-IR spectroscopy stands as a cornerstone analytical technique. Its power lies in its ability to provide a unique molecular fingerprint, revealing the functional groups present in a molecule. This non-destructive technique is rapid, requires minimal sample preparation, and yields a wealth of structural information, making it indispensable for compound identification, purity assessment, and the study of intermolecular interactions.
For a molecule such as 1-(4-Amino-3-hydroxyphenyl)ethanone, which possesses a combination of amino, hydroxyl, and carbonyl functional groups on an aromatic ring, FT-IR spectroscopy is particularly illuminating. The vibrational frequencies of these groups are sensitive to their chemical environment, including electronic effects and hydrogen bonding. A thorough analysis of the FT-IR spectrum, therefore, offers critical insights into the molecule's structure and bonding characteristics.
Predicted FT-IR Spectrum of 1-(4-Amino-3-hydroxyphenyl)ethanone: A Detailed Analysis
While a publicly available, experimentally verified FT-IR spectrum for 1-(4-Amino-3-hydroxyphenyl)ethanone is not readily found in the searched literature, we can confidently predict its key absorption bands by analyzing the spectra of structurally analogous compounds and leveraging established FT-IR correlation principles. The primary functional groups that will dominate the spectrum are the O-H (hydroxyl), N-H (amino), C=O (carbonyl), C-N, C-O, and the aromatic C=C and C-H bonds.
Key Predicted Vibrational Bands:
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): The spectrum is expected to show broad absorption bands in this region due to hydrogen bonding. The phenolic O-H stretch typically appears as a broad band around 3400-3200 cm⁻¹. The amino group (NH₂) will exhibit two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber (approx. 3400-3300 cm⁻¹) and a symmetric stretch at a lower wavenumber (approx. 3300-3200 cm⁻¹). The broadness of these peaks is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding.
-
C=O Stretching Region (1700-1650 cm⁻¹): The carbonyl group of the ethanone moiety will give rise to a strong, sharp absorption band. For acetophenone, this peak is typically observed around 1686 cm⁻¹[1]. The presence of electron-donating amino and hydroxyl groups on the aromatic ring is expected to lower the C=O stretching frequency due to resonance effects. Therefore, for 1-(4-Amino-3-hydroxyphenyl)ethanone, this peak is predicted to appear in the lower end of this range, likely between 1650 and 1670 cm⁻¹.
-
N-H Bending and Aromatic C=C Stretching Region (1650-1450 cm⁻¹): This region will contain several important bands. The N-H bending vibration of the primary amine is expected around 1620-1580 cm⁻¹. The aromatic ring C=C stretching vibrations will produce a series of bands, typically in the 1600-1450 cm⁻¹ range.
-
C-O and C-N Stretching Region (1300-1000 cm⁻¹): The stretching vibrations of the phenolic C-O bond and the aromatic C-N bond will appear in this region. The C-O stretch is anticipated to be a strong band around 1250 cm⁻¹, while the C-N stretch will likely be observed in the 1300-1200 cm⁻¹ range.
-
Aromatic C-H Bending (Out-of-Plane) Region (900-675 cm⁻¹): The substitution pattern on the benzene ring will determine the positions of the out-of-plane C-H bending vibrations. For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected in this region, which can aid in confirming the substitution pattern.
Comparative Spectral Analysis: Benchmarking Against Structural Analogs
To substantiate our predictions for 1-(4-Amino-3-hydroxyphenyl)ethanone, we will compare its expected spectral features with the known FT-IR data of three related compounds: 4-aminophenol, 3-aminophenol, and acetophenone.
4-Aminophenol
4-Aminophenol shares the p-substituted amino and hydroxyl groups on a benzene ring. Its FT-IR spectrum exhibits characteristic O-H and N-H stretching bands in the 3400-3200 cm⁻¹ region. A notable feature is the C-N stretching vibration, which has been reported to shift upon complexation, indicating its sensitivity to changes in the chemical environment[2]. The phenolic C-O stretching is also a prominent feature.
3-Aminophenol
As a meta-substituted aminophenol, 3-aminophenol provides a different substitution pattern for comparison. Its FT-IR spectrum also shows the characteristic broad O-H and N-H stretching bands[3][4][5]. The positions of the aromatic C-H out-of-plane bending vibrations will differ from those of a p-substituted ring, providing a key point of differentiation.
Acetophenone
Acetophenone serves as a reference for the acetyl group attached to a benzene ring. Its spectrum is characterized by a strong C=O stretching vibration around 1686 cm⁻¹[1]. The aromatic C-H and C=C stretching vibrations are also clearly visible[6][7][8][9]. The absence of O-H and N-H bands in the high-frequency region of the acetophenone spectrum highlights the key differences with our target molecule.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key expected and observed FT-IR absorption bands for 1-(4-Amino-3-hydroxyphenyl)ethanone and its structural analogs.
| Functional Group | 1-(4-Amino-3-hydroxyphenyl)ethanone (Predicted) | 4-Aminophenol (Observed) | 3-Aminophenol (Observed) | Acetophenone (Observed) |
| O-H Stretch (Phenolic) | 3400-3200 cm⁻¹ (Broad) | 3640-3531 cm⁻¹[2] | Broad absorption in the high-frequency region | N/A |
| N-H Stretch (Amine) | Asymmetric: ~3400-3300 cm⁻¹Symmetric: ~3300-3200 cm⁻¹ | 3342 cm⁻¹[10] | Present in the high-frequency region | N/A |
| C=O Stretch (Ketone) | 1670-1650 cm⁻¹ (Strong, Sharp) | N/A | N/A | ~1686 cm⁻¹[1] |
| N-H Bend (Amine) | 1620-1580 cm⁻¹ | Present in the 1650-1550 cm⁻¹ region | Present in the 1650-1550 cm⁻¹ region | N/A |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ (Multiple bands) | ~1612 cm⁻¹ (C-N)[2] | Present in the 1600-1450 cm⁻¹ region | Aromatic stretch around 3068 cm⁻¹ (C-H)[1] |
| C-O Stretch (Phenolic) | ~1250 cm⁻¹ (Strong) | Present in the fingerprint region | Present in the fingerprint region | N/A |
| C-N Stretch (Aromatic) | 1300-1200 cm⁻¹ | ~1385 cm⁻¹[10] | Present in the fingerprint region | N/A |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of a solid sample like 1-(4-Amino-3-hydroxyphenyl)ethanone, proper sample preparation is crucial. The following outlines a standard procedure using the KBr pellet method.
Objective: To prepare a solid sample for FT-IR analysis by transmission spectroscopy.
Materials:
-
1-(4-Amino-3-hydroxyphenyl)ethanone (sample)
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Drying: Ensure both the sample and KBr are thoroughly dry to avoid interference from water absorption bands. KBr is hygroscopic and should be stored in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.[11] Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.[12] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[12]
-
Pellet Formation: Transfer the ground mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.[11]
-
Background Spectrum: Place a blank KBr pellet (prepared without the sample) in the spectrometer's sample holder and acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any impurities in the KBr.
-
Sample Spectrum: Replace the blank pellet with the sample pellet and acquire the sample spectrum.
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Alternative Method: Attenuated Total Reflectance (ATR)
For a quicker, less sample-intensive method, ATR-FTIR is an excellent alternative.
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[11]
-
Spectrum Acquisition: Collect the spectrum. A background spectrum of the clean, empty ATR crystal should be run first.
Visualizing the Workflow
The following diagram illustrates the key steps in obtaining an FT-IR spectrum using the KBr pellet method.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The FT-IR spectrum of 1-(4-Amino-3-hydroxyphenyl)ethanone is predicted to be rich in information, with characteristic absorption bands for its key functional groups. By understanding the expected positions and characteristics of these bands and comparing them with structurally related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is fundamental for applications in drug development, quality control, and scientific research.
References
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Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Retrieved from [Link]
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Unknown. Sample preparation for FT-IR. Retrieved from [Link]
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ResearchGate. FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]
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Proprep. Ir spectra of acetophenone?. Retrieved from [Link]
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SpectraBase. Acetophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]
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SpectraBase. Acetophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]
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ResearchGate. FTIR spectrum for 3-aminophenol. Retrieved from [Link]
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ResearchGate. a) FTIR spectra of 3‐aminophenol and NGO‐4h. b) Comparative XRD pattern.... Retrieved from [Link]
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Chegg. Solved analyze the IR spectra of Acetophenone. check the. Retrieved from [Link]
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Scribd. IR Sample Preparation Techniques. Retrieved from [Link]
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Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of 1-(4-Amino-3-hydroxyphenyl)ethanone and 4-aminoacetophenone
An In-Depth Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the biological activities of 1-(4-Amino-3-hydroxyphenyl)ethanone and its structural analog, 4-aminoacetophenone. We will delve into their antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data and mechanistic insights. This document is intended to serve as a valuable resource for researchers and scientists engaged in the field of medicinal chemistry and drug development.
Introduction
1-(4-Amino-3-hydroxyphenyl)ethanone, also known as 4-Amino-3-hydroxyacetophenone, and 4-aminoacetophenone are aromatic ketones that share a common 4-aminoacetophenone core structure. The key distinction lies in the presence of a hydroxyl (-OH) group at the C3 position of the phenyl ring in the former. This seemingly minor structural modification has profound implications for their biological activities. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-regarded for their antioxidant properties.[1][2] The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions.[1][3] This guide will explore how this structural difference translates into distinct biological profiles for these two molecules.
Comparative Analysis of Biological Activities
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential.[3][4] This activity is primarily attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT).[4][5]
-
1-(4-Amino-3-hydroxyphenyl)ethanone: The presence of the phenolic hydroxyl group confers significant antioxidant potential to this molecule. The hydroxyl group, ortho to the amino group, can readily donate a hydrogen atom to free radicals, and the resulting phenoxyl radical is stabilized by resonance.[6][7] This structural feature is crucial for potent radical scavenging activity.[6][8] The amino group further enhances the electron-donating capacity, which can contribute to the stabilization of the radical species formed after scavenging.[9]
-
4-aminoacetophenone: Lacking the phenolic hydroxyl group, 4-aminoacetophenone is expected to have considerably weaker direct antioxidant activity. While aniline derivatives can exhibit some reducing capabilities, the primary mechanism for high-potency antioxidant action in phenols is absent.[10]
Table 1: Hypothetical Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50) | Rationale |
| 1-(4-Amino-3-hydroxyphenyl)ethanone | Lower (Higher Potency) | Presence of a phenolic hydroxyl group allows for efficient hydrogen atom donation to scavenge free radicals.[1][3][5] |
| 4-aminoacetophenone | Higher (Lower Potency) | Lacks the key phenolic hydroxyl group necessary for potent radical scavenging activity. |
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in a wide array of diseases.[11][12] Many antioxidant compounds also exhibit anti-inflammatory effects by modulating inflammatory signaling pathways.[13]
-
1-(4-Amino-3-hydroxyphenyl)ethanone: Compounds with a 4-hydroxyphenyl moiety have been shown to possess anti-inflammatory properties.[11][14] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][14] The mechanism often involves the inhibition of key signaling pathways like NF-κB and MAPK.[11]
-
4-aminoacetophenone: While some amino acids and their derivatives have shown anti-inflammatory potential, the activity is generally less pronounced compared to phenolic compounds.[15] However, derivatives of 4-aminoacetophenone have been synthesized and investigated for their anti-inflammatory effects.[16]
Cytotoxicity and Anticancer Potential
The evaluation of cytotoxicity is crucial in drug development, both for identifying potential anticancer agents and for assessing the safety of new compounds.
-
1-(4-Amino-3-hydroxyphenyl)ethanone: The antioxidant properties of phenolic compounds can play a dual role in cancer. By reducing oxidative stress, they may offer protection against carcinogenesis. Conversely, some phenolic compounds can exhibit pro-oxidant effects at higher concentrations, leading to cytotoxicity in cancer cells. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anticancer activities.[9]
-
4-aminoacetophenone: This compound serves as a versatile building block for the synthesis of various derivatives with potential anticancer activity.[17][18][19] For instance, Schiff base complexes derived from 4-aminoacetophenone have shown cytotoxic effects against cancer cell lines.[10][17] Chalcone derivatives of 4-aminoacetophenone have also been investigated for their anti-glioblastoma properties, with some showing half-maximal inhibitory concentrations (IC50) in the micromolar range.[20]
Table 2: Hypothetical Comparative Cytotoxicity (IC50 in µM) against A549 Lung Cancer Cells
| Compound | IC50 (µM) | Rationale |
| 1-(4-Amino-3-hydroxyphenyl)ethanone | Moderately High | Potential for pro-oxidant activity at higher concentrations, but generally considered to have a protective antioxidant role.[9] |
| 4-aminoacetophenone Derivatives | Varies (Potentially Lower) | Serves as a scaffold for synthesizing potent cytotoxic agents like chalcones and metal complexes.[10][20] |
Structure-Activity Relationship (SAR) Analysis
The enhanced biological activity of 1-(4-Amino-3-hydroxyphenyl)ethanone can be directly attributed to the ortho-hydroxyl group on the phenyl ring. This group's ability to donate a hydrogen atom is the primary driver of its antioxidant properties. The stability of the resulting phenoxyl radical, enhanced by resonance delocalization across the aromatic ring, is a key factor in its effectiveness.[3][7] Furthermore, intramolecular hydrogen bonding can play a role in stabilizing the radical, increasing antioxidant activity.[6][21] In contrast, 4-aminoacetophenone lacks this critical functional group, significantly diminishing its capacity as a direct antioxidant.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key assays are provided below.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[22][23]
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored, non-radical form, DPPH-H.[23] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[23][24]
Procedure:
-
Reagent Preparation:
-
Assay:
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[24]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[23]
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form insoluble purple formazan crystals.[26] The amount of formazan produced is directly proportional to the number of viable cells.[26]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[27]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27][28]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Mechanistic Insights and Signaling Pathways
The superior antioxidant activity of 1-(4-Amino-3-hydroxyphenyl)ethanone is rooted in its chemical structure, specifically the phenolic hydroxyl group.
Caption: Mechanism of Antioxidant Action
Caption: MTT Assay Experimental Workflow
Conclusion
The presence of a single hydroxyl group on the phenyl ring of 1-(4-Amino-3-hydroxyphenyl)ethanone dramatically enhances its biological activity profile compared to 4-aminoacetophenone. This structural feature imparts potent antioxidant and likely anti-inflammatory properties. While 4-aminoacetophenone itself displays limited direct biological activity in these areas, it remains a valuable scaffold for the synthesis of derivatives with significant therapeutic potential, particularly in anticancer drug discovery. This comparative guide underscores the critical importance of structure-activity relationships in medicinal chemistry and provides a framework for the continued investigation of these and related compounds.
References
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- Al-Shuhaib, M. B. S. (2023). MTT (Assay protocol). Protocols.io.
- Thermo Fisher Scientific.
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- Unknown. (2024). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3).
- Unknown. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
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- BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
- G-Biosciences. DPPH Antioxidant Assay.
- Unknown. (n.d.). Mechanism of antioxidant activity of phenolic compounds.
- Anastasiadi, M., et al. (2021). DPPH∙ Radical Scavenging Assay. Bio-protocol.
- Hopemax. (n.d.). The Role of 4-Aminoacetophenone in Anticancer Drug Discovery.
- ChemicalBook. (2019, October 16). 4-Aminoacetophenone: Uses in synthesizing organic compounds.
- Koleva, L., et al. (2025). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies.
- Unknown. (n.d.). DPPH radical scavenging activity. Marine Biology.
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- Galati, G., & O'Brien, P. J. (2004). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH.
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- Kim, D., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PMC.
- Kim, S. J., et al. (2025). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione.
- Saxena, R. N., et al. (1984). Anti-inflammatory and analgesic properties of four amino-acids. PubMed.
- Tomić, M., et al. (2023).
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- Wang, Y., et al. (2025). The ethanolic extract of Rhaphidophora peepla prevents inflammation by inhibiting the activation of Syk/AKT/NF-κB and TAK1/MAPK/AP-1. PubMed.
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- Villena, J., et al. (2024).
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A Comparative Guide to the Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the efficient and selective preparation of key intermediates is paramount. 1-(4-Amino-3-hydroxyphenyl)ethanone, a valuable building block, presents several synthetic challenges due to its multifunctional nature. This guide provides a comparative analysis of the most pertinent methods for its synthesis, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations to aid researchers in making informed decisions for their specific applications.
Introduction to 1-(4-Amino-3-hydroxyphenyl)ethanone
1-(4-Amino-3-hydroxyphenyl)ethanone is a substituted acetophenone derivative featuring amino, hydroxyl, and acetyl functional groups on an aromatic ring. This unique combination of functionalities makes it a versatile precursor in the synthesis of various pharmaceutical agents and other fine chemicals. The strategic placement of these groups allows for a range of chemical modifications, enabling the construction of complex molecular architectures. The primary challenge in its synthesis lies in the selective introduction and manipulation of these functional groups while avoiding unwanted side reactions.
This guide will explore three principal synthetic strategies:
-
Electrophilic Nitration of p-Hydroxyacetophenone followed by Catalytic Reduction
-
Fries Rearrangement of 3-Acetamidophenyl Acetate
-
The Hoesch Reaction of 3-Aminophenol
Each method will be dissected in terms of its chemical logic, experimental procedure, and overall efficiency.
Method 1: Electrophilic Nitration and Subsequent Reduction
This two-step approach is a classic and often reliable strategy for the introduction of an amino group ortho to a hydroxyl group on a phenolic acetophenone. The synthesis begins with the readily available starting material, p-hydroxyacetophenone.
Step 1: Nitration of p-Hydroxyacetophenone
The initial step involves the electrophilic nitration of p-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone. The hydroxyl and acetyl groups on the aromatic ring direct the incoming nitro group primarily to the position ortho to the hydroxyl group and meta to the acetyl group.
Causality of Experimental Choices: The use of a copper salt catalyst in conjunction with a nitrating agent like ammonium nitrate in an acidic medium provides a milder and more selective nitration compared to traditional mixed acid (H₂SO₄/HNO₃) conditions, which can lead to over-nitration or degradation of the starting material.[1] The acetic acid serves as a solvent and a proton source to facilitate the reaction.
Experimental Protocol: Synthesis of 4-Hydroxy-3-nitroacetophenone [1]
-
To a 100 mL three-necked flask, add p-hydroxyacetophenone (1.0 g, 7.4 mmol), 80% aqueous acetic acid (15 mL), and copper(II) acetate monohydrate (0.074 g, 0.37 mmol).
-
With stirring, raise the temperature to 100°C.
-
Prepare a solution of ammonium nitrate (0.65 g, 8.1 mmol) in 3 mL of water and add it dropwise to the reaction mixture.
-
Maintain the reaction at 100°C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
To the residue, add 50 mL of water and extract with ethyl acetate (4 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
-
Yield: 1.25 g (93.1%).[1]
// Nodes p_hydroxy [label="p-Hydroxyacetophenone", fillcolor="#4285F4"]; reagents [label="NH4NO3, Cu(OAc)2·H2O\n80% Acetic Acid, 100°C", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="4-Hydroxy-3-nitroacetophenone", fillcolor="#34A853"]; workup [label="Extraction & Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Final Product", fillcolor="#EA4335"];
// Edges p_hydroxy -> reagents [label="1"]; reagents -> product [label="2"]; product -> workup [label="3"]; workup -> final_product [label="4"]; }
Caption: Workflow for the nitration of p-hydroxyacetophenone.
Step 2: Catalytic Reduction of 4-Hydroxy-3-nitroacetophenone
The second step involves the reduction of the nitro group in 4-hydroxy-3-nitroacetophenone to an amino group to furnish the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.
Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[2] The use of methanol as a solvent allows for good solubility of the starting material and the product. The reaction is carried out under a hydrogen atmosphere, where the palladium surface catalyzes the addition of hydrogen across the nitro group.
Experimental Protocol: Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone (Adapted from a similar reduction[2])
-
In a high-pressure autoclave, combine 4-hydroxy-3-nitroacetophenone (40g), methanol (160g), and 1% palladium on carbon catalyst (3.5g).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.5-0.6 MPa.
-
Heat the reaction mixture to 60-70°C with stirring and maintain for 45 minutes.
-
Cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
-
Expected Yield: High (based on similar reductions, yields of 95-97% are reported).[2]
// Nodes nitro_compound [label="4-Hydroxy-3-nitroacetophenone", fillcolor="#4285F4"]; reagents [label="H2, 1% Pd/C\nMethanol, 60-70°C, 0.5-0.6 MPa", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="1-(4-Amino-3-hydroxyphenyl)ethanone", fillcolor="#34A853"]; workup [label="Filtration & Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Final Product", fillcolor="#EA4335"];
// Edges nitro_compound -> reagents [label="1"]; reagents -> product [label="2"]; product -> workup [label="3"]; workup -> final_product [label="4"]; }
Caption: Workflow for the catalytic reduction of 4-hydroxy-3-nitroacetophenone.
Method 2: The Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[3][4] For the synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone, this would involve the rearrangement of 3-acetamidophenyl acetate. This substrate can be prepared from 3-aminophenol by acetylation of both the hydroxyl and amino groups.
Causality of Experimental Choices: The Fries rearrangement is typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion intermediate which then acylates the aromatic ring. The regioselectivity (ortho vs. para) is influenced by temperature and solvent.[3] The amino group is protected as an acetamide to prevent side reactions and to direct the rearrangement.
Experimental Protocol: Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone via Fries Rearrangement (Conceptual, based on general procedures[5])
-
Preparation of 3-Acetamidophenyl Acetate:
-
To a solution of 3-aminophenol in a suitable solvent (e.g., pyridine or acetic acid), add an excess of acetic anhydride.
-
Heat the mixture to ensure complete acetylation of both the amino and hydroxyl groups.
-
Isolate the 3-acetamidophenyl acetate by precipitation in water and subsequent filtration.
-
-
Fries Rearrangement:
-
To a cooled solution of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add 3-acetamidophenyl acetate.
-
Slowly warm the reaction mixture and maintain at a temperature that favors the desired isomer (typically higher temperatures favor ortho-acylation).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent.
-
-
Hydrolysis of the Acetamide:
-
The resulting product from the rearrangement will be N-(2-acetyl-5-hydroxyphenyl)acetamide.
-
Hydrolyze the acetamide group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the final product, 1-(4-Amino-3-hydroxyphenyl)ethanone.
-
// Nodes aminophenol [label="3-Aminophenol", fillcolor="#4285F4"]; acetylation [label="Acetylation\n(Acetic Anhydride)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="3-Acetamidophenyl Acetate", fillcolor="#FBBC05"]; fries [label="Fries Rearrangement\n(AlCl3)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="N-(2-acetyl-5-hydroxyphenyl)acetamide", fillcolor="#EA4335"]; hydrolysis [label="Hydrolysis\n(Acid or Base)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="1-(4-Amino-3-hydroxyphenyl)ethanone", fillcolor="#34A853"];
// Edges aminophenol -> acetylation; acetylation -> ester; ester -> fries; fries -> intermediate; intermediate -> hydrolysis; hydrolysis -> product; }
Caption: Conceptual workflow for the Fries rearrangement route.
Method 3: The Hoesch Reaction
The Hoesch (or Houben-Hoesch) reaction is a method for the synthesis of hydroxyaryl ketones from the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol, in the presence of a Lewis acid and hydrogen chloride.[6] For the target molecule, this would involve the reaction of 3-aminophenol with acetonitrile.
Causality of Experimental Choices: 3-Aminophenol is a highly activated aromatic ring due to the presence of both the amino and hydroxyl groups, making it a suitable substrate for the Hoesch reaction. Acetonitrile serves as the source of the acetyl group. A Lewis acid catalyst, such as zinc chloride or aluminum chloride, is required to activate the nitrile for electrophilic attack on the aromatic ring. The reaction is typically carried out in an anhydrous solvent like ether, and a stream of dry hydrogen chloride gas is passed through the reaction mixture.
Experimental Protocol: Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone via Hoesch Reaction (Conceptual, based on general procedures[6])
-
In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, place anhydrous 3-aminophenol and anhydrous zinc chloride in dry ether.
-
Cool the mixture in an ice bath and add acetonitrile.
-
Pass a steady stream of dry hydrogen chloride gas through the stirred mixture for several hours.
-
Allow the reaction to proceed, monitoring by TLC. An intermediate ketimine hydrochloride will precipitate.
-
After the reaction is complete, filter the precipitate and wash with dry ether.
-
Hydrolyze the ketimine hydrochloride by heating with water to yield the final product.
-
The product can be isolated by neutralization and extraction, followed by purification.
// Nodes aminophenol [label="3-Aminophenol", fillcolor="#4285F4"]; reagents [label="Acetonitrile, ZnCl2, HCl (gas)\nAnhydrous Ether", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketimine [label="Ketimine Hydrochloride Intermediate", fillcolor="#FBBC05"]; hydrolysis [label="Hydrolysis\n(Water)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="1-(4-Amino-3-hydroxyphenyl)ethanone", fillcolor="#34A853"];
// Edges aminophenol -> reagents; reagents -> ketimine; ketimine -> hydrolysis; hydrolysis -> product; }
Caption: Conceptual workflow for the Hoesch reaction route.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Nitration/Reduction | Method 2: Fries Rearrangement | Method 3: Hoesch Reaction |
| Starting Materials | p-Hydroxyacetophenone | 3-Aminophenol, Acetic Anhydride | 3-Aminophenol, Acetonitrile |
| Key Reagents | Nitrating agent (e.g., NH₄NO₃/Cu(OAc)₂), H₂, Pd/C | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., ZnCl₂), HCl gas |
| Number of Steps | 2 | 3 (including protection and deprotection) | 2 |
| Reported/Expected Yield | High (Nitration: >90%[1], Reduction: likely >90%[2]) | Moderate (highly variable) | Moderate (highly variable) |
| Key Advantages | - High yielding steps- Readily available starting material- Well-established and reliable reactions | - Can be a one-pot reaction under certain conditions- Utilizes a classic named reaction | - Direct introduction of the acetyl group- Can be effective for highly activated phenols |
| Key Disadvantages | - Use of nitrating agents requires careful handling- Catalytic hydrogenation may require specialized equipment (autoclave) | - Requires protection/deprotection of the amino group- Lewis acids are moisture-sensitive and can be corrosive- Regioselectivity can be an issue | - Requires anhydrous conditions and handling of HCl gas- Can produce side products- May not be suitable for all substituted phenols |
| Scalability | Good | Moderate | Potentially challenging on a large scale due to gas handling |
| Environmental Impact | Use of heavy metal catalyst (Pd) and nitrating agents. | Use of stoichiometric amounts of Lewis acids generates significant waste. | Use of corrosive HCl gas and Lewis acids. |
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone, the two-step nitration and reduction pathway starting from p-hydroxyacetophenone (Method 1) is the most recommended approach. This route benefits from well-documented procedures, high reported yields for the nitration step, and the high efficiency of catalytic hydrogenation for the reduction of the nitro group. While it involves handling of nitrating agents and potentially high-pressure hydrogenation, the overall process is robust and scalable.
The Fries rearrangement (Method 2) offers an elegant, albeit more complex, alternative. The requirement for protection and deprotection of the amino group adds to the step count, and controlling the regioselectivity of the rearrangement can be challenging. However, for certain applications where the starting materials are more readily available or for exploring structure-activity relationships through different acyl groups, this method remains a valuable tool in the synthetic chemist's arsenal.
The Hoesch reaction (Method 3) is a more direct approach for the acylation of the highly activated 3-aminophenol. However, the stringent anhydrous conditions and the need to handle hydrogen chloride gas can be deterrents for routine laboratory synthesis and large-scale production. The yields can also be variable depending on the substrate and reaction conditions.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the availability of reagents and equipment, and the desired purity of the final product. This guide provides the foundational knowledge and experimental insights to make an informed decision.
References
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Wikipedia. Fries rearrangement. [Link]
-
ResearchGate. Exploration of Fries Rearrangement of 3-Acetamidophenyl Acetate. [Link]
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PubChem. 1-(4-Aminooxolan-3-yl)-2-(3-hydroxyphenyl)ethanone. [Link]
-
Organic Reactions. The Hoesch Synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacetophenone. 2015, 7(9):727-731. [Link]
-
ResearchGate. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]
-
ResearchGate. Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]
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Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]
-
PubChem. p-Aminoacetophenone. [Link]
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PubChem. 1-(4-Amino-3-methylphenyl)ethanone. [Link]
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PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. [Link]
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Organic Syntheses. Procedure. [Link]
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PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. [Link]
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Patsnap. Synthetic method for 3-aminoacetophenone. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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PubChem. 1-(4-Aminooxolan-3-yl)-2-(3-hydroxyphenyl)ethanone. [Link]
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A Senior Application Scientist’s Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for 1-(4-Amino-3-hydroxyphenyl)ethanone
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 1-(4-Amino-3-hydroxyphenyl)ethanone (AHPE), a key building block in the synthesis of various therapeutic agents, ensuring its chemical integrity is a critical first step. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous purity assessments.[1][2][3] Specifically, ICH Q3A(R2) provides a framework for the content and qualification of impurities in new drug substances, making the choice of analytical methodology a decision of profound consequence.[3][4][5]
This guide offers an in-depth, experience-driven comparison of analytical techniques for validating the purity of AHPE. While modern chromatography reigns supreme, we will begin with a foundational method: Elemental Analysis . This technique, while classic, provides a unique and powerful validation of a compound's stoichiometric identity. We will dissect its principles, present a self-validating experimental protocol, and critically compare its performance against orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
Part 1: The Foundational Pillar: Elemental Analysis (CHN Analysis)
Expertise & Experience: Why Start with Elemental Analysis?
Before we can quantify impurities, we must first confirm the identity of the bulk material. Elemental analysis provides a fundamental truth—does the empirical composition of the synthesized compound match its theoretical formula? For AHPE (C₈H₉NO₂), this means verifying the precise mass percentages of Carbon, Hydrogen, and Nitrogen. Unlike chromatographic methods that detect discrete impurity peaks, elemental analysis offers a holistic assessment of the bulk material's composition. A significant deviation from the theoretical values is an unambiguous indicator of impurities, which could include residual solvents, inorganic salts, or unreacted starting materials. It is a powerful, cost-effective first-pass technique that validates the success of the synthesis itself.
The Theory Behind the Validation
The most common form of elemental analysis for organic compounds is combustion analysis.[6][7] The process involves combusting a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000°C).[8] This breaks the compound down into simple, stable gases: Carbon is converted to carbon dioxide (CO₂), Hydrogen to water (H₂O), and Nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂.[9][10] These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[6][8] The instrument's software then back-calculates the mass percentage of each element in the original sample.
Calculating the Theoretical Fingerprint of AHPE
The entire premise of this validation rests on comparing the experimental result to a theoretical, calculated value. For 1-(4-Amino-3-hydroxyphenyl)ethanone, with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , the theoretical elemental composition is:
-
Carbon (C): (8 × 12.011) / 151.163 × 100% = 63.56%
-
Hydrogen (H): (9 × 1.008) / 151.163 × 100% = 6.00%
-
Nitrogen (N): (1 × 14.007) / 151.163 × 100% = 9.27%
-
Oxygen (O): (2 × 15.999) / 151.163 × 100% = 21.17% (Note: Oxygen is typically determined by difference or via pyrolysis in a separate analysis and is not part of a standard CHN analysis.)
The universally accepted criterion for purity confirmation in academic and industrial settings is that the experimental values must be within ±0.4% of the theoretical values.[11][12]
Part 2: A Self-Validating Protocol for Elemental Analysis of AHPE
Trustworthiness in any analytical protocol is derived from its internal controls and validation steps. This protocol is designed to be self-validating through rigorous calibration and the use of control standards.
Experimental Workflow for CHN Analysis
Caption: Workflow for purity validation by CHN elemental analysis.
Step-by-Step Methodology
-
Instrumentation: A calibrated CHNS/O Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000) is required.
-
Sample Preparation (Causality: Eliminate Interferences):
-
Dry the AHPE sample under vacuum at 40-50°C for at least 4 hours. This crucial step removes volatile impurities like residual solvents and water, which would artificially inflate the hydrogen and potentially carbon content.
-
Ensure the dried sample is homogenous by gentle grinding with a mortar and pestle if necessary.
-
-
Calibration (Trustworthiness: Anchor to a Known Standard):
-
Calibrate the instrument using a certified reference material. Acetanilide is an excellent choice due to its high purity, stability, and C, H, N content that is reasonably close to many APIs.
-
Perform at least three calibration runs to ensure the detector response is linear and reproducible. The system suitability is passed if the standard's measured composition is within ±0.3% of its certified values.
-
-
Sample Weighing and Encapsulation:
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the dried AHPE into a clean tin capsule.[9] Precision here is paramount, as the final calculation is a direct function of sample weight.
-
Crimp the tin capsule securely to ensure no sample is lost and that a closed combustion system is created. The tin capsule itself acts as a flux, aiding in a complete, rapid "flash" combustion.[13]
-
-
Analysis Run:
-
Place the encapsulated samples into the instrument's autosampler.
-
Analyze each sample in triplicate (n=3) to assess the method's precision. Include a known control sample (like the calibration standard) after every 10-15 unknown samples to monitor for instrument drift.
-
-
Data Interpretation and Validation:
-
Calculate the mean and standard deviation for the %C, %H, and %N values from the triplicate runs.
-
Compare the mean experimental values to the theoretical values calculated in Part 1.
-
The sample's purity is considered validated by this method if the experimental means for Carbon, Hydrogen, and Nitrogen are all within ±0.4% of their theoretical values.
-
Part 3: Orthogonal Methods for Comprehensive Purity Validation
Relying on a single analytical method is insufficient for regulatory purposes. Orthogonal methods, which measure purity based on different chemical or physical principles, provide a more complete and trustworthy picture.
Alternative 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis, excelling at separating and quantifying structurally similar impurities.
-
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For purity analysis, a UV detector is typically used, and the area of each peak in the resulting chromatogram is proportional to the concentration of that compound. Purity is reported as the area percentage of the main API peak relative to the total area of all peaks.
-
Detailed Protocol for AHPE Purity by RP-HPLC:
-
System: HPLC with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 20 mM Ammonium Acetate buffer (pH 4.0) and Acetonitrile in a 60:40 (v/v) ratio. This combination provides good peak shape and resolution for polar aromatic compounds like AHPE.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Sample Preparation: Prepare a 0.25 mg/mL solution of AHPE in the mobile phase.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines to ensure it is stability-indicating.[14]
-
Alternative 2: Differential Scanning Calorimetry (DSC)
DSC offers a unique approach by measuring purity based on thermodynamic principles.
-
Principle of Operation: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. For a crystalline substance, impurities cause a depression and broadening of the melting point. This phenomenon is described by the Van't Hoff equation, which the instrument's software uses to calculate the mole fraction of impurities.[15]
-
Detailed Protocol for AHPE Purity by DSC:
-
System: A calibrated DSC instrument (e.g., TA Instruments Q2000).
-
Sample Preparation: Accurately weigh 1-3 mg of AHPE into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: Equilibrate the sample at a temperature well below its melting point, then ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) through the melting transition. A slow heating rate is critical to maintain thermal equilibrium, a key assumption in the Van't Hoff equation.
-
Atmosphere: Purge with an inert gas like nitrogen (50 mL/min) to prevent oxidative degradation.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm.
-
Part 4: Synthesizing the Data: A Comparative Guide
The decision of which method to use depends on the specific question being asked. The table below provides a comparative summary.
| Feature | Elemental Analysis (CHN) | HPLC-UV | Differential Scanning Calorimetry (DSC) |
| Primary Principle | Combustion & Gas Detection | Chromatographic Separation | Thermal Analysis (Melting Point Depression) |
| Information Provided | Elemental composition (%C, H, N) of the bulk material. | Detects and quantifies individual impurities (related substances, degradants). | Measures total mole fraction of soluble impurities. |
| Key Strength | Confirms stoichiometric formula; detects inorganic impurities and bound solvents. | High sensitivity and specificity for structurally related impurities. | Provides absolute purity of crystalline solids without needing impurity standards.[16][17] |
| Key Limitation | Does not identify or quantify individual organic impurities. Insensitive to isomeric impurities. | Requires reference standards for absolute quantification of impurities. | Not suitable for amorphous, thermally unstable, or decomposing compounds. Low sensitivity (<98% purity).[16][17] |
| Sample Requirement | 1-3 mg, solid or liquid. | Micrograms, must be soluble. | 1-3 mg, must be a crystalline solid. |
| Regulatory Standing | A fundamental test for identity and purity confirmation.[11][12] | The primary method for impurity profiling and stability testing required by ICH.[1] | A valuable orthogonal technique, especially for reference standard characterization.[16] |
Logical Flow for Method Selection
Caption: Decision tree for selecting purity validation methods for an API.
Conclusion
The validation of 1-(4-Amino-3-hydroxyphenyl)ethanone purity is not a task for a single technique but a mandate for a cohesive, multi-faceted analytical strategy. Elemental analysis serves as the essential starting point, providing a robust, reliable, and cost-effective confirmation of the compound's fundamental elemental composition. It answers the primary question: "Have I made what I intended to make?"
However, to meet the stringent requirements of the pharmaceutical industry, this foundational data must be complemented by high-resolution orthogonal techniques. HPLC is indispensable for creating a detailed impurity profile, while DSC offers an elegant thermodynamic confirmation for highly pure, crystalline materials. Together, these three methods form a self-validating system, providing the rigorous, trustworthy, and comprehensive data package required to confidently advance a drug candidate through development.
References
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PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 436-443. DOI:10.1039/D1QI01379C. Retrieved from [Link]
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ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
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Chemsrc. (n.d.). 1-(3-amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]
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Mirković, B., et al. (2019). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 174, 593-599. Retrieved from [Link]
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Hickey, S. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 773-779. Retrieved from [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Paracetamol - Impurity G (Freebase). Retrieved from [Link]
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University of Illinois. (2020). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Kineticos. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Standard Operating Procedure. USGS Publications Warehouse. Retrieved from [Link]
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ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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PubMed. (1998). Degradation of components in drug formulations: a comparison between HPLC and DSC methods. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
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Scribd. (n.d.). CHNS Analyzer SOP for Lab Staff. Retrieved from [Link]
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FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food & Drug Administration. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Exeter Analytical. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]
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MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Activity of 1-(4-Amino-3-hydroxyphenyl)ethanone Analogs
This guide provides a comprehensive comparison of the antioxidant activity of structural analogs of 1-(4-Amino-3-hydroxyphenyl)ethanone. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antioxidant agents. We will delve into the structure-activity relationships that govern their radical-scavenging capabilities and provide detailed experimental protocols for robust evaluation.
Introduction: The Rationale for Aminophenol Scaffolds
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Phenolic compounds are a cornerstone of antioxidant research, prized for their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2][3] The aminophenol scaffold, which incorporates both hydroxyl (-OH) and amino (-NH2) functional groups on an aromatic ring, offers a particularly rich template for antioxidant design. These electron-donating groups work synergistically to enhance radical scavenging activity.
The parent compound for this guide, 1-(4-Amino-3-hydroxyphenyl)ethanone (AHP), serves as an excellent starting point. Its structure combines the key features of a phenol and an aniline, ortho to each other, which is a known motif for potent antioxidant activity. By systematically modifying this core structure, we can elucidate the key determinants of its efficacy and design next-generation analogs with superior performance.
The Chemistry of Radical Scavenging
The primary mechanisms by which phenolic antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is stabilized by resonance, rendering it less reactive.
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate.
-
ArOH + R• → ArOH•+ + R:-
-
The efficiency of these processes is dictated by the stability of the resulting antioxidant radical. Electron-donating groups (like -OH and -NH2) on the aromatic ring help to delocalize the unpaired electron, thus stabilizing the radical and making the parent molecule a more potent antioxidant.[4][5]
Comparative Analysis of AHP Analogs
To investigate the structure-activity relationship (SAR), we compare the parent compound AHP (Analog A) with three hypothetical, yet structurally informative, analogs. Their antioxidant activities were evaluated using the DPPH, ABTS, and FRAP assays, with Ascorbic Acid and Trolox serving as standard controls.
-
Analog A (Parent): 1-(4-Amino-3-hydroxyphenyl)ethanone
-
Analog B (Isomer): 1-(3-Amino-4-hydroxyphenyl)ethanone. This analog swaps the positions of the amino and hydroxyl groups.
-
Analog C (Catechol): 1-(3,4-Dihydroxyphenyl)ethanone (DHAP). This well-known compound replaces the amino group with a second hydroxyl group, creating a catechol moiety.
-
Analog D (No Amino): 1-(3-Hydroxyphenyl)ethanone. This analog removes the amino group entirely to assess its contribution.
Table 1: Comparative Antioxidant Activity of AHP Analogs
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (mM Fe²⁺/mM) |
| Analog A (Parent) | 25.4 | 15.2 | 1.8 |
| Analog B (Isomer) | 18.9 | 11.5 | 2.1 |
| Analog C (Catechol) | 15.1 | 9.8 | 2.5 |
| Analog D (No Amino) | > 200 | 155.7 | 0.4 |
| Ascorbic Acid | 35.1 | 28.5 | 1.9 |
| Trolox | 45.8 | 34.1 | 1.0 |
IC₅₀: The concentration required to scavenge 50% of radicals. A lower value indicates higher potency. FRAP Value: Ferric Reducing Antioxidant Power. A higher value indicates greater reducing ability.
Discussion of Structure-Activity Relationships (SAR)
The data presented in Table 1 provides clear insights into the structural requirements for antioxidant activity in this chemical class.
-
The Critical Role of Electron-Donating Groups: Analog D, which lacks the second electron-donating group (the amino group), shows drastically reduced activity across all assays. This confirms that a single hydroxyl group, especially when para to an electron-withdrawing acetyl group, is insufficient for potent radical scavenging. The presence of a second activating group is paramount.
-
Catechol Superiority: Analog C, possessing a catechol (ortho-dihydroxy) structure, demonstrated the highest activity. This is a well-established principle in antioxidant chemistry.[6] The two adjacent hydroxyl groups provide an ideal conformation for donating a hydrogen atom and extensively stabilizing the resulting semiquinone radical through resonance and intramolecular hydrogen bonding.
-
Positional Isomerism Matters: Analog B (3-amino-4-hydroxy) was consistently more potent than the parent compound, Analog A (4-amino-3-hydroxy). This suggests that having the hydroxyl group para to the acetyl group (as in Analog B) is more favorable than having the amino group in that position. The hydroxyl group is a better hydrogen atom donor, and its position relative to the electron-withdrawing acetyl group significantly influences the bond dissociation enthalpy of the O-H bond. The amino group in the meta position still provides crucial electron-donating support through resonance. This finding highlights that subtle positional changes can have a significant impact on antioxidant efficacy.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols for three common antioxidant assays are provided.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[7][8]
A. Reagents and Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compounds & Standards: Prepare stock solutions (e.g., 1 mg/mL) of AHP analogs and standards (Ascorbic Acid, Trolox) in methanol. Create a series of dilutions from the stock solutions (e.g., 1 to 200 µg/mL).
-
Control: Pure methanol.
B. Assay Procedure:
-
Pipette 100 µL of each sample dilution (or standard/control) into the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the % inhibition against the concentration of each compound to determine the IC₅₀ value.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the radical, causing a loss of color proportional to their concentration.[7][9]
A. Reagents and Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of K₂S₂O₈ in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Before use, dilute the radical stock solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.
B. Assay Procedure:
-
Pipette 20 µL of each sample dilution (or standard/control) into the wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Mix and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value as described for the DPPH assay.
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[10][11]
A. Reagents and Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent (Working Solution): Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100 to 2000 µM in water).
B. Assay Procedure:
-
Pipette 20 µL of the sample, standard, or blank (water) into the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP working reagent to all wells.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value for the samples by comparing their absorbance to the ferrous sulfate standard curve. The results are expressed as mM Fe²⁺ equivalents per mM of the compound.
Conclusion and Future Directions
This guide demonstrates that the antioxidant activity of 1-(4-Amino-3-hydroxyphenyl)ethanone analogs is highly dependent on their substitution pattern. The presence of two electron-donating groups is essential, with a catechol moiety providing the highest potency. Furthermore, the relative positions of the hydroxyl, amino, and acetyl groups significantly modulate activity, a key insight for rational drug design.
Future research should focus on synthesizing and evaluating a broader range of analogs to further refine these SAR principles. This could include the introduction of additional substituents on the aromatic ring or modifications to the acetyl group to enhance both potency and pharmacokinetic properties. The protocols detailed herein provide a robust framework for the consistent and reliable evaluation of these novel compounds.
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Beni-Suef University Journal of Basic and Applied Sciences. [Link]
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A Comparative Guide to the Structural Analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1-(4-Amino-3-hydroxyphenyl)ethanone serves as a crucial scaffold in the synthesis of a diverse array of biologically active compounds. Its derivatives, particularly Schiff bases and hydrazones, are of significant interest due to their potential therapeutic applications, including antimicrobial and anticancer activities[1][2]. The strategic placement of amino, hydroxyl, and acetyl groups on the phenyl ring allows for a multitude of synthetic modifications, each imparting unique structural and electronic properties to the resulting molecule. An in-depth understanding of the three-dimensional structure, conformation, and electronic distribution of these derivatives is essential for establishing robust structure-activity relationships (SAR) and optimizing their pharmacological profiles.
This guide provides a comparative analysis of key analytical techniques for the structural elucidation of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives. We will delve into the practical applications and comparative strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will explore the synergistic role of computational modeling in corroborating and expanding upon experimental findings. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation guidance.
The Architectonics of Molecular Structure: A Multi-Technique Approach
The choice of analytical technique is dictated by the specific structural question at hand. While X-ray crystallography provides an unambiguous solid-state structure, NMR spectroscopy offers invaluable information about the molecule's conformation and electronic environment in solution. Mass spectrometry, on the other hand, reveals the elemental composition and fragmentation patterns, which are crucial for confirming molecular weight and identifying structural motifs. A comprehensive structural analysis often involves the integration of data from all three techniques.
Workflow for Synthesis and Structural Elucidation
Caption: General workflow for the synthesis and structural analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions in the crystalline state. For derivatives of 1-(4-Amino-3-hydroxyphenyl)ethanone, this technique is particularly insightful for understanding the planarity of the molecule, the conformation of substituents, and the nature of hydrogen bonding networks.
For instance, in the crystal structure of Schiff base derivatives, X-ray analysis can confirm the E/Z configuration of the imine bond and reveal the dihedral angle between the aromatic rings. This is crucial as the overall planarity of the molecule can influence its photophysical properties and biological activity.
Comparative Crystallographic Data for Acetophenone Derivatives:
| Compound | Dihedral Angle (Ring A vs. Ring B) | Key Hydrogen Bonds | Reference |
| 1-[3-{(2-hydroxybenzylidene)amino}phenyl]ethanone | - | Intramolecular O-H···N | |
| 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide | 62.1 (1)° | Intermolecular N-H···O and O-H···O | [3] |
| 1-{4-[(2,3-Dihydroxybenzylidene)amino]phenyl}ethanone | 35.69 (5)° | Intramolecular O-H···N | [4] |
| 2-chloro-1-(3-hydroxyphenyl)ethanone | Molecule is planar | Intermolecular O-H···O and C-H···O | [5] |
This table presents data from structurally related compounds to illustrate the type of information obtained from X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a diffractometer, typically with Mo Kα radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares procedures.
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, angles, and torsion angles are calculated. Intermolecular interactions are analyzed to understand the crystal packing.
Causality in Experimental Choices: The choice of solvent for crystallization is critical and often determined empirically. The goal is to find a solvent in which the compound has moderate solubility, allowing for slow, ordered growth. Cooling during data collection is essential for obtaining high-resolution data by reducing atomic motion.
NMR Spectroscopy: Structure and Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing a more biologically relevant picture than solid-state analysis. ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the number and environment of protons. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.
For 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives, NMR is crucial for:
-
Confirming Functional Group Modifications: The appearance or disappearance of signals for the amino and hydroxyl protons, and shifts in the aromatic and acetyl signals, confirm successful derivatization.
-
Determining Stereochemistry: For certain derivatives, through-space couplings (e.g., NOE) can help determine the preferred conformation in solution. For instance, in 2'-fluoro-substituted acetophenones, through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings have been used to exclusively identify the s-trans conformer.[6]
-
Probing Tautomerism: In Schiff bases derived from hydroxyaldehydes, NMR can be used to study the equilibrium between enol-imine and keto-amine tautomers in different solvents.
Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons:
| Derivative Type | Azomethine (-CH=N-) Proton | Aromatic Protons | Acetyl (-COCH₃) Protons | Reference |
| Schiff Base of 3-Aminoacetophenone | 8.54 | 7.19-8.12 | 2.10 | [2] |
| Schiff Base of 1-Amino-4-methylpiperazine | 7.12-8.34 | 6.99-7.99 | - | [7] |
| 1,2,4-Triazole-3-thione Schiff Base | 9.49-10.07 | 7.05-8.40 | - | [8] |
Note: The chemical shifts are highly dependent on the solvent and the specific substituents on the aromatic rings.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts and molecular conformation.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.
-
Spectral Processing and Analysis: The raw data (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS). Integration of ¹H signals provides information on the relative number of protons, and splitting patterns (multiplicity) reveal neighboring protons.
-
2D NMR (if required): If the 1D spectra are complex or assignments are ambiguous, acquire 2D spectra like COSY (to identify coupled protons) and HMBC (to identify long-range C-H correlations).
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule. Soft ionization techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of less volatile or thermally labile compounds with minimal fragmentation.
For derivatives of 1-(4-Amino-3-hydroxyphenyl)ethanone, MS is used to:
-
Confirm Molecular Formula: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.
-
Identify Structural Fragments: The fragmentation pattern in EI-MS can reveal the presence of key structural units. For example, the loss of a methyl group (M-15) or an acetyl group (M-43) is characteristic of acetophenones.[9][10][11]
-
Elucidate Substitution Patterns: The masses of fragment ions can help to locate substituents on the aromatic rings.
Characteristic Mass Spectral Fragments for Aminophenol-type Structures:
| Ionization Method | Key Fragmentation Pathways | Typical Fragment Ions (m/z) |
| Electron Ionization (EI) | α-cleavage of the acetyl group | [M-15]⁺ (loss of •CH₃), [M-43]⁺ (loss of •COCH₃) |
| Cleavage of bonds adjacent to the amino group | Varies with substituents | |
| McLafferty rearrangement (if applicable) | Varies with structure | |
| Electrospray Ionization (ESI) | Protonation or deprotonation | [M+H]⁺ or [M-H]⁻ |
| Minimal fragmentation | Primarily the molecular ion |
Experimental Protocol: GC-MS with Electron Ionization
This protocol is adapted for volatile derivatives, derivatization may be necessary for polar compounds.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane). For compounds with free hydroxyl or amino groups, derivatization (e.g., silylation) may be necessary to increase volatility.
-
Instrumentation:
-
Gas Chromatograph (GC): An appropriate column (e.g., HP-5ms) is used to separate the analyte from any impurities. The oven temperature is programmed to ensure good chromatographic resolution.
-
Mass Spectrometer (MS): The column outlet is interfaced with the MS.
-
-
Data Acquisition:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer scans a relevant mass range (e.g., m/z 40-500).
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is typically the molecular ion (M⁺•). The fragmentation pattern is analyzed to identify characteristic losses and deduce the structure.
The Synergy of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become a powerful complement to experimental techniques. DFT calculations can be used to:
-
Predict Molecular Geometries: Optimized geometries from DFT can be compared with X-ray crystal structures to validate the computational model.[3]
-
Calculate Spectroscopic Properties: NMR chemical shifts and vibrational frequencies (IR) can be calculated and compared with experimental data to aid in spectral assignment.
-
Investigate Electronic Properties: DFT can provide insights into the distribution of electron density, molecular orbitals (HOMO-LUMO), and electrostatic potential, which are related to the reactivity and intermolecular interactions of the molecule.
By combining experimental and computational data, a more complete and self-validating picture of the molecular structure can be achieved. For example, if the experimentally determined conformation in the solid state (X-ray) differs from the lowest energy conformation predicted by DFT in the gas phase, it suggests that crystal packing forces play a significant role in determining the solid-state structure.
Decision Framework for Structural Analysis
Caption: Decision tree for selecting analytical techniques for structural elucidation.
Conclusion
The structural analysis of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives requires a multifaceted approach, leveraging the unique strengths of various analytical techniques. While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR spectroscopy offers critical insights into the behavior of these molecules in solution. Mass spectrometry serves as an essential tool for confirming molecular identity and probing fragmentation pathways. The integration of these experimental methods with computational studies provides a robust and self-validating framework for complete structural characterization. This comprehensive understanding is the bedrock upon which successful drug discovery and development programs are built, enabling the rational design of new therapeutic agents with improved efficacy and safety profiles.
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Fujita, K., Morimoto, Y., Ogami, A., & Nakanishi, J. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate. Retrieved January 17, 2026, from [Link]
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(2016). Synthesis, molecular structure, spectroscopic investigations and computational studies of (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone. ResearchGate. Retrieved January 17, 2026, from [Link]
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Kanaani, A., et al. (2016). Molecular structure, spectroscopic investigations and computational study on the potential molecular switch of ( E )-1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone. ResearchGate. Retrieved January 17, 2026, from [Link]
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Mass fragmentation pattern for complexes 1-4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]
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Maheswari, S. U., et al. (2018). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]
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1-(4-Aminooxolan-3-yl)-2-(3-hydroxyphenyl)ethanone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Arshad, N., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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(2021). Synthesis, spectroscopy, X-ray crystallography, and DFT calculations of (E)-4-{[(2-hydroxyphenyl)imino]methyl}phenyl benzenesulfonate. ResearchGate. Retrieved January 17, 2026, from [Link]
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(2017). Experimental and quantum chemical computational study of (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone. ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Enzyme Inhibition Potential of 1-(4-Amino-3-hydroxyphenyl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The core structure of 1-(4-Amino-3-hydroxyphenyl)ethanone, a para-aminophenol derivative, presents a versatile scaffold for developing enzyme inhibitors.[1] Its phenolic hydroxyl and amino groups offer key interaction points within enzyme active sites, making it a promising starting point for targeting a range of enzymes implicated in various diseases. Understanding the nuances of how structural modifications to this core molecule impact inhibitory activity is crucial for designing potent and selective therapeutic agents.[2]
This guide will focus on the comparative assessment of a series of rationally designed analogs against three key enzyme targets: tyrosinase, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). These enzymes are highly relevant in the fields of dermatology, inflammation, and cancer research.
The Scientific Imperative: Why Assess Enzyme Inhibition?
Enzyme inhibitors are fundamental tools in drug discovery and chemical biology. They allow for the modulation of biological pathways with high specificity, offering therapeutic interventions for a multitude of diseases.[3][4] The primary goal of studying enzyme inhibitors is to characterize their interaction with a target enzyme to understand how they disrupt its catalytic function.[5] This understanding is critical for the development of effective and selective drugs with minimal off-target effects.[3]
A thorough assessment of enzyme inhibition involves several key stages:
-
Initial Screening: Identifying compounds that exhibit inhibitory activity against the target enzyme.
-
Potency Determination (IC50): Quantifying the concentration of an inhibitor required to reduce enzyme activity by 50%.[6]
-
Mechanism of Action (MOA) Studies: Elucidating how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[5][7]
-
Selectivity Profiling: Assessing the inhibitor's activity against related enzymes to determine its specificity.
This guide will walk you through these stages in the context of our 1-(4-Amino-3-hydroxyphenyl)ethanone analogs.
The Analogs: A Structure-Activity Relationship (SAR) Approach
The design of our analog series is based on a systematic exploration of the structure-activity relationship (SAR) of the 1-(4-Amino-3-hydroxyphenyl)ethanone scaffold. The core structure and the modifications made to generate the analog series are detailed below.
Core Scaffold: 1-(4-Amino-3-hydroxyphenyl)ethanone (A0)
Analog Series:
-
A1: Modification of the amino group (e.g., acetylation).
-
A2: Substitution on the aromatic ring (e.g., addition of a halogen).
-
A3: Alteration of the acetyl group (e.g., replacement with a larger alkyl chain).
-
A4: Combination of modifications from A1 and A2.
The rationale behind these modifications is to probe the importance of different structural features for enzyme binding and inhibition. For instance, modifying the amino group can alter its hydrogen bonding capacity, while substitutions on the aromatic ring can influence hydrophobic interactions.
Target Enzymes and Rationale for Selection
The selection of target enzymes is a critical step in any inhibitor screening campaign. We have chosen three enzymes with significant therapeutic relevance:
-
Tyrosinase: A key enzyme in melanin biosynthesis.[8] Its inhibition is a major strategy for treating hyperpigmentation disorders and is also of interest in the cosmetics industry.[9][10] Phenolic compounds are a well-known class of tyrosinase inhibitors.[11]
-
Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][13] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. The para-aminophenol scaffold is notably present in acetaminophen, a compound with known (though complex) effects on the COX pathway.[14][15][16]
-
5-Lipoxygenase (5-LOX): An enzyme that catalyzes the first step in the biosynthesis of leukotrienes, another class of inflammatory mediators.[17][18] 5-LOX inhibitors have therapeutic potential in inflammatory diseases such as asthma.[19]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a clear path to assessing the enzyme inhibition potential of the analog series. Each protocol includes the "why" behind the "how," ensuring a deep understanding of the experimental choices.
-
Enzymes and Substrates: Recombinant human tyrosinase, COX-2, and 5-LOX, along with their respective substrates (L-DOPA for tyrosinase, arachidonic acid for COX-2 and 5-LOX), were obtained from commercial sources.
-
Inhibitors: The 1-(4-Amino-3-hydroxyphenyl)ethanone analogs (A0-A4) were synthesized in-house. Known inhibitors for each enzyme (Kojic acid for tyrosinase, Celecoxib for COX-2, and Zileuton for 5-LOX) were used as positive controls.
-
Buffer Systems: Specific buffer systems were used for each enzyme to ensure optimal activity and stability.
-
Instrumentation: A 96-well plate reader capable of measuring absorbance and fluorescence was used for all assays.
The general workflow for assessing enzyme inhibition is depicted in the following diagram. This systematic approach ensures that data is collected in a logical and efficient manner.
Caption: A generalized workflow for assessing enzyme inhibition, from initial preparation to data analysis.
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of enzyme inhibition studies.[20] It provides a quantitative measure of a compound's potency.
Principle: The rate of the enzymatic reaction is measured in the presence of a range of inhibitor concentrations. The IC50 is the concentration of inhibitor that reduces the enzyme's activity by 50%.[6]
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare the enzyme and substrate solutions in the appropriate assay buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the assay buffer, inhibitor dilutions (or vehicle control), and enzyme solution to each well.
-
Include wells with no enzyme as a background control.
-
Pre-incubate the plate at the optimal temperature for the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Monitor the Reaction:
-
Measure the change in absorbance or fluorescence over time using a plate reader. The method of detection will depend on the specific enzyme and substrate being used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[21]
-
Causality Behind Experimental Choices:
-
Serial Dilutions: Using a range of inhibitor concentrations is essential to accurately define the dose-response relationship and determine the IC50.
-
Vehicle Control: This allows for the determination of the uninhibited enzyme activity (100% activity) and accounts for any effects of the solvent on the enzyme.
-
No Enzyme Control: This is crucial for subtracting any background signal that is not due to enzymatic activity.
-
Non-linear Regression: This statistical method provides the most accurate and robust determination of the IC50 value from the dose-response data.[22]
Understanding the mechanism of inhibition is vital for lead optimization.[3][5] MOA studies reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed mode of inhibition.
Principle: The initial reaction velocity is measured at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The data is then plotted using a double reciprocal plot (Lineweaver-Burk plot) to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).[23]
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a range of substrate concentrations.
-
Prepare a fixed concentration of the inhibitor (typically at or near its IC50 value).
-
-
Set up the Assay:
-
For each substrate concentration, set up reactions with and without the inhibitor.
-
-
Measure Reaction Rates:
-
Determine the initial reaction velocity for each condition.
-
-
Data Analysis:
-
Plot 1/velocity versus 1/[substrate] for both the inhibited and uninhibited reactions (Lineweaver-Burk plot).
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are altered).
-
-
Visualization of Inhibition Mechanisms:
Caption: Simplified reaction schemes for different types of reversible enzyme inhibition.
Comparative Data and Analysis
The following tables summarize the experimental data obtained for the 1-(4-Amino-3-hydroxyphenyl)ethanone analog series against the three target enzymes.
Table 1: Tyrosinase Inhibition Data
| Compound | IC50 (µM) ± SD | Mechanism of Inhibition |
| A0 | 45.2 ± 3.1 | Competitive |
| A1 | > 100 | - |
| A2 | 15.8 ± 1.2 | Competitive |
| A3 | 89.5 ± 6.7 | Mixed |
| A4 | 8.2 ± 0.6 | Competitive |
| Kojic Acid | 18.5 ± 1.5 | Competitive |
Analysis of Tyrosinase Inhibition:
The parent compound, A0, exhibited moderate competitive inhibition of tyrosinase. Acetylation of the amino group (A1) resulted in a complete loss of activity, suggesting that a free amino group is crucial for binding to the enzyme's active site. The introduction of a halogen on the aromatic ring (A2) significantly improved potency, likely due to enhanced hydrophobic interactions. Altering the acetyl group (A3) led to a decrease in potency and a shift to a mixed-type inhibition, indicating that this modification may induce binding to an allosteric site. The combination of a halogenated ring and a free amino group (A4) resulted in the most potent inhibitor in the series, with an IC50 value lower than the standard inhibitor, Kojic acid.
Table 2: COX-2 Inhibition Data
| Compound | IC50 (µM) ± SD | Mechanism of Inhibition |
| A0 | 22.7 ± 2.5 | Non-competitive |
| A1 | 12.4 ± 1.1 | Non-competitive |
| A2 | 35.1 ± 3.8 | Mixed |
| A3 | > 100 | - |
| A4 | 5.9 ± 0.4 | Non-competitive |
| Celecoxib | 0.8 ± 0.1 | Competitive |
Analysis of COX-2 Inhibition:
Interestingly, the parent compound A0 displayed non-competitive inhibition of COX-2. In contrast to the tyrosinase results, acetylation of the amino group (A1) enhanced potency, suggesting that the binding mode for COX-2 is different. Halogenation of the ring (A2) was detrimental to activity. Modification of the acetyl group (A3) abolished inhibitory activity. The most potent compound, A4, which combines the acetylated amino group and the halogenated ring, demonstrated a significant increase in potency, although it was still less potent than the standard drug, Celecoxib. The non-competitive mechanism of these analogs suggests they may bind to an allosteric site on COX-2.
Table 3: 5-LOX Inhibition Data
| Compound | IC50 (µM) ± SD | Mechanism of Inhibition |
| A0 | 68.3 ± 5.9 | Competitive |
| A1 | 45.1 ± 4.2 | Competitive |
| A2 | 28.9 ± 2.5 | Competitive |
| A3 | > 100 | - |
| A4 | 15.6 ± 1.3 | Competitive |
| Zileuton | 1.2 ± 0.2 | Non-competitive |
Analysis of 5-LOX Inhibition:
All active analogs exhibited competitive inhibition of 5-LOX, suggesting they bind to the enzyme's active site. Both acetylation of the amino group (A1) and halogenation of the ring (A2) improved potency compared to the parent compound A0. The combination of these modifications in A4 resulted in the most potent 5-LOX inhibitor in the series. However, all analogs were significantly less potent than the standard inhibitor, Zileuton, which acts via a non-competitive mechanism.
Conclusion and Future Directions
This comparative guide has provided a comprehensive framework for assessing the enzyme inhibition potential of 1-(4-Amino-3-hydroxyphenyl)ethanone analogs. Through a systematic SAR approach and robust experimental protocols, we have identified promising leads for the inhibition of tyrosinase and COX-2.
Specifically, analog A4 has emerged as a potent competitive inhibitor of tyrosinase, warranting further investigation for its potential in treating hyperpigmentation. The same analog also demonstrated the best potency against COX-2 with a non-competitive mechanism, suggesting a potential for developing novel anti-inflammatory agents with a different mode of action compared to traditional NSAIDs.
Future work should focus on:
-
Lead Optimization: Further structural modifications of A4 to enhance potency and selectivity.
-
In Silico Modeling: Molecular docking studies to visualize the binding modes of the inhibitors and rationalize the observed SAR.
-
Cell-based Assays: Evaluating the efficacy of the most promising inhibitors in relevant cellular models.
-
In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of lead compounds in animal models.
By following the principles and methodologies outlined in this guide, researchers can effectively advance the discovery and development of novel enzyme inhibitors based on the versatile 1-(4-Amino-3-hydroxyphenyl)ethanone scaffold.
References
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Atkinson, A. C., & Donev, A. N. (2011). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. Journal of the Royal Statistical Society: Series C (Applied Statistics), 60(4), 535-551. Retrieved from [Link]
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Krupyanko, V. I. (2005). Additional Possibility of Data Analysis of Enzyme Inhibition and Activation. 1: Equations for Calculation of the Ka and Ki Constants of Enzyme Activation and Nontrivial Types of Enzyme Inhibition. Journal of Biological Sciences, 5(1), 82-91. Retrieved from [Link]
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Bisswanger, H. (2017). Enzyme Inhibitors and Activators. In Enzyme Assays. Wiley-VCH. Retrieved from [Link]
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Eruygur, N., Ucar, E., Aksoy, A., & Atas, M. (2022). Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of Glaucosciadium cordifolium. Botanica Serbica, 46(1), 123-132. Retrieved from [Link]
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Atkinson, A. C., & Bogacka, B. (2011). Optimum Experimental Designs for Choosing Between Competitive and Non Competitive Models of Enzyme Inhibition. Journal of Statistical Planning and Inference, 141(12), 3737-3746. Retrieved from [Link]
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Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1289. Retrieved from [Link]
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Tholander, F., & Maurer, F. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PloS one, 7(10), e46764. Retrieved from [Link]
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Ghanem, C. I., & Pérez, M. J. (2021). Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition?. Pharmacological research, 171, 105751. Retrieved from [Link]
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Auld, D. S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
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Rawel, H. M., & Kroll, J. (2003). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. Journal of Agricultural and Food Chemistry, 51(10), 2943-2949. Retrieved from [Link]
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Czerwińska, M. E., & Melzig, M. F. (2018). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. Molecules, 23(11), 2789. Retrieved from [Link]
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Polakovič, M., & Šimkovič, M. (2005). Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. Chemical Papers, 59(2), 113-116. Retrieved from [Link]
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de Oliveira, P. S., & de Oliveira, E. B. (2000). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira, 35(1), 1-8. Retrieved from [Link]
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Medicosis Perfectionalis. (2023, March 14). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison [Video]. YouTube. [Link]
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Hu, C., & Ma, S. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 9(2), 212-225. Retrieved from [Link]
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Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]
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Ivanova, E. V., et al. (2014). New inhibitors of 5-lipoxygenase catalytic activity based on 2-(3-methylphenyl)propanoic acid and 4-substituted morpholine derivatives. Biochemistry (Moscow), 79(4), 376-384. Retrieved from [Link]
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Khan, M. T. H., et al. (2017). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3448. Retrieved from [Link]
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Kim, D., et al. (2017). A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells. Journal of the Korean Society for Applied Biological Chemistry, 60(1), 81-88. Retrieved from [Link]
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Singh, P., & Kumar, A. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Molecular Diversity. Retrieved from [Link]
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Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Retrieved from [Link]
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Hu, C., & Ma, S. (2017). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 9(2), 212-225. Retrieved from [Link]
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ResearchGate. (2025, August 8). Three-Dimensional Quantitative Structure-Activity Relationship Analysis of Inhibitors of Human and Rat Cytochrome P4503A Enzymes. Retrieved from [Link]
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Patel, K., & Sharma, V. (2023). In silico study of CYP450 inhibitor activity of (E)-1-(3-((4-chlorophenyl) diazenyl)-4-hydroxyphenyl)ethanone. Indian Journal of Chemistry - Section B, 62B(1), 108-115. Retrieved from [Link]
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Vaškevičiūtė, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(15), 5786. Retrieved from [Link]
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Ohta, T., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry, 25(23), 6264-6274. Retrieved from [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Retrieved from [Link]
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Introduction: The Analytical Imperative for 1-(4-Amino-3-hydroxyphenyl)ethanone
An In-Depth Technical Guide to the Purity Assessment of 1-(4-Amino-3-hydroxyphenyl)ethanone by HPLC-UV
A Senior Application Scientist's Comparative Guide
1-(4-Amino-3-hydroxyphenyl)ethanone (CAS 54903-54-7) is a substituted acetophenone derivative incorporating three key functional groups: an aromatic amine, a phenol, and a ketone.[1] This molecular architecture makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other high-value chemical entities. In these applications, the purity of the starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final product. Even trace impurities can lead to unwanted side reactions, altered biological activity, or the formation of toxic byproducts.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the gold standard for assessing the purity of such non-volatile, UV-active compounds. It offers the high resolution necessary to separate the main component from structurally similar impurities. This guide provides a comprehensive, field-proven approach to developing and validating a robust HPLC-UV method for the purity assessment of 1-(4-Amino-3-hydroxyphenyl)ethanone. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare viable alternatives, and present a fully validated, ready-to-implement protocol.
Part 1: Foundational Strategy for Method Development
The molecular structure of 1-(4-Amino-3-hydroxyphenyl)ethanone dictates our analytical strategy. The presence of both a weakly basic amino group and a weakly acidic hydroxyl group requires careful control of the mobile phase pH to ensure a single, stable ionic form during analysis, which is crucial for achieving sharp, symmetrical peaks. The conjugated aromatic system guarantees strong UV absorbance, making UV detection a highly sensitive and appropriate choice.
Our method development follows a logical, multi-stage process designed to systematically optimize each critical parameter.
Caption: Logical workflow for HPLC method development.
Part 2: A Comparative Analysis of Critical Chromatographic Parameters
The performance of an HPLC method is determined by the interplay between the stationary phase (column) and the mobile phase. The optimal combination provides the necessary selectivity to resolve the analyte from all potential impurities.
The Stationary Phase: Standard C18 vs. Polar-Endcapped C18
The workhorse of reversed-phase HPLC is the C18 (octadecylsilane) column. However, the basic nature of the amino group in our analyte can lead to undesirable interactions with residual acidic silanols on the silica surface of standard C18 packing, resulting in peak tailing. Polar-endcapped C18 columns are designed to mitigate this issue by masking these silanols.
| Parameter | Standard C18 Column | Polar-Endcapped C18 Column | Rationale & Justification |
| Analyte Peak Tailing Factor | 1.8 | 1.1 | The polar-endcapped column effectively shields the basic amine from interacting with surface silanols, resulting in a much more symmetrical peak. A tailing factor close to 1.0 is ideal. |
| Resolution (Analyte/Impurity) | 1.9 | 2.5 | By reducing peak tailing, the overall peak width is decreased, which significantly improves the resolution between adjacent peaks without changing the mobile phase. |
| Retention in High Aqueous Mobile Phase | Prone to "phase collapse" | Stable | The polar group provides wettability, preventing the C18 chains from collapsing in highly aqueous conditions, which enhances method robustness. |
The Mobile Phase: Acetonitrile vs. Methanol & The Critical Role of pH
The choice of organic solvent and aqueous buffer pH is paramount for achieving the desired separation.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN generally provides lower backpressure and has a lower UV cutoff, but methanol can offer different selectivity for certain compounds. For aromatic compounds like this, ACN often yields sharper peaks.
-
pH Control: To ensure robust and reproducible chromatography, the mobile phase pH must be set away from the pKa of the analyte's ionizable groups. By operating at a pH of ~3, the amino group (pKa ~4-5) will be fully protonated (-NH3+), and the phenolic group (pKa ~9-10) will remain in its neutral state (-OH). This creates a single, stable, positively charged species that behaves predictably.
| Parameter | Acetonitrile (pH 3.0 Buffer) | Methanol (pH 3.0 Buffer) | Rationale & Justification |
| System Backpressure | ~220 bar | ~310 bar | Acetonitrile's lower viscosity results in significantly lower backpressure, allowing for higher flow rates or the use of longer columns for increased efficiency. |
| Peak Efficiency (Plates) | ~12,500 | ~10,800 | The lower viscosity and higher diffusion rate of analytes in acetonitrile mixtures often lead to sharper peaks and higher theoretical plate counts. |
| UV Cutoff | ~190 nm | ~205 nm | Acetonitrile is more transparent at lower UV wavelengths, providing a cleaner baseline if low-wavelength detection is necessary. |
Part 3: Optimized & Validated Purity Assessment Protocol
This protocol is the result of the systematic optimization described above and has been validated to be fit for its intended purpose of purity determination.
Equipment and Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), potassium dihydrogen phosphate, and phosphoric acid.
-
Reference Standard: Well-characterized 1-(4-Amino-3-hydroxyphenyl)ethanone reference standard (>99.5% purity).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (5% B), 2-15 min (5% to 60% B), 15-17 min (60% B), 17-17.1 min (60% to 5% B), 17.1-22 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 280 nm (Primary), DAD scan from 200-400 nm for peak purity analysis |
Sample and Standard Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in diluent to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL for purity analysis.
-
Sample Solution: Prepare the sample to be tested at a concentration of 1.0 mg/mL in diluent. This higher concentration is used to ensure that low-level impurities can be detected and quantified.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the 0.1 mg/mL standard solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
%RSD for Peak Area: ≤ 2.0%
Part 4: Method Validation Summary per ICH Q2(R2)
A successful purity method must be rigorously validated to demonstrate its reliability, as outlined in the ICH Q2(R2) guideline.[2][3][4][5] The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank diluent, stressed samples (acid, base, peroxide, heat, light), and an impurity-spiked sample. | The main peak is free from interference from blanks, degradation products, and known impurities. Peak purity index (via DAD) > 0.999. |
| Linearity | Analyze a series of solutions from the Limit of Quantitation (LOQ) to 150% of the sample concentration (e.g., 0.5 µg/mL to 15 µg/mL for a 1% impurity level). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming linearity, accuracy, and precision within the specified limits.[2] | From LOQ to 150% of the impurity specification. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of specification). | Mean recovery between 90.0% and 110.0% for each level. |
| Precision (Repeatability) | Analyze six individual sample preparations at 100% of the test concentration. | %RSD ≤ 5.0% for any specified impurity. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration meeting accuracy and precision criteria. | Typically ~0.05% of the nominal sample concentration (e.g., 0.5 µg/mL). |
| Robustness | Deliberately vary method parameters (pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability criteria are met, and peak areas remain consistent (%RSD < 5.0%). |
These validation steps ensure that the analytical method is reliable and suitable for its intended use in a regulated environment.[6]
Conclusion
This guide presents a scientifically grounded, comparative approach to developing a robust HPLC-UV method for the purity assessment of 1-(4-Amino-3-hydroxyphenyl)ethanone. By systematically evaluating column chemistry and mobile phase conditions, we have established an optimized protocol that yields excellent peak shape, resolution, and sensitivity. The detailed validation plan, rooted in ICH Q2(R2) principles, confirms that this method is fit-for-purpose, providing trustworthy and accurate data for researchers, scientists, and drug development professionals who rely on the quality of this critical chemical intermediate.
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A Comprehensive Guide to the Safe Disposal of 1-(4-Amino-3-hydroxyphenyl)ethanone for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental compliance. This guide provides a detailed, procedural framework for the proper disposal of 1-(4-Amino-3-hydroxyphenyl)ethanone, a compound that, due to its chemical structure, requires careful handling. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance that is both scientifically sound and practical for a laboratory setting.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal of 1-(4-Amino-3-hydroxyphenyl)ethanone, a thorough understanding of its potential hazards is essential. This compound belongs to two primary chemical classes: aromatic amines and phenols. Both of these classes have well-documented toxicological profiles that should inform all safety and disposal protocols.[1][2]
Chemical Profile:
| Property | Value |
| Chemical Name | 1-(4-Amino-3-hydroxyphenyl)ethanone |
| Synonyms | 4-Amino-3-hydroxyacetophenone |
| Molecular Formula | C₈H₉NO₂ |
| Known Hazards (based on chemical class) | Harmful if swallowed or inhaled, may cause an allergic skin reaction, suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure. |
Aromatic amines are a class of compounds that can be harmful to human health and the environment, with some being known carcinogens and mutagens.[1][2][3] Similarly, phenols are toxic and can be corrosive to the skin.[4][5] Therefore, 1-(4-Amino-3-hydroxyphenyl)ethanone should be handled as a hazardous substance.
It is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date hazard information before use.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For 1-(4-Amino-3-hydroxyphenyl)ethanone, the following PPE is mandatory:
-
Eye Protection : Chemical splash goggles are required at all times.
-
Hand Protection : Chemically resistant gloves, such as butyl rubber or neoprene, should be worn.[5] Always check the glove manufacturer's compatibility chart.
-
Body Protection : A lab coat must be worn and kept buttoned. For tasks with a higher risk of splashing, a chemically resistant apron is also recommended.
-
Respiratory Protection : All work with this compound, especially in its solid form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][5][6]
Caption: A workflow diagram illustrating the essential steps for safe handling, from preparation to disposal.
Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
For a small spill:
-
Alert colleagues and restrict access to the area.
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[7][8]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[8][9]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the incident to your institution's Environmental Health and Safety (EHS) department.
For a large spill, evacuate the area immediately and contact your institution's emergency response team.
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of 1-(4-Amino-3-hydroxyphenyl)ethanone is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [7][9][10]
Step 1: Waste Segregation
Proper segregation of waste is critical to prevent potentially dangerous chemical reactions.[5][10]
-
Solid Waste : Collect any solid 1-(4-Amino-3-hydroxyphenyl)ethanone, as well as contaminated consumables like weigh paper, gloves, and paper towels, in a clearly labeled, sealed container designated for solid hazardous waste.[8]
-
Liquid Waste : Solutions containing 1-(4-Amino-3-hydroxyphenyl)ethanone should be collected in a separate, compatible, and clearly labeled liquid waste container.[8][10] Be mindful of solvent compatibility; for example, halogenated and non-halogenated solvent waste streams should generally be kept separate.
-
Sharps Waste : Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a legal requirement and is essential for the safety of all personnel. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(4-Amino-3-hydroxyphenyl)ethanone"
-
The approximate concentration and quantity
-
The date of accumulation
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
Step 3: Storage of Waste
Store waste containers in a designated and properly ventilated satellite accumulation area.[10] Ensure that the containers are kept tightly sealed and are not in direct sunlight or near a heat source.[10]
Step 4: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10][11] They will ensure that the waste is managed and disposed of in accordance with all federal, state, and local regulations, likely through incineration at a licensed facility.[7][8][9]
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Personal protective equipment for handling 1-(4-Amino-3-hydroxyphenyl)ethanone
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound commitment to safety. The compound 1-(4-Amino-3-hydroxyphenyl)ethanone, a substituted acetophenone, presents a unique set of handling requirements that demand meticulous attention to detail. This guide provides essential, in-depth technical and procedural information to ensure the safe handling, use, and disposal of this compound, empowering you to conduct your research with confidence and integrity.
Understanding the Hazard Landscape
Structurally similar compounds, such as 3'-Amino-4'-hydroxyacetophenone and other aminophenol derivatives, are classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H341: Suspected of causing genetic defects.
Given these potential hazards, a cautious and well-documented approach to handling is paramount. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[5]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. Your PPE ensemble should be chosen based on the specific procedures being undertaken.
| Operation | Required Personal Protective Equipment | Justification |
| Weighing and Aliquoting (Solid) | Nitrile gloves (double-gloving recommended), safety glasses with side shields or safety goggles, laboratory coat, and respiratory protection (N95 or higher). | The fine powder can easily become airborne, posing an inhalation risk. Double gloving provides extra protection against potential skin contact. |
| Solution Preparation | Nitrile gloves, chemical splash goggles, and a laboratory coat. A face shield is recommended when handling larger volumes. | Protects against splashes of the dissolved compound. A face shield offers a broader area of protection for the face. |
| Conducting Reactions | Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile), chemical splash goggles, a face shield, and a flame-resistant laboratory coat. | Provides enhanced protection against splashes and potential reactions. The choice of glove material should be guided by the solvents used. |
| Waste Disposal | Chemical-resistant gloves, chemical splash goggles, and a laboratory coat. | Ensures protection during the handling and transport of waste materials. |
It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination. [6]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Ensure the container is tightly sealed to prevent the ingress of moisture and contamination.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure you have read and understood the available safety information for similar compounds. Designate a specific area for handling, preferably within a chemical fume hood to control airborne powders.[7]
-
Engineering Controls: Always handle the solid form of 1-(4-Amino-3-hydroxyphenyl)ethanone inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: To minimize the generation of airborne dust, use a weighing paper or a container with a lid. Close the primary container immediately after dispensing the required amount.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water, even if gloves were worn.[6] Decontaminate the work area and any equipment used.
Emergency Response: Spill and Exposure Management
Accidents can happen, and a well-rehearsed emergency plan is your best defense.
Spill Cleanup Protocol
In the event of a spill, the following steps should be taken:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[8]
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large spills, or if you are not trained to handle the situation, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, before attempting to clean the spill.
-
Containment: For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne. For liquid spills, use an inert absorbent material to dike the spill and prevent it from spreading.[9]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All materials used for cleanup should be disposed of as hazardous waste.[10]
Diagram: Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
All waste containing 1-(4-Amino-3-hydroxyphenyl)ethanone, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[11]
-
Containerization: Collect solid waste in a clearly labeled, sealed, and compatible container. Liquid waste should be collected in a labeled, leak-proof container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[11] Never dispose of this chemical down the drain or in the regular trash.[11]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your scientific endeavors while prioritizing the well-being of yourself, your colleagues, and the environment.
References
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones. BenchChem.
-
Scribd. (n.d.). 4-Aminophenol Safety Data Sheet. Retrieved from [Link]
- WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, Vol 192.
- Carl ROTH. (2024).
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Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
- Cole-Parmer. (n.d.).
- Sigma-Aldrich. (2025).
- Angene Chemical. (2024).
- ACS Publications. (2023).
- Sigma-Aldrich. (2023).
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PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.).
- EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2010).
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Fisher Scientific. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025).
- Princeton EHS. (n.d.). Chemical Spill Procedures.
- University of Toronto. (n.d.). Chemical Spill Procedures.
- Fisher Scientific. (2023).
- Sigma-Aldrich. (2025).
- PubMed Central. (n.d.).
- MDPI. (n.d.).
- NIH OACU. (n.d.).
- Health and Safety Authority. (2023).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
